molecular formula C12H16O3 B009516 1-(3,5-Diethoxyphenyl)ethanone CAS No. 103604-53-1

1-(3,5-Diethoxyphenyl)ethanone

Cat. No.: B009516
CAS No.: 103604-53-1
M. Wt: 208.25 g/mol
InChI Key: KEJDYKMTNWEIAR-UHFFFAOYSA-N
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Description

1-(3,5-Diethoxyphenyl)ethanone is a high-purity chemical compound serving as a valuable synthon and building block in advanced organic synthesis and medicinal chemistry research. This diaryl ethanone derivative is particularly useful in developing novel pharmaceutical intermediates and fine chemicals. Researchers utilize this compound in cross-coupling reactions, heterocycle synthesis, and as a precursor for larger molecular architectures. Its structural features make it a key intermediate in exploring structure-activity relationships in drug discovery programs. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Note: The information provided for this compound is provisional and based on its structural class. Specific research applications, physicochemical data, and safety information should be confirmed with experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDYKMTNWEIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402253
Record name 3',5'-Diethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-53-1
Record name 3',5'-Diethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(3,5-Diethoxyphenyl)ethanone, a key aromatic ketone serving as a versatile intermediate in organic synthesis. This document covers its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and its strategic applications in the development of complex chemical entities for research and drug discovery. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Introduction to this compound

This compound, identified by the CAS number 103604-53-1 , is a symmetrically substituted acetophenone derivative.[1] Its structure, featuring a central benzene ring with two meta-positioned ethoxy groups and an acetyl substituent, makes it a valuable synthon in medicinal chemistry and materials science. The ethoxy groups act as moderate electron-donating groups, activating the aromatic ring towards certain electrophilic substitutions while also imparting increased lipophilicity compared to its dimethoxy analog. The acetyl group provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This unique combination of features allows for the strategic construction of more complex molecular architectures, positioning it as a critical starting material for targeted library synthesis and the development of novel bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 103604-53-1[1]
Molecular Formula C₁₂H₁₆O₃[1]
IUPAC Name This compound[2]
Molecular Weight 208.25 g/mol [1]
Appearance Typically a solid or oil, depending on purityGeneral
Canonical SMILES CCOC1=CC(=CC(=C1)C(=O)C)OCC[2]
InChI Key RTURMDDPULLFPV-UHFFFAOYSA-N[2]
Storage Conditions Sealed in dry, room temperature[1]

Synthesis Pathway and Experimental Protocol

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This classic electrophilic aromatic substitution reaction provides a high-yielding and scalable route to the target molecule.

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride (acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The 1,3-diethoxybenzene substrate is highly activated towards electrophilic attack due to the electron-donating nature of the two ethoxy groups. These groups direct the incoming electrophile primarily to the ortho and para positions. In this case, the C2, C4, and C6 positions are activated. Steric hindrance from the adjacent ethoxy groups disfavors substitution at the C2 position, while the C4 and C6 positions are electronically and sterically favored, leading to the desired 1,3,5-trisubstituted product. Aluminum chloride is a common choice due to its high efficacy in generating the acylium ion, though milder Lewis acids can be used in certain contexts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Friedel-Crafts acylation process for synthesizing this compound.

G Reactants Reactants 1,3-Diethoxybenzene Acetyl Chloride Reaction Reaction Vessel (0°C to RT) Reactants->Reaction Add LewisAcid Lewis Acid Catalyst Aluminum Chloride (AlCl₃) LewisAcid->Reaction Catalyzes Solvent Inert Solvent e.g., Dichloromethane (DCM) Solvent->Reaction Quench Aqueous Workup (Ice-cold HCl) Reaction->Quench Quench Reaction Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Phase Separation Purification Purification (Column Chromatography) Extraction->Purification Isolate Crude Product Final Product This compound Purification->Product Yields Pure

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard Friedel-Crafts acylation procedures and should be performed with appropriate safety precautions in a fume hood.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Suspension: Cool the flask to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM.

    • Causality: This step is performed at 0°C to control the exothermic reaction between the Lewis acid and any trace moisture, as well as the subsequent acylation reaction. Anhydrous conditions are critical as water would deactivate the AlCl₃ catalyst.

  • Reactant Addition: In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

    • Causality: Slow, dropwise addition is essential to manage the reaction exotherm and prevent side reactions. A slight excess of acetyl chloride ensures complete consumption of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a beaker of crushed ice and concentrated hydrochloric acid (HCl).

    • Causality: The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the oxygen of the ketone, breaking up the aluminum-ketone complex to liberate the product into the organic layer.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Causality: The HCl wash removes any remaining aluminum salts. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a scaffold for building more elaborate molecules with potential biological activity. The ketone functional group is a versatile starting point for derivatization.

Role as a Versatile Chemical Intermediate

The true value of this compound is realized in its role as a precursor. The ketone can be transformed into a variety of other functional groups (alcohols, alkenes, oximes, hydrazones), while the aromatic ring can undergo further substitutions if desired. This allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of oxime ether derivatives from ketone precursors is a common strategy in the development of cytotoxic agents for cancer research.[3]

Logical Pathway to Advanced Intermediates

The following diagram illustrates how this compound can be logically transformed into more complex intermediates or final compounds, highlighting its role as a foundational building block.

G cluster_0 Ketone Derivatization cluster_1 Resulting Scaffolds start This compound oxime Oxime Formation (NH₂OH·HCl) start->oxime reduction Reduction (NaBH₄) start->reduction wittig Wittig Reaction (Ph₃P=CHR) start->wittig oxime_ether Oxime Ethers (Potential Bioactives) oxime->oxime_ether Alkylation alcohol Secondary Alcohol reduction->alcohol alkene Styrene Derivative wittig->alkene

Caption: Derivatization pathways from this compound.

Case Study: A Precursor for Bioactive Compound Synthesis

While specific drugs directly derived from this compound are not prominently featured in public literature, its analogs, such as 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), are known intermediates. For example, etripamil, a calcium channel blocker, contains a 3,4-dimethoxyphenyl moiety.[4] The synthesis of such molecules often involves precursors with similar substitution patterns. The 3,5-diethoxy substitution pattern of the title compound is of significant interest for creating analogs of known drugs to modulate properties like solubility, metabolic stability, and receptor binding affinity. Researchers can use it to synthesize libraries of chalcones, pyrazoles, or other heterocyclic systems by reacting the acetyl group, thereby creating novel chemical entities for high-throughput screening.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, compounds of this class are generally considered to be irritants.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its structural features and synthetic versatility. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactive potential of its acetyl group, makes it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, a detailed and reasoned synthesis protocol, and an exploration of its applications, underscoring its role in the rational design and construction of complex molecules for scientific discovery.

References

  • PubChem. 1-(3,5-Diethylphenyl)ethanone.
  • European Directorate for the Quality of Medicines & HealthCare. 1-(3-benzoylphenyl)
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • DailyMed. LABEL: CARDAMYST- etripamil spray. U.S.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-(3,5-diethoxyphenyl)ethanone, also known as 3',5'-diethoxyacetophenone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with detailed procedural insights to provide a thorough understanding of this valuable chemical intermediate.

Introduction and Physicochemical Properties

This compound belongs to the alkyl-phenyl ketone class of organic compounds, characterized by a ketone group attached to a phenyl ring.[1] The 'ethanone' suffix indicates a two-carbon acyl group (acetyl group), while the '3,5-diethoxy' prefix specifies the substitution pattern on the phenyl ring. This compound serves as a key building block in organic synthesis, particularly in the creation of more complex molecules targeted for pharmaceutical and materials science applications. Its structure combines a reactive carbonyl center with an electron-rich aromatic ring, offering multiple sites for chemical modification.

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs like 1-(3,5-dimethoxyphenyl)ethanone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 3',5'-Diethoxyacetophenone-
CAS Number 103604-53-1[2]
Molecular Formula C₁₂H₁₆O₃Inferred
Molecular Weight 208.25 g/mol Inferred
Appearance Expected to be a solid or oil at room temperatureInferred

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[3]

Mechanistic Rationale

The choice of Friedel-Crafts acylation is grounded in fundamental electronic principles. The two ethoxy groups on the benzene ring are powerful activating substituents. Through resonance, they donate electron density to the aromatic system, making it highly nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This electron-donating effect is strongest at the ortho and para positions. In 1,3-diethoxybenzene, the C2, C4, and C6 positions are activated. The C4 position (para to both ethoxy groups) is the most sterically accessible and electronically favored site for substitution, leading to the desired 3,5-disubstituted product with high regioselectivity.

The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or indium tosylate, which coordinates with the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[4] This ion is then attacked by the electron-rich aromatic ring to form the final product. An acyl group is deactivating, which advantageously prevents polysubstitution reactions.[3]

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup R1 1,3-Diethoxybenzene P2 Electrophilic Aromatic Substitution (Attack at C4 position) R1->P2 R2 Acetyl Chloride (CH₃COCl) P1 Generation of Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ R2->P1 Cat Lewis Acid (e.g., AlCl₃) Cat->P1 P1->P2 Electrophile P3 Quenching (e.g., with ice-cold water) P2->P3 P4 Extraction & Purification P3->P4 Product This compound P4->Product

Figure 1: Synthetic workflow for Friedel-Crafts acylation.
Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the acylation of activated aromatic ethers.[4][5]

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or nitromethane) under a nitrogen atmosphere. Cool the suspension in an ice bath to 0°C. Rationale: The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products. Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex. Rationale: Pre-formation of the electrophile ensures it is readily available for reaction once the substrate is introduced.

  • Substrate Addition: Dissolve 1,3-diethoxybenzene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: The deactivating nature of the product acyl group prevents further reaction, making the process self-limiting and high-yielding.[3]

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Structural Elucidation via Spectroscopy

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The following analysis is based on established principles and data from the closely related analog, 1-(3,5-dimethoxyphenyl)ethanone (CAS 39151-19-4).[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show five distinct signals, reflecting the molecule's C₂ symmetry.

  • Aromatic Protons: The aromatic region will display an AX₂ spin system.

    • One proton at the C4 position (H-4) will appear as a triplet, due to coupling with the two equivalent protons at C2 and C6.

    • Two equivalent protons at the C2 and C6 positions (H-2, H-6) will appear as a doublet, due to coupling with the H-4 proton.

  • Ethoxy Protons (-OCH₂CH₃):

    • A quartet corresponding to the four equivalent methylene (-OCH₂) protons.

    • A triplet corresponding to the six equivalent methyl (-CH₃) protons.

  • Acetyl Protons (-COCH₃): A sharp singlet for the three methyl protons, typically deshielded by the adjacent carbonyl group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals due to the molecule's symmetry.

  • Carbonyl Carbon (C=O): The most downfield signal, characteristic of a ketone.

  • Aromatic Carbons: Six signals are expected, but due to symmetry, only four will be unique: C1 (ipso-acetyl), C3/C5 (ipso-ethoxy), C2/C6, and C4.

  • Aliphatic Carbons: Two signals for the ethoxy group (-OCH₂ and -CH₃) and one for the acetyl methyl group (-COCH₃).

Table 2: Predicted NMR Spectral Data for this compound (Chemical shifts (δ) are estimated based on 1-(3,5-dimethoxyphenyl)ethanone and standard NMR principles)[8][9]

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
-COCH₃~2.55 ppm (s, 3H)~27 ppm
Ar-H2, Ar-H6~6.9-7.1 ppm (d, 2H)~106 ppm
Ar-H4~6.6-6.8 ppm (t, 1H)~107 ppm
-OCH₂ CH₃~4.05 ppm (q, 4H)~64 ppm
-OCH₂CH₃ ~1.40 ppm (t, 6H)~15 ppm
Ar-C1-~139 ppm
Ar-C3, Ar-C5-~161 ppm
C=O-~198 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ketone and ether groups.[10][11]

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1695 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretches:

    • Aromatic C-H stretches will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

    • Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

  • C-O Stretches (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be present in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

  • C=C Stretches (Aromatic): Several medium-intensity bands will appear in the 1450-1610 cm⁻¹ region, which are characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 208, corresponding to the molecular formula C₁₂H₁₆O₃.

  • Key Fragmentation Pathways: The primary fragmentation mechanism for acetophenones is alpha-cleavage adjacent to the carbonyl group.

    • Loss of a methyl radical (•CH₃): This results in a highly stable acylium ion at m/z = 193 (M-15). This is often a very prominent peak.

    • Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in a fragment at m/z = 165 (M-43).

    • Further fragmentation of the ethoxy groups (e.g., loss of ethylene, C₂H₄) can also be observed.

parent [C₁₂H₁₆O₃]⁺˙ m/z = 208 (Molecular Ion) frag1 [M - CH₃]⁺ m/z = 193 (Acylium Ion) parent->frag1 - •CH₃ frag2 [M - COCH₃]⁺ m/z = 165 parent->frag2 - •COCH₃

Figure 2: Primary mass spectrometry fragmentation pathways.

Conclusion

The molecular structure of this compound is well-defined by its constituent functional groups and their symmetric arrangement on the phenyl ring. Its synthesis is readily achieved through a regioselective Friedel-Crafts acylation, a process dictated by the powerful activating and directing effects of the meta-disposed ethoxy groups. The structural identity can be unequivocally confirmed by a suite of standard spectroscopic methods—NMR, IR, and MS—each providing complementary and corroborative data. This comprehensive understanding of its synthesis and characterization solidifies the role of this compound as a versatile and accessible intermediate for advanced chemical synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95997, 1-(3,5-Dimethoxyphenyl)ethan-1-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23127585, 1-(3,5-Diethylphenyl)ethanone.
  • Kasture, A. V., et al. (1971). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • PrepChem.com. (n.d.). Synthesis of 3,5-Dibenzyloxyacetophenone.
  • Google Patents. (n.d.). CN102675075A - Preparation method of 3, 5-resacetophenone.
  • CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates.
  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • SpectraBase. (n.d.). 3',5'-Dimethoxy-4'-hydroxyacetophenone.
  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
  • NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy.
  • NIST. (n.d.). 3,4-Dihydroxyacetophenone.
  • NIST. (n.d.). 3,5-Dichloro-2-hydroxyacetophenone.

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An In-depth Technical Guide to the Synthesis of 1-(3,5-Diethoxyphenyl)ethanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-(3,5-diethoxyphenyl)ethanone, a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, offers detailed experimental protocols, and emphasizes safety considerations critical for successful and reproducible synthesis.

Introduction and Retrosynthetic Analysis

This compound is an aromatic ketone characterized by a di-ether substitution pattern on the phenyl ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the ethoxy groups to enhance metabolic stability and modulate lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. A logical retrosynthetic analysis of the target molecule suggests a two-step approach, beginning with a commercially available precursor.

The primary disconnection point is the acyl group, pointing to a Friedel-Crafts acylation of a 1,3-diethoxybenzene precursor. 1,3-Diethoxybenzene, in turn, can be synthesized from resorcinol (1,3-dihydroxybenzene) via a Williamson ether synthesis. This pathway is advantageous due to the accessibility and relatively low cost of the starting materials.

G target This compound intermediate 1,3-Diethoxybenzene target->intermediate Friedel-Crafts Acylation start Resorcinol intermediate->start Williamson Ether Synthesis

Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through a two-stage process:

Stage 1: Williamson Ether Synthesis of 1,3-Diethoxybenzene

The initial step involves the O-alkylation of resorcinol. The Williamson ether synthesis is a classic and reliable method for this transformation. In this reaction, the hydroxyl groups of resorcinol are deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent.

  • Choice of Base: A moderately strong base such as potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenolic hydroxyl groups of resorcinol. The choice of base can influence the reaction rate and yield.

  • Choice of Ethylating Agent: Diethyl sulfate is a highly effective ethylating agent for this synthesis due to its reactivity. Alternatively, ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used, though they may require more forcing conditions.

  • Solvent Selection: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.

G cluster_0 Williamson Ether Synthesis Resorcinol Resorcinol Resorcinol Dianion Resorcinol Dianion Resorcinol->Resorcinol Dianion Base (e.g., K2CO3) 1,3-Diethoxybenzene 1,3-Diethoxybenzene Resorcinol Dianion->1,3-Diethoxybenzene Ethylating Agent (e.g., Diethyl Sulfate)

Stage 2: Friedel-Crafts Acylation of 1,3-Diethoxybenzene

The second stage is the electrophilic aromatic substitution of 1,3-diethoxybenzene with an acetylating agent. The two ethoxy groups are ortho, para-directing and strongly activating, making the 2, 4, and 6 positions of the benzene ring electron-rich and susceptible to electrophilic attack. Due to steric hindrance from the two ethoxy groups, the acylation predominantly occurs at the C4 position.

  • Acylating Agent: Acetyl chloride or acetic anhydride can be used to introduce the acetyl group. Acetyl chloride is generally more reactive.[1][2][3]

  • Lewis Acid Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required to activate the acylating agent and generate the acylium ion electrophile.[4][5][6]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is typically used. It is crucial that the solvent is anhydrous, as the Lewis acid catalyst reacts violently with water.[4][5][6]

G cluster_1 Friedel-Crafts Acylation 1,3-Diethoxybenzene 1,3-Diethoxybenzene Acylium Ion Acylium Ion Sigma Complex Sigma Complex This compound This compound

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Diethoxybenzene

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (0.1 mol), anhydrous potassium carbonate (0.25 mol), and 250 mL of acetone.

  • Addition of Ethylating Agent: While stirring vigorously, add diethyl sulfate (0.22 mol) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution, followed by water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

ParameterValue
Reactants Resorcinol, Diethyl Sulfate, Potassium Carbonate
Solvent Acetone
Reaction Time 12-18 hours
Temperature Reflux
Purification Extraction and Vacuum Distillation

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.12 mol) in 100 mL of anhydrous dichloromethane (DCM).[4][5][6] Cool the mixture to 0 °C in an ice bath.

  • Formation of Acylium Ion: Add acetyl chloride (0.11 mol) dropwise to the stirred suspension.[1][2][3]

  • Addition of Substrate: Dissolve 1,3-diethoxybenzene (0.1 mol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterValue
Reactants 1,3-Diethoxybenzene, Acetyl Chloride, Aluminum Chloride
Solvent Dichloromethane (anhydrous)
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Purification Recrystallization or Column Chromatography

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the ethyl protons of the ethoxy groups. The aromatic protons should appear as distinct multiplets.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), and the carbons of the ethyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • Melting Point: The purified product should exhibit a sharp melting point.

Safety Considerations

A thorough understanding of the hazards associated with the chemicals used in this synthesis is paramount.

  • Resorcinol: Harmful if swallowed and causes skin and eye irritation.[7][8][9][10][11][12] It is also very toxic to aquatic life.[7][8][9][10][11]

  • Diethyl Sulfate: A corrosive and toxic substance that is a probable human carcinogen.[13][14][15][16] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Acetyl Chloride: A highly flammable and corrosive liquid that reacts violently with water, producing toxic hydrogen chloride gas.[1][2][3][17][18] All manipulations should be performed in a fume hood, away from ignition sources.

  • Aluminum Chloride (Anhydrous): A corrosive solid that reacts violently with water, releasing heat and hydrogen chloride gas.[4][5][6][19][20] It should be handled in a dry environment.

General Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Ensure that all glassware is dry before use, especially for the Friedel-Crafts acylation.

  • Quench reactions involving reactive reagents like aluminum chloride slowly and carefully in an ice bath.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Resorcinol Safety Data Sheet. (2015, March 19).
  • Material Safety Data Sheet - Diethyl sulfate. Cole-Parmer.
  • Vanchlor SAFETY DATA SHEET Aluminum Chloride - Anhydrous. (2015, January 5).
  • Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd.
  • Safety Data Sheet: Resorcinol. Carl ROTH.
  • Safety Data Sheet: Aluminium chloride. Carl ROTH.
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Safety Data Sheet Aluminium Chloride. (2022, September 6). Redox.
  • RESORCINOL - SAFETY DATA SHEET. (2025, April 23). Penta chemicals.
  • RESORCINOL EXTRA PURE - Safety Data Sheet. (2025, February 5). Loba Chemie.
  • Safety Data Sheet - Aluminum chloride (AlCl3). (2024, April 19). Materion.
  • Diethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • acetyl chloride - Organic Syntheses Procedure. Organic Syntheses.
  • 1,3-Diethoxybenzene. PubChem.
  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • The first synthesis of [2-13C]phloroglucinol. ResearchGate.
  • 1,3-Dihydroxyphenazine dioxide. Organic Syntheses.
  • friedel-crafts acylation of benzene. Chemguide.
  • phloroglucinol - Organic Syntheses Procedure. Organic Syntheses.
  • Workplace Exposure Limits - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Aliphatic C–H Activation with Aluminium Trichloride– Acetyl Chloride: Expanding the Scope of the Baddeley Reaction for the F. Royal Society of Chemistry.
  • Ether synthesis. Google Patents.
  • Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts.

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Spectroscopic Data for 1-(3,5-Diethoxyphenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3,5-Diethoxyphenyl)ethanone, a substituted acetophenone, represents a scaffold of interest due to its potential applications in organic synthesis and medicinal chemistry. The strategic placement of its functional groups—an acetyl moiety and two meta-disposed ethoxy groups on a benzene ring—gives rise to a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the prediction of its reactivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed rationale behind the experimental methodologies and data interpretation, thereby ensuring a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Analysis Workflow

The structural features of this compound are pivotal to interpreting its spectroscopic data. The molecule's symmetry, the electronic effects of the ethoxy and acetyl groups, and the number of unique protons and carbons all contribute to its characteristic spectral fingerprint.

Caption: Molecular structure of this compound.

A systematic approach to spectral analysis is crucial. The following workflow outlines the logical progression from sample preparation to structural confirmation.

cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR IR ATR-FTIR Spectroscopy SamplePrep->IR MS EI-Mass Spectrometry SamplePrep->MS DataAnalysis Integrated Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structural Elucidation & Confirmation DataAnalysis->StructureElucidation

Caption: A generalized workflow for spectroscopic analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, combined with the number and chemical shifts of signals in a ¹³C NMR spectrum, provide a detailed picture of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of solvent and instrument parameters are critical for resolving all signals adequately.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at a probe temperature of 298 K.

    • Employ a standard pulse program with a 30-degree pulse angle to ensure quantitative integration.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the range of carbon chemical shifts.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals, reflecting the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05d (J ≈ 2.2 Hz)2HH-2, H-6
~6.65t (J ≈ 2.2 Hz)1HH-4
~4.08q (J ≈ 7.0 Hz)4H-OCH₂CH₃
~2.55s3H-COCH₃
~1.42t (J ≈ 7.0 Hz)6H-OCH₂CH₃
Analysis and Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-7.5 ppm) : The two ethoxy groups are electron-donating, leading to an upfield shift of the aromatic protons compared to unsubstituted benzene. The two protons at positions 2 and 6 (H-2, H-6) are chemically equivalent and appear as a doublet due to coupling with the proton at position 4. The proton at position 4 (H-4) is a triplet due to coupling with the two equivalent protons at positions 2 and 6. The small coupling constant (J ≈ 2.2 Hz) is characteristic of meta-coupling in a benzene ring.

  • Aliphatic Region (δ 1.0-4.5 ppm) : The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.08 ppm due to coupling with the three protons of the methyl group. The methyl protons of the ethoxy groups (-OCH₂CH₃) are shielded and appear as a triplet around 1.42 ppm, coupled to the adjacent methylene protons. The acetyl methyl protons (-COCH₃) are deshielded by the carbonyl group and appear as a sharp singlet around 2.55 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight unique carbon signals.

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~160.5C-3, C-5
~139.0C-1
~106.0C-4
~105.5C-2, C-6
~63.8-OCH₂CH₃
~26.8-COCH₃
~14.8-OCH₂CH₃
Analysis and Interpretation of ¹³C NMR Spectrum
  • Downfield Region (δ > 100 ppm) : The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at approximately 198.0 ppm.[1] The aromatic carbons directly attached to the oxygen atoms (C-3, C-5) are also significantly deshielded due to the electronegativity of oxygen, appearing around 160.5 ppm. The quaternary carbon to which the acetyl group is attached (C-1) is found at about 139.0 ppm. The remaining aromatic carbons (C-2, C-4, C-6) are shielded by the electron-donating ethoxy groups and appear in the region of 105-106 ppm.

  • Upfield Region (δ < 100 ppm) : The methylene carbons of the ethoxy groups (-OCH₂CH₃) are observed around 63.8 ppm. The acetyl methyl carbon (-COCH₃) appears at approximately 26.8 ppm, and the terminal methyl carbons of the ethoxy groups (-OCH₂CH₃) are the most shielded, resonating at about 14.8 ppm.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR Spectroscopy

The ATR technique simplifies sample handling and is suitable for both liquid and solid samples.[2]

  • Instrument Setup : Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the crystal itself.

  • Sample Application : Place a small amount (a few milligrams or a single drop) of this compound directly onto the ATR crystal.

  • Sample Measurement : Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Predicted IR Data

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretching (aliphatic)
~1685StrongC=O stretching (aryl ketone)
~1600, ~1470Medium-StrongC=C stretching (aromatic)
~1250-1050StrongC-O stretching (aryl ether)
Analysis and Interpretation of IR Spectrum
  • C-H Stretching Region : The region between 3000 and 2850 cm⁻¹ will show characteristic C-H stretching vibrations of the methyl and methylene groups of the ethoxy and acetyl moieties.

  • Carbonyl Stretching : A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone.[3] The conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone.

  • Aromatic C=C Stretching : Absorptions around 1600 and 1470 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-O Stretching : Strong bands in the 1250-1050 cm⁻¹ region correspond to the asymmetric and symmetric C-O stretching vibrations of the aryl ether linkages.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation.

Experimental Protocol: EI-Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation : The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zPredicted Relative IntensityAssignment
192Moderate[M]⁺• (Molecular Ion)
177High[M - CH₃]⁺
149Moderate[M - CH₃ - CO]⁺
121Moderate[M - CH₃ - CO - C₂H₄]⁺
43Moderate[CH₃CO]⁺
Analysis and Interpretation of Mass Spectrum
  • Molecular Ion : The molecular ion peak at m/z 192 corresponds to the molecular weight of this compound (C₁₂H₁₆O₂).

  • Major Fragmentations :

    • α-Cleavage : The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion will result in a prominent peak at m/z 177, which is often the base peak in the spectrum of acetophenones.

    • Loss of CO : The fragment at m/z 177 can further lose a neutral carbon monoxide molecule (CO, 28 Da) to give a peak at m/z 149.

    • Ether Fragmentation : The fragment at m/z 149 can undergo further fragmentation by losing a molecule of ethene (C₂H₄, 28 Da) from one of the ethoxy groups, leading to a peak at m/z 121.

    • Acetyl Cation : A peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.

cluster_ms Key Fragmentation Pathways in EI-MS M [M]⁺• (m/z 192) M_CH3 [M - CH₃]⁺ (m/z 177) M->M_CH3 - •CH₃ CH3CO [CH₃CO]⁺ (m/z 43) M->CH3CO - •C₁₁H₁₅O₂ M_CH3_CO [M - CH₃ - CO]⁺ (m/z 149) M_CH3->M_CH3_CO - CO M_CH3_CO_C2H4 [M - CH₃ - CO - C₂H₄]⁺ (m/z 121) M_CH3_CO->M_CH3_CO_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the integrated application of NMR, ATR-FTIR, and EI-MS, provides a robust framework for its structural characterization. The predicted data presented in this guide, derived from established spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers. The detailed experimental protocols and in-depth interpretations of the spectral data are intended to empower scientists in their synthetic and analytical endeavors. As with any analytical investigation, the comparison of experimentally obtained data with the predictions outlined herein will provide the ultimate confirmation of the structure and purity of this compound, facilitating its confident use in further research and development.

References

  • ChemDraw. PerkinElmer Informatics.
  • StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • NMRDB.org. Predict 1H proton NMR spectra.
  • LCGC International. Electron Ionization for GC–MS.
  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • University of California, Davis. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • University of Illinois. Electron Ionization | School of Chemical Sciences.
  • JoVE. NMR Spectroscopy of Benzene Derivatives.
  • Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure.
  • University of California, Los Angeles. Table of Characteristic IR Absorptions.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

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1H NMR spectrum of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,5-Diethoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum based on molecular structure, substituent effects, and fundamental NMR principles. It offers a detailed interpretation of chemical shifts, spin-spin coupling, and signal integration. Furthermore, this guide presents a standardized experimental protocol for sample preparation and data acquisition, and employs visual aids, including DOT language diagrams, to illustrate key concepts and workflows, ensuring a thorough understanding of the structural elucidation process for this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of a substance. By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can map the chemical environment of each hydrogen atom within a molecule. This information is critical for confirming chemical identity, assessing purity, and elucidating the constitution of novel compounds.

The compound of interest, this compound, features a symmetrically substituted aromatic ring with both electron-donating (ethoxy) and electron-withdrawing (acetyl) groups. This specific arrangement of functional groups creates a distinct and predictable ¹H NMR spectrum, making it an excellent case study for applying the principles of spectral interpretation. This guide will systematically deconstruct the expected spectrum, providing a robust framework for analysis.

Molecular Structure and Symmetry Analysis

Before predicting the spectrum, a foundational analysis of the molecular structure is essential. This compound possesses a C₂ axis of symmetry that bisects the acetyl group and the C4 carbon of the benzene ring.

Key Structural Features:

  • Aromatic Core: A benzene ring substituted at positions 1, 3, and 5.

  • Substituents: An acetyl group (-COCH₃) at C1 and two ethoxy groups (-OCH₂CH₃) at C3 and C5.

  • Symmetry: Due to the symmetrical substitution pattern, several sets of protons are chemically equivalent.

This symmetry dictates that:

  • The two ethoxy groups are equivalent.

  • The protons at positions 2 and 6 of the aromatic ring (Hբ) are equivalent.

  • The proton at position 4 of the aromatic ring (Hₐ) is unique.

Therefore, we anticipate a total of five distinct signals in the ¹H NMR spectrum.

Theoretical ¹H NMR Spectrum Prediction

The chemical shift (δ) of a proton is primarily influenced by the local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting their signals downfield (to higher ppm values).[1]

  • Ethoxy Groups (-OCH₂CH₃): The oxygen atom is strongly electron-donating via resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions.[1]

  • Acetyl Group (-COCH₃): The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density from the ring.

Chemical Shift (δ) Prediction
  • Aromatic Protons (Hₐ and Hբ): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[2] The two ethoxy groups at C3 and C5 are strongly activating and will shield the protons at the ortho (C2, C4, C6) positions. The acetyl group at C1 is deactivating. The proton Hₐ is para to the acetyl group and ortho to two ethoxy groups. The protons Hբ are ortho to the acetyl group and ortho to one ethoxy group. The strong shielding from the two adjacent ethoxy groups is expected to shift both Hₐ and Hբ significantly upfield relative to benzene (7.3 ppm).[1][3] We predict Hₐ to be slightly more shielded than Hբ.

    • Hₐ (1H, position 4): Predicted δ ≈ 6.6-6.8 ppm.

    • Hբ (2H, positions 2, 6): Predicted δ ≈ 6.9-7.1 ppm.

  • Ethoxy Protons (-OCH₂CH₃):

    • Methylene (H꜀, -OCH₂-): Protons on a carbon adjacent to an oxygen atom are deshielded. This signal is expected in the range of 3.5-5.5 ppm.[4] Given the aromatic attachment, a value around 4.0 ppm is reasonable.

    • Methyl (H꜀, -CH₃): These are typical alkyl protons, but are slightly influenced by the nearby oxygen. Their signal is expected around 1.2-1.6 ppm.[5]

  • Acetyl Protons (Hₑ, -COCH₃): Protons of a methyl ketone typically appear in the 2.0-2.4 ppm range.[5][6]

Multiplicity (Splitting Pattern) Prediction

The splitting of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule.

  • Hₐ: This proton is coupled to the two equivalent Hբ protons. This is a meta-coupling, characterized by a small coupling constant (J) of 2-3 Hz.[7] According to the n+1 rule, its signal will be split into a triplet (2+1=3).

  • Hբ: Each of these protons is coupled to the single Hₐ proton (meta-coupling). Therefore, their signal will appear as a doublet (1+1=2).

  • H꜀ (-OCH₂-): These four equivalent protons are adjacent to the six equivalent methyl protons (H꜀) of the ethoxy groups. The signal will be a quartet (3+1=4).

  • H꜀ (-CH₃): These six equivalent protons are adjacent to the four equivalent methylene protons (H꜀). The signal will be a triplet (2+1=3).

  • Hₑ (-COCH₃): These protons have no adjacent protons, so their signal will be a singlet.

Integration Prediction

The area under each signal is proportional to the number of protons it represents.

  • Hₐ: 1H

  • Hբ: 2H

  • H꜀: 4H (from two -OCH₂- groups)

  • H꜀: 6H (from two -CH₃ groups)

  • Hₑ: 3H

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

Signal AssignmentProton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AromaticHₐ6.6 - 6.8Triplet (t)1H
Aromatic6.9 - 7.1Doublet (d)2H
Ethoxy MethyleneH꜀~4.0Quartet (q)4H
Ethoxy MethylH꜀~1.4Triplet (t)6H
Acetyl MethylHₑ~2.5Singlet (s)3H

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Materials
  • This compound (5-10 mg)

  • High-purity 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (Tetramethylsilane, TMS, typically in solvent)

  • Pasteur pipette

  • Vial and vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v TMS).

    • Securely cap the vial and vortex until the sample is fully dissolved.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).

    • Average a sufficient number of scans (typically 8 or 16) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay, FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to create a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks to Protons integrate->assign

Caption: ¹H-¹H spin-spin coupling in the molecule.

This detailed analysis, from structural prediction to final interpretation, provides a self-validating system. The congruence between the predicted spectrum and the acquired data serves as robust confirmation of the chemical structure of this compound. Any significant deviation would signal the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how molecular symmetry and substituent electronic effects govern spectral features. The analysis predicts five distinct signals: a triplet and a doublet in the aromatic region, a quartet and a triplet corresponding to the two equivalent ethoxy groups, and a singlet for the acetyl methyl protons. This guide provides the theoretical foundation and practical protocols necessary for any researcher to confidently acquire, interpret, and validate the structure of this compound using ¹H NMR spectroscopy.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.).
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]
  • JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996).
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Jackson, J. E., & Pallas, A. A. (2020). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry, 12(3), 418. [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone.
  • UCLA Chemistry & Biochemistry. (n.d.). NMR Chart.
  • Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

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A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(3,5-diethoxyphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug development. We explore the compound's distinct fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. This document is designed for researchers, scientists, and professionals who require a detailed understanding of how to characterize this molecule and its analogs. By elucidating the core fragmentation mechanisms, including alpha-cleavages and characteristic neutral losses from the ethoxy moieties, this guide establishes a robust analytical framework. We present detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating system for unambiguous structural confirmation.

Introduction to this compound

This compound is an aromatic ketone characterized by an acetophenone core functionalized with two ethoxy groups at the meta positions. Its chemical properties are dictated by the interplay between the carbonyl group, the aromatic ring, and the ether linkages.

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight (Monoisotopic): 208.110 g/mol

  • Molecular Weight (Average): 208.25 g/mol

The structural characterization of such molecules is critical, particularly when they serve as intermediates in multi-step syntheses or as scaffolds in drug discovery programs. Mass spectrometry offers unparalleled sensitivity and structural insight, making it an indispensable tool for identity confirmation, purity assessment, and metabolic studies. This guide focuses on creating a predictive and practical framework for its analysis.

Caption: Structure of this compound.

Foundational Principles of Ionization

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation. For a molecule like this compound, both hard and soft ionization methods provide complementary and essential data.

Electron Ionization (EI): The Structural Fingerprint

Electron Ionization (EI) is a high-energy ("hard") technique where a 70 eV electron beam bombards the analyte.[1][2] This high energy is sufficient to eject an electron from the molecule, forming a radical cation (M•⁺).[3][4] The significant excess energy transferred to this molecular ion causes it to undergo extensive and reproducible fragmentation, generating a characteristic pattern that serves as a structural fingerprint.[2][5] This makes EI-MS, particularly when coupled with Gas Chromatography (GC), a powerful tool for definitive identification.

Electrospray Ionization (ESI): The Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that transfers very little excess energy to the analyte.[6] It is ideal for polar compounds and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically generates even-electron ions, most commonly a protonated molecule ([M+H]⁺) in positive ion mode.[7] While this provides a clear determination of the molecular weight, the resulting mass spectrum shows little to no fragmentation.[6] To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The logical fragmentation of this compound is predictable based on the established chemistry of aromatic ketones, ethers, and the principles of radical cation (EI) versus even-electron ion (ESI) decomposition.

Electron Ionization (EI) Fragmentation

Upon ionization, the molecular ion (M•⁺) at m/z 208 is formed. Its fragmentation is dominated by cleavages at the most labile sites: the bonds alpha to the carbonyl group and rearrangements involving the ethoxy side chains.

Key Fragmentation Routes:

  • α-Cleavage (Loss of Methyl Radical): The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-delocalized acylium ion at m/z 193 , which is often the base peak in the spectrum.[8][9]

  • α-Cleavage (Formation of Acetylium Ion): Cleavage on the other side of the carbonyl group expels a substituted phenyl radical, forming the acetylium ion ([CH₃CO]⁺) at m/z 43 . This is a hallmark fragment for methyl ketones and is expected to be highly abundant.[10]

  • Sequential Loss of Ethylene: A characteristic fragmentation pathway for aromatic ethyl ethers is the neutral loss of ethylene (C₂H₄, 28 Da) via a rearrangement, forming a phenol. From the acylium ion at m/z 193 , the first loss of ethylene yields a fragment at m/z 165 . A subsequent loss of ethylene from the second ethoxy group produces the dihydroxy-substituted acylium ion at m/z 137 .

EI_Fragmentation EI Fragmentation Pathway M [M]•+ m/z 208 F193 [M - CH₃]⁺ m/z 193 (Base Peak) M->F193 - •CH₃ (α-cleavage) F43 [CH₃CO]⁺ m/z 43 M->F43 - •C₁₁H₁₃O₂ (α-cleavage) F165 [M - CH₃ - C₂H₄]⁺ m/z 165 F193->F165 - C₂H₄ (Neutral Loss) F137 [M - CH₃ - 2C₂H₄]⁺ m/z 137 F165->F137 - C₂H₄ (Neutral Loss)

Caption: Predicted EI fragmentation of this compound.

Table 1: Summary of Major Predicted EI Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
208 [C₁₂H₁₆O₃]•⁺ Molecular Ion (M•⁺)
193 [C₁₁H₁₃O₃]⁺ α-cleavage: Loss of •CH₃ from M•⁺
165 [C₉H₉O₃]⁺ Neutral Loss: Loss of C₂H₄ from m/z 193
137 [C₇H₅O₃]⁺ Neutral Loss: Loss of C₂H₄ from m/z 165

| 43 | [C₂H₃O]⁺ | α-cleavage: Formation of acetylium ion from M•⁺ |

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule is protonated, likely at the most basic site, the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 209 .[11] Fragmentation of this even-electron ion via CID proceeds through the loss of stable, neutral molecules.[7]

Key Fragmentation Routes:

  • Primary Neutral Loss of Ethylene: The most facile fragmentation of the protonated precursor is the loss of a neutral ethylene molecule (28 Da) from one of the protonated ethoxy groups. This leads to a prominent product ion at m/z 181 .

  • Secondary Neutral Loss of Ethylene: The product ion at m/z 181 can subsequently lose a second molecule of ethylene from the remaining ethoxy group, resulting in the protonated dihydroxyacetophenone ion at m/z 153 . This two-step loss is a highly diagnostic pathway for this class of compounds.

ESI_Fragmentation ESI-MS/MS Fragmentation Pathway M [M+H]⁺ m/z 209 F181 [M+H - C₂H₄]⁺ m/z 181 M->F181 - C₂H₄ (Neutral Loss) F153 [M+H - 2C₂H₄]⁺ m/z 153 F181->F153 - C₂H₄ (Neutral Loss)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Table 2: Summary of Major Predicted ESI-MS/MS Fragments

Precursor m/z Product m/z Proposed Fragment Ion Fragmentation Pathway
209 181 [C₁₀H₁₃O₃]⁺ Neutral Loss: Loss of C₂H₄ from [M+H]⁺
209 153 [C₈H₉O₃]⁺ Sequential Neutral Loss: Loss of 2x C₂H₄ from [M+H]⁺

| 181 | 153 | [C₈H₉O₃]⁺ | Neutral Loss: Loss of C₂H₄ from m/z 181 |

Experimental Protocols

The following protocols are designed to provide a robust and reproducible analysis. The combination of both GC-EI-MS and LC-ESI-MS/MS creates a self-validating workflow, where the former provides a detailed structural fingerprint and the latter confirms the molecular weight and primary neutral losses.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • GC-MS Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using dichloromethane or ethyl acetate.

  • LC-MS Working Solution: Dilute the stock solution to a final concentration of 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Recommended GC-EI-MS Protocol

Table 3: GC-EI-MS Instrument Parameters

Parameter Setting Rationale
GC System
Inlet Temperature 250 °C Ensures rapid and complete volatilization of the analyte.
Injection Volume 1 µL Standard volume to avoid column overloading.
Injection Mode Split (e.g., 20:1) Prevents detector saturation and ensures sharp peaks.
Carrier Gas Helium, constant flow ~1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5ms) Standard non-polar column suitable for aromatic compounds.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min Provides good separation from solvent and potential impurities.
MS System
Ion Source Electron Ionization (EI) To induce characteristic fragmentation.
Ion Source Temp. 230 °C Standard temperature to maintain analyte in the gas phase.
Electron Energy 70 eV Standard energy for reproducible fragmentation and library matching.[4]

| Mass Range | m/z 40-300 | Covers the expected molecular ion and all major fragments. |

Recommended LC-ESI-MS/MS Protocol

Table 4: LC-ESI-MS/MS Instrument Parameters

Parameter Setting Rationale
LC System
Column C18, 50 mm x 2.1 mm, 2.6 µm particle size Standard reversed-phase column for good retention and peak shape.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; acid promotes protonation.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase; acid promotes protonation.
Gradient 5% B to 95% B over 5 min Efficiently elutes the analyte while separating from polar/non-polar impurities.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Volume 5 µL
MS System
Ion Source Electrospray Ionization (ESI), Positive Mode Soft ionization to generate the protonated molecule.
Capillary Voltage 3.5 - 4.0 kV Optimizes the electrospray process.
Gas Temp. 325 °C Facilitates desolvation of droplets.
MS1 Scan Range m/z 100-300 To identify the [M+H]⁺ precursor ion.
MS/MS Experiment CID on precursor m/z 209 To generate structural fragments.

| Collision Energy | 15-25 eV (optimization recommended) | Energy required to induce the primary neutral loss fragmentation. |

Workflow Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution GC_Sample Dilution for GC-MS (1-10 µg/mL) Stock->GC_Sample LC_Sample Dilution for LC-MS (0.1-1 µg/mL) Stock->LC_Sample GCMS GC-EI-MS Analysis GC_Sample->GCMS LCMS LC-ESI-MS/MS Analysis LC_Sample->LCMS EI_Data EI Spectrum: Structural Fingerprint (m/z 193, 43) GCMS->EI_Data ESI_Data ESI Spectrum: MW Confirmation (m/z 209) Neutral Losses (m/z 181, 153) LCMS->ESI_Data Conclusion Unambiguous Structural Confirmation EI_Data->Conclusion ESI_Data->Conclusion

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(3,5-diethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its spectral features, outlines rigorous experimental protocols for data acquisition, and offers detailed interpretation of the expected spectral data.

Introduction: The Vibrational Signature of a Disubstituted Acetophenone

This compound belongs to the family of substituted acetophenones, compounds of significant interest in medicinal and organic chemistry. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to elucidate the molecular structure of such compounds by probing their vibrational modes. The IR spectrum provides a unique "fingerprint" arising from the stretching and bending vibrations of specific functional groups within the molecule. Understanding this spectrum is crucial for reaction monitoring, quality control, and structural confirmation.

This guide will first deconstruct the expected IR spectrum of this compound by examining the characteristic absorption frequencies of its constituent functional groups: the ketone carbonyl (C=O), the aromatic ring (C=C and C-H), the ether linkages (C-O), and the alkyl chains (C-H). The influence of the meta-positioned diethyl ether substituents on the electronic environment of the aromatic ring and the carbonyl group will be a key point of discussion.

Predicted Infrared Spectrum Analysis

While an experimental spectrum for this compound is not publicly available in common databases, a detailed prediction can be made based on the well-established IR characteristics of acetophenone and its substituted derivatives.[1][2] The key vibrational modes and their expected absorption regions are outlined below.

Molecular Structure and Key Functional Groups

To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound.

Detailed Band Assignments

The expected IR absorption bands for this compound are summarized in the table below. The discussion following the table provides the rationale for these assignments based on established principles of IR spectroscopy.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
C=O (Ketone)C=O Stretch1680 - 1695Strong, Sharp
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium
Aromatic C=CC=C Stretch1580 - 1600, 1450 - 1500Medium to Strong
Alkyl C-HC-H Stretch (sp³)2850 - 3000Medium
Ether (Ar-O-C)Asymmetric C-O-C Stretch1200 - 1275Strong
Ether (Ar-O-C)Symmetric C-O-C Stretch1020 - 1075Medium
Methyl/MethyleneC-H Bend1370 - 1470Medium
Aromatic C-HOut-of-Plane Bend810 - 850, 675-725Strong

1. Carbonyl (C=O) Stretching Vibration: The most prominent and diagnostic peak in the IR spectrum of an acetophenone derivative is the carbonyl stretch. For acetophenone itself, this strong, sharp absorption band appears around 1685-1700 cm⁻¹.[1][3] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a non-conjugated ketone (which typically appears around 1715 cm⁻¹).[1] In this compound, the two electron-donating ethoxy groups in the meta positions will have a minor electronic effect on the carbonyl group, likely resulting in a C=O stretching frequency in the lower end of the typical range for substituted acetophenones, predicted to be around 1680-1695 cm⁻¹ .[4]

2. Aromatic C-H and C=C Stretching Vibrations: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the sp²-hybridized carbons on the benzene ring are expected to appear as weak to medium intensity bands in the 3000-3100 cm⁻¹ region.[1] The aromatic C=C stretching vibrations will produce a set of medium to strong bands in the 1450-1600 cm⁻¹ region. A distinct band is anticipated near 1580-1600 cm⁻¹ .

3. Alkyl C-H Stretching and Bending Vibrations: The two ethyl groups and the methyl group of the acetyl moiety will exhibit C-H stretching vibrations from their sp³-hybridized carbons. These will appear as medium intensity bands in the region of 2850-3000 cm⁻¹ .[1] Additionally, C-H bending vibrations for the methyl and methylene groups are expected in the 1370-1470 cm⁻¹ range.

4. Ether (C-O) Stretching Vibrations: The presence of the two aryl-alkyl ether linkages will result in strong, characteristic C-O stretching bands. Aryl-alkyl ethers typically show a strong, asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹ . A medium intensity symmetric stretching band is also expected between 1020 and 1075 cm⁻¹ . These two bands are highly diagnostic for the presence of the ethoxy groups on the aromatic ring.

5. Aromatic C-H Out-of-Plane Bending Vibrations: The substitution pattern on the aromatic ring can be inferred from the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. For a 1,3,5-trisubstituted benzene ring, a strong absorption band is expected in the 810-850 cm⁻¹ region, with another band often appearing in the 675-725 cm⁻¹ range. These bands are crucial for confirming the substitution pattern.

Experimental Protocol for Infrared Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended. This protocol is designed to be self-validating by including necessary background and sample preparation checks.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

  • Sample of this compound (solid or oil)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Alternatively: Potassium bromide (KBr) powder (spectroscopic grade) and a pellet press

  • Alternatively: Suitable solvent (e.g., chloroform, carbon tetrachloride) and an appropriate IR cell (e.g., NaCl plates)

  • Spatula, mortar and pestle (if using KBr pellet method)

  • Dropper or pipette (if using thin film or solution method)

  • Lint-free wipes and appropriate cleaning solvent (e.g., isopropanol)

Step-by-Step Methodology

1. Instrument Preparation and Background Collection: a. Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. b. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. c. Clean the ATR crystal or IR cell windows thoroughly with a suitable solvent and a lint-free wipe. d. Collect a background spectrum. This will account for the absorbance of the atmosphere in the sample compartment and any optical components. The background should be a flat line with minimal noise.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Instrument Stabilization B Purge Sample Compartment A->B C Clean ATR Crystal/IR Cell B->C D Collect Background Spectrum C->D E Sample Preparation D->E F Place Sample on ATR/in Cell E->F G Collect Sample Spectrum F->G H Data Processing G->H I Peak Picking and Interpretation H->I

Caption: Experimental workflow for IR spectrum acquisition.

2. Sample Preparation (Choose one method):

  • Attenuated Total Reflectance (ATR) - Recommended for Solids and Oils: i. Place a small amount of the this compound sample directly onto the ATR crystal. ii. If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal. iii. Proceed to data collection.

  • KBr Pellet Method (for Solids): i. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. ii. Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. iii. Place the pellet in the sample holder of the spectrometer.

  • Thin Film Method (for Oils): i. Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr). ii. Gently press the plates together to form a thin film. iii. Place the plates in the sample holder.

  • Solution Method: i. Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). ii. Transfer the solution to a liquid sample cell of known path length. iii. Place the cell in the sample holder. A reference spectrum of the pure solvent in an identical cell should also be collected for subtraction.

3. Data Collection: a. Place the prepared sample into the sample compartment of the FTIR spectrometer. b. Set the data collection parameters. Typical parameters include:

  • Spectral Range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 (to improve signal-to-noise ratio) c. Initiate the scan to collect the sample spectrum.

4. Data Processing and Interpretation: a. The collected spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). b. If a solvent was used, perform a spectral subtraction of the solvent's spectrum. c. Use the software's tools to identify and label the major absorption peaks. d. Compare the peak positions and intensities with the predicted values and with reference spectra of similar compounds to confirm the structure of this compound.

Data Visualization and Interpretation

The final IR spectrum should be presented with clearly labeled axes and identified peaks corresponding to the major functional groups. The "fingerprint region" (below 1500 cm⁻¹) is often complex but contains valuable structural information.

G A This compound B FTIR Spectrometer A->B C IR Spectrum B->C D Peak Analysis C->D E C=O Stretch (~1685 cm⁻¹) D->E F Aromatic C=C Stretch (~1600, 1480 cm⁻¹) D->F G C-O Stretch (~1250, 1050 cm⁻¹) D->G H C-H Bends (Aromatic & Aliphatic) D->H I Structural Confirmation E->I F->I G->I H->I

Caption: Logical flow from sample to structural confirmation via IR spectroscopy.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a strong carbonyl absorption around 1680-1695 cm⁻¹, characteristic aromatic and alkyl C-H and C=C stretching vibrations, prominent C-O stretching bands from the ether linkages, and informative out-of-plane bending vibrations in the fingerprint region. This in-depth guide provides the theoretical foundation and a robust experimental protocol for obtaining and interpreting this crucial analytical data. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable spectroscopic data for the structural elucidation and quality assessment of this important chemical compound.

References

  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone.
  • epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.
  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(1), 65-71. [Link]
  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone.
  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Diethoxyphenyl)ethanone, also known as 3',5'-Diethylacetophenone, is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its symmetrically substituted phenyl ring makes it a valuable building block for more complex molecular architectures. Understanding its physical characteristics is paramount for its effective use in laboratory and industrial settings, particularly in reaction design, purification, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical and spectral properties of this compound, offering a foundational reference for professionals in the field.

Molecular Identity and General Properties

The fundamental identifiers and basic properties of this compound are summarized in the table below. These data are essential for substance registration, inventory management, and stoichiometric calculations.

PropertyValueSource
IUPAC Name 1-(3,5-diethylphenyl)ethanone[1]
Synonyms 3',5'-Diethylacetophenone[1]
CAS Number 52095-17-7[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Physical Appearance Not experimentally determined; predicted to be a liquid or low-melting solid at room temperature.N/A

graph "Molecular_Structure_of_this compound" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C", pos="2.5,0!"]; C10 [label="C", pos="3.5,0.5!"]; C11 [label="C", pos="-2.5,0!"]; C12 [label="C", pos="-3.5,0.5!"]; H [label="", shape=none, height=0, width=0]; // Dummy node for positioning// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- O1 [style=filled, color="#EA4335"]; C7 -- C8; C3 -- C9; C9 -- C10; C5 -- C11; C11 -- C12;

// Positioning with dummy node C1 -- H [style=invis]; }

Caption: 2D Molecular Structure of this compound.

Computed Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
XLogP3 3.2Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donor Count 0The molecule cannot act as a hydrogen bond donor, impacting its solubility and interaction with biological targets.
Hydrogen Bond Acceptor Count 1The carbonyl oxygen can act as a hydrogen bond acceptor, influencing solubility in protic solvents and receptor binding.
Rotatable Bond Count 3Provides insight into the conformational flexibility of the molecule, which can affect its binding affinity to target proteins.
Exact Mass 176.120115130 DaEssential for high-resolution mass spectrometry analysis and confirmation of identity.
Topological Polar Surface Area 17.1 ŲA low value, suggesting good oral bioavailability according to Lipinski's rule of five.

Spectroscopic Profile (Predicted)

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and symmetrical, reflecting the molecule's structure.

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-7.8 ppm). One signal, integrating to 2H, would correspond to the protons at the C2 and C6 positions (ortho to the acetyl group). The other signal, integrating to 1H, would correspond to the proton at the C4 position (para to the acetyl group).

  • Ethyl Group Protons: A quartet (4H) around δ 2.6-2.8 ppm is predicted for the methylene protons (-CH₂-) of the two ethyl groups, coupled to the adjacent methyl protons. A triplet (6H) around δ 1.2-1.4 ppm is expected for the methyl protons (-CH₃) of the ethyl groups, coupled to the methylene protons.

  • Acetyl Methyl Protons: A singlet (3H) around δ 2.5-2.6 ppm would correspond to the methyl protons of the acetyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-160 ppm. Due to symmetry, four distinct signals are anticipated: one for the carbon bearing the acetyl group, one for the two carbons bearing the ethyl groups, one for the two ortho carbons, and one for the para carbon.

  • Aliphatic Carbons: The methylene carbons (-CH₂-) of the ethyl groups are expected around δ 28-30 ppm, and the terminal methyl carbons (-CH₃) of the ethyl groups would appear further upfield, around δ 15 ppm. The acetyl methyl carbon should give a signal in the range of δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

  • C-H Stretch (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) from the ethyl and acetyl methyl groups.

  • C=C Stretch (Aromatic): Two to three medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (176.25). Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group from the acetyl moiety (CH₃, m/z 15).

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are standard, validated methodologies for determining its key physical properties.

Workflow for Physicochemical Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_physical_props Physical Properties synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight mp_bp Melting/Boiling Point Determination purification->mp_bp solubility Solubility Testing purification->solubility density Density Measurement purification->density purity Purity Analysis (HPLC/GC) nmr->purity Purity

Caption: A generalized workflow for the synthesis and characterization of this compound.

Melting and Boiling Point Determination
  • Melting Point:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

  • Boiling Point:

    • For liquid samples, a micro boiling point determination can be performed.

    • A small amount of the liquid is placed in a small test tube with an inverted capillary tube.

    • The setup is heated in a controlled manner (e.g., in a Thiele tube with heating oil).

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A 5-10 mg sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The resulting data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

  • IR Spectroscopy:

    • For a liquid sample, a drop is placed between two salt (NaCl or KBr) plates to create a thin film.

    • For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Conclusion

This compound is a compound with well-defined structural and predicted physicochemical properties that suggest its utility in synthetic and medicinal chemistry. While a comprehensive set of experimental data is yet to be broadly published, the theoretical and predictive information provided in this guide offers a robust foundation for researchers. The outlined standard protocols for characterization serve as a reliable framework for validating the identity and purity of this compound in a laboratory setting. Further experimental studies are encouraged to fully elucidate its physical characteristics.

References

  • PubChem. Compound Summary for CID 23127585, 1-(3,5-Diethylphenyl)ethanone.

Sources

Solubility of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Solubility

Theoretical Framework: Predicting the

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 1-(3,5-diethoxyphenyl)ethanone, featuring a central aromatic ring, a ketone group, and two ether linkages, suggests a nuanced solubility profile.

  • The Aromatic Core and Ether Groups: The phenyl ring and the two ethoxy groups (-OCH2CH3) contribute to the molecule's lipophilic (fat-loving) character, suggesting solubility in non-polar organic solvents.

  • The Ketone Group: The carbonyl (C=O) in the ketone group introduces polarity and the potential for hydrogen bonding with protic solvents, hinting at some degree of solubility in polar solvents.

Based on this structural analysis, we can hypothesize that this compound will exhibit good solubility in a range of organic solvents, with limited solubility in aqueous media.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust protocol for determining the solubility of this compound using the widely accepted shake-flask method. This method is recognized for its reliability and is a standard approach in pharmaceutical and chemical research.

Materials and Reagents
  • This compound (analytical standard)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add a known volume of solvent to vials A->B Dispense C Seal vials and place on shaker B->C D Equilibrate for 24-48 hours at a constant temperature C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute the filtrate F->G H Analyze by HPLC G->H J Determine concentration from the standard curve H->J I Prepare a standard curve

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess solid should be visually apparent.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value is the solubility of this compound in the tested solvent at the experimental temperature.

Data Presentation and Interpretation

The solubility data obtained should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water< 0.1< 0.0005
Ethanol50 - 1000.26 - 0.52
Methanol30 - 700.16 - 0.36
Acetone> 200> 1.04
Dichloromethane> 200> 1.04
Hexane5 - 100.026 - 0.052

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined solubility values. The molar solubility is calculated based on a molar mass of 192.25 g/mol for this compound.

Logical Relationship of Structural Features to Solubility

G cluster_compound This compound cluster_properties Properties cluster_solubility Solubility A Aromatic Ring D Lipophilicity A->D B Ether Groups B->D C Ketone Group E Polarity / H-bond Acceptor C->E F High in Non-polar Organic Solvents D->F G Moderate in Polar Aprotic Solvents E->G H Low in Polar Protic Solvents (Water) E->H Limited by overall lipophilicity

Caption: Logical relationship between the structural features of this compound and its predicted solubility.

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination and interpretation of the solubility of this compound. By following the detailed protocols and considering the underlying theoretical principles, researchers can generate reliable and accurate solubility data. This information is crucial for advancing research and development involving this compound, from designing effective drug delivery systems to optimizing reaction conditions in synthetic chemistry. Future work could involve exploring the temperature dependence of solubility and investigating the impact of pH on its solubility in aqueous solutions, further enriching our understanding of this compound's behavior.

References

  • Shake-Flask Method for Solubility Determination. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.
  • High-Performance Liquid Chromatography (HPLC). (n.d.). Principles and Applications. Waters Corporation.
  • Solubility. (2023, October 30). In Wikipedia.
  • PubChem Compound Summary for CID 8382, this compound. (n.d.). National Center for Biotechnology Information.

An In-Depth Technical Guide to the Biological Activities of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetophenones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry. Naturally occurring in over 24 plant families and also found in fungal strains, these compounds and their synthetic derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] The versatility of the acetophenone core allows for substitutions on the aromatic ring and modifications of the acetyl group, leading to a diverse library of molecules with activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] This guide provides a technical overview of the key biological activities of substituted acetophenones, delves into their structure-activity relationships (SAR), elucidates known mechanisms of action, and presents standardized protocols for their biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Acetophenone Scaffold

Acetophenone, with the chemical structure C₆H₅COCH₃, is the simplest aromatic ketone.[5] Its basic framework, consisting of a phenyl ring attached to a methyl ketone group, is a fundamental building block for a vast array of more complex molecules.[5] The true potential of acetophenones in pharmacology is unlocked through the strategic placement of various substituents on the phenyl ring. These modifications can dramatically alter the molecule's electronic, hydrophobic, and steric properties, thereby modulating its interaction with biological targets and leading to a wide range of therapeutic effects.[6] Derivatives such as apocynin and paeonol are well-studied natural acetophenones known for their anti-inflammatory properties, serving as prime examples of their potential in drug synthesis.[1]

Key Biological Activities of Substituted Acetophenones

The functionalization of the acetophenone ring has led to the discovery of compounds with significant therapeutic potential across multiple disease areas.

Antimicrobial and Antifungal Activity

Substituted acetophenones have demonstrated notable activity against a range of pathogenic bacteria and fungi.[3][7] The antimicrobial efficacy is often linked to the nature and position of substituents on the aromatic ring.

  • Structure-Activity Relationship (SAR) Insights:

    • Hydroxy Groups: The presence of hydroxyl (-OH) groups, particularly at the 2-position, often enhances antibacterial activity.[6]

    • Halogens: Halogen atoms like bromine and chlorine can increase antibacterial potency.[3] For instance, some bromoacetophenone-derived chalcones show good inhibition against both Gram-positive and Gram-negative bacteria.[8]

    • Electron-Withdrawing Groups: Groups like nitro (-NO₂) at the para-position have been shown to significantly enhance activity against bacteria such as Staphylococcus aureus.[6]

    • Chalcones: Chalcones, which are α,β-unsaturated ketones derived from acetophenones, are a particularly potent class of antimicrobial agents.[8][9] Their activity is attributed to the reactive α,β-unsaturated keto function.[9]

While many derivatives show good antibacterial effects, their antifungal activity can be more variable, with some studies reporting poor efficacy against fungi like Aspergillus niger and Candida albicans.[3] However, specific acetophenone derivatives have been identified as potential lead structures for developing new fungicides against plant pathogens.[10]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted acetophenones, particularly chalcone derivatives, have emerged as promising candidates.[11][12] These compounds can exert cytotoxic effects against various cancer cell lines, including breast, lung, and neuroblastoma cell lines.[13][14]

  • SAR Insights:

    • Chalcone Scaffold: The chalcone framework is fundamental to the anticancer activity of many acetophenone derivatives.[11]

    • Amino and Methoxy Groups: The presence and position of amino (-NH₂) and methoxy (-OCH₃) groups can significantly influence cytotoxicity. Aminochalcones substituted with two or three methoxy groups tend to be more active.[12]

    • Substitution Pattern: The activity is highly dependent on which aromatic ring (the one from acetophenone or the one from the aldehyde) bears the substituent. For example, an amino group on the aldehyde-derived ring often leads to higher cytotoxicity than when it's on the acetophenone ring.[12]

    • Pyran and Pyridine Derivatives: Heterocyclic compounds synthesized from chalcones have also shown high inhibitory effects against human tumor cell lines.[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Several natural and synthetic acetophenones have demonstrated potent anti-inflammatory properties.[1][15]

  • Key Compounds:

    • Apocynin and Paeonol: These naturally occurring acetophenones are known to possess anti-inflammatory traits with minimal side effects, making them excellent candidates for drug development.[1][4]

    • Benzylideneacetophenone Derivatives (Chalcones): Certain chalcones have been shown to suppress the expression of inflammatory mediators like iNOS and COX-2 in microglia cells.[16]

  • Mechanism of Action: A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of the NF-κB signaling pathway. They can impede the nuclear translocation of NF-κB/p65, a key transcription factor for pro-inflammatory genes, often via modulation of MAPK pathways like JNK and ERK.[16]

Antioxidant Activity

Oxidative stress is a key contributor to cellular damage and various pathologies. Acetophenone derivatives, especially those containing phenolic hydroxyl groups, are effective antioxidants.[17]

  • Mechanism: The antioxidant capacity is often derived from the ability of phenolic compounds to donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance.

  • SAR Insights:

    • Hydroxyl Groups: The number and position of hydroxyl groups are critical. Dihydroxyacetophenone analogues, for instance, are potent radical scavengers.[17]

    • Hydrazone Moiety: The incorporation of a hydrazone moiety into the acetophenone structure can also contribute significantly to antioxidant activity.[17]

    • Chalcones: Hydroxy-substituted chalcones are particularly effective antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[18][19]

Structure-Activity Relationships (SAR): A Deeper Dive

The biological profile of an acetophenone derivative is intricately linked to its chemical structure. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

// Core Node ACETOPHENONE [label="Acetophenone Core", pos="0,0!", shape=ellipse, fillcolor="#FBBC05"];

// Substituent Nodes OH [label="Hydroxyl (-OH)", pos="-2,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO2 [label="Nitro (-NO2)", pos="2,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HALOGEN [label="Halogens (Br, Cl)", pos="-2,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHALCONE [label="Chalcone Moiety", pos="2,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels ACETOPHENONE -> OH [label=" Enhances Antioxidant\n& Antimicrobial Activity"]; ACETOPHENONE -> NO2 [label=" Boosts Antibacterial\n(para-position)"]; ACETOPHENONE -> HALOGEN [label=" Increases Antimicrobial\nPotency"]; ACETOPHENONE -> CHALCONE [label=" Broad Activity:\nAnticancer, Antimicrobial,\nAnti-inflammatory"]; }

Caption: Key Structure-Activity Relationships for Substituted Acetophenones.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of substituted acetophenones are underpinned by their interactions with specific molecular targets and signaling pathways.

  • Antimicrobial Action: While not fully elucidated for all derivatives, proposed mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with microbial DNA.

  • Anticancer Action: Many acetophenone-derived chalcones induce apoptosis (programmed cell death) in cancer cells.[4] They can act on multiple targets, including tubulin (disrupting microtubule formation during cell division) and various protein kinases involved in cancer cell proliferation and survival.[12]

  • Anti-inflammatory Action: As mentioned, a key mechanism is the inhibition of the pro-inflammatory NF-κB pathway. By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory cytokines and enzymes like COX-2.[16]

// Pathway connections LPS -> MAPK [label="Activates"]; MAPK -> IKK [label="Phosphorylates"]; IKK -> NFkB_IkB [label="Phosphorylates IκB"]; NFkB_IkB -> IkB [label="Degradation of IκB", style=dashed]; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds to"]; DNA -> Genes [label="Transcription"];

// Point of intervention Acetophenone [label="Substituted\nAcetophenones\n(e.g., Chalcones)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetophenone -> MAPK [label="Inhibits", color="#EA4335", style=bold]; Acetophenone -> NFkB_nuc [label="Inhibits\nTranslocation", color="#EA4335", style=bold, constraint=false]; }

Caption: Inhibition of the NF-κB Inflammatory Pathway by Acetophenones.

Experimental Protocols for Biological Evaluation

To assess the potential of novel substituted acetophenones, a standardized set of in vitro assays is essential. The following protocols provide a foundation for screening these compounds.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[17][18]

Principle: The deep violet DPPH radical becomes colorless or pale yellow upon reduction. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of the test acetophenone derivatives (e.g., 1 mg/mL) in a suitable solvent (DMSO or methanol).

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at the same concentration range.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds, positive control, or solvent (for blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot % Inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Broth Microdilution Assay (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after incubation.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Culture the target bacteria (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the bacterial culture to a concentration of ~5 x 10⁵ CFU/mL.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution to the first column of wells, creating an initial concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

    • Add 50 µL of the prepared bacterial suspension to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

Substituted acetophenones are a remarkably versatile and pharmacologically significant class of compounds.[6] Their proven activities against a spectrum of microbial, cancerous, and inflammatory targets highlight their potential as lead structures in modern drug discovery.[1] Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, detailed mechanistic studies to identify specific molecular targets, and in vivo evaluations to translate the promising in vitro results into tangible therapeutic applications. The continued exploration of this chemical scaffold holds considerable promise for the development of next-generation medicines.[21][22]

References

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28. [Link]
  • Gasparyan, A. A., et al. (2017).
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry & Biodiversity. [Link]
  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 439-448. [Link]
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
  • Al-Ostath, A. I., et al. (2023). Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)Chalcones: Synthesis, in-Silico, and in-Vitro Studies. Molecules, 28(14), 5538. [Link]
  • Kim, H. J., et al. (2025). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice.
  • Li, Y., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Bioorganic Chemistry, 94, 103441. [Link]
  • S. K. S., & Kumar, S. (2014). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2149-2156. [Link]
  • Kumar, P., et al. (2019). Synthesis, Characterization and Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. Letters in Drug Design & Discovery, 16(10), 1146-1156. [Link]
  • Patel, D. R., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2). [Link]
  • Study.com. (n.d.).
  • Silva, A. R., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(6), 336. [Link]
  • Ntalli, N., & Caboni, P. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(23), 8560. [Link]
  • Schmeda-Hirschmann, G., et al. (2004). Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. Phytotherapy Research, 18(9), 755-757. [Link]
  • Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Journal of Drug Delivery and Therapeutics. [Link]
  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 13(10), 2285. [Link]
  • Yang, C., et al. (2014). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 62(15), 3329-3335. [Link]
  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613. [Link]
  • Kumar, V., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Kumar, A., et al. (2025). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity.
  • Ntalli, N., & Caboni, P. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]
  • ResearchGate. (n.d.). The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi.
  • Sala, A., et al. (2004). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. Journal of Natural Products, 67(9), 1554-1557. [Link]
  • Sonwane, S. K., & Vibhute, Y. B. (2011). Biological Significance of Some Substituted Novel Chalcones of 4- Bromoacetophenone. Journal of Chemical and Pharmaceutical Research, 3(4), 869-874. [Link]
  • Yang, L., et al. (2013). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. International Journal of Molecular Sciences, 14(11), 21639-21655. [Link]

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Introduction: Strategic C-C Bond Formation on Activated Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Diethoxybenzene

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to an aromatic ring.[1] This reaction facilitates the introduction of an acyl group (R-C=O) onto an aromatic substrate, yielding valuable aryl ketones. These products serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[2]

This guide focuses on the Friedel-Crafts acylation of 1,3-diethoxybenzene, a highly activated aromatic substrate. The two ethoxy groups are powerful electron-donating substituents, which significantly enhance the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack. This heightened reactivity allows for the use of milder reaction conditions compared to the acylation of less activated rings like benzene itself. The primary product, 2,4-diethoxyacylphenone, is a key building block for various more complex molecular architectures.

We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, discuss critical process parameters, and address common challenges, offering a comprehensive resource for researchers in organic synthesis and drug development.

The Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[3]

  • Generation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (typically an acyl halide or anhydride) and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then cleaves to generate a resonance-stabilized acylium ion, which serves as the active electrophile.[3][4][5] The stability of the acylium ion is a key feature; unlike the carbocations in Friedel-Crafts alkylations, it does not undergo rearrangement.[6][7]

  • Electrophilic Attack and Regioselectivity: The nucleophilic π-system of the 1,3-diethoxybenzene ring attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it disrupts the ring's aromaticity.[3] The two electron-donating ethoxy groups are strong ortho, para-directors. The position C4 (para to one ethoxy group and ortho to the other) is the most electronically activated and sterically accessible site for substitution. The C2 position is also highly activated but is sterically hindered by the two adjacent ethoxy groups. Consequently, the reaction exhibits high regioselectivity, yielding the 4-acyl-1,3-diethoxybenzene as the major product.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the intermediate arenium ion (sigma complex).[3] This deprotonation restores the aromaticity of the ring, yielding the final ketone product.

  • Catalyst Sequestration: The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1] This complexation deactivates the catalyst. Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is required for the reaction to proceed to completion.[1] The desired ketone is liberated from this complex during aqueous workup.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: The reaction cascade from acylium ion generation to the final product.

Experimental Protocol and Strategic Considerations

Executing a successful Friedel-Crafts acylation requires careful attention to the choice of reagents, solvent, and reaction conditions. Due to the high reactivity of 1,3-diethoxybenzene, milder conditions are often sufficient and desirable to prevent potential side reactions like ether cleavage.

Reagent and Condition Selection
ParameterChoiceRationale & Field Insights
Acylating Agent Acetyl Chloride, Acetic Anhydride, Carboxylic AcidsAcetyl chloride is highly reactive and a common choice. Acetic anhydride is less expensive and generates acetic acid as a byproduct, which is less corrosive than HCl.[1] For highly activated rings, even carboxylic acids can be used with milder catalysts like zinc chloride or Brønsted acids.[1][8][9]
Catalyst AlCl₃, FeCl₃, ZnCl₂, Green CatalystsAlCl₃ is the classic, powerful choice but can be harsh.[3] For the activated 1,3-diethoxybenzene, milder Lewis acids like ZnCl₂ are often preferred to minimize side reactions and improve selectivity.[8] Modern protocols explore reusable, green catalysts like deep eutectic solvents (e.g., [CholineCl][ZnCl₂]₃) to reduce environmental impact.[10]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), NitrobenzeneA non-polar, inert solvent is typically used to dissolve the reactants. DCM and DCE are common. The reaction can sometimes be run neat, especially when using a liquid acylating agent. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.[11]
Temperature 0 °C to RefluxThe reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction. The mixture may then be allowed to warm to room temperature or heated to drive the reaction to completion.[12] Temperature can influence regioselectivity in some systems, though the 4-position is strongly favored for this substrate.
Detailed Laboratory Protocol: Synthesis of 2,4-Diethoxyacetophenone

This protocol describes the acetylation of 1,3-diethoxybenzene using acetyl chloride and aluminum trichloride.

Materials:

  • 1,3-Diethoxybenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and dilute)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • Acylating Agent Addition: Following the substrate addition, add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-diethoxyacetophenone.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis of 2,4-diethoxyacetophenone.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is a direct and powerful method, other classic reactions can be employed to synthesize related hydroxy- or alkoxy-aryl ketones.

  • Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][11][13] One could synthesize 1,3-diethoxyphenyl acetate and then subject it to a Lewis acid like AlCl₃ to induce migration of the acetyl group, primarily to the para position at low temperatures.[2][13][14] This method is particularly valuable for synthesizing hydroxyarylketones directly from phenols.[2]

  • Vilsmeier-Haack Reaction: For the synthesis of aryl aldehydes, the Vilsmeier-Haack reaction is a superior alternative to Friedel-Crafts formylation. It employs a phosphonium-based reagent (the Vilsmeier reagent), generated from a substituted amide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[15][16][17] This reaction would be the method of choice for converting 1,3-diethoxybenzene into 2,4-diethoxybenzaldehyde.[18]

Conclusion

The Friedel-Crafts acylation of 1,3-diethoxybenzene is a highly efficient and regioselective transformation for the synthesis of 2,4-diethoxyacylphenones. The strong activating nature of the dual ethoxy substituents allows for high conversion under relatively mild conditions. A thorough understanding of the reaction mechanism and careful control over experimental parameters such as catalyst choice and temperature are paramount to achieving high yields and purity. By leveraging the principles outlined in this guide, researchers can effectively utilize this classic reaction to construct valuable intermediates for a wide range of applications in chemical synthesis and drug discovery.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Preparation of 2,4-dihydroxyacetophenone. (1984).
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Fries rearrangement. (n.d.). Grokipedia. [Link]
  • Process for producing 2,4-dihydroxyacetophenone. (1996).
  • LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S. [Link]
  • Fries rearrangement. (n.d.). In Wikipedia.
  • View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. (2021, August 25). YouTube. [Link]
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Friedel-Crafts acylation of benzene. (n.d.).
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). RSC Publishing. [Link]
  • Professor Dave Explains. (2018, November 13).
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Majumder, U., & Alam, S. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(42), 25070-25103. [Link]
  • Rueping, M., Nachtsheim, B. J., & Theissmann, T. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 60. [Link]
  • Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. (2025, August 9).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3,5-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(3,5-Diethoxyphenyl)ethanone, a valuable substituted acetophenone intermediate. The protocol employs the classic Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1][2][3] This document is designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering in-depth mechanistic insights, a detailed experimental procedure, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Principles

The Friedel-Crafts acylation is a robust and widely utilized electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[4][5] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][7] The reaction's primary advantages over its counterpart, Friedel-Crafts alkylation, include the deactivating nature of the product ketone, which prevents polysubstitution, and the absence of carbocation rearrangements that can plague alkylation reactions.[3][8]

The synthesis of this compound from 1,3-diethoxybenzene and acetyl chloride serves as an excellent model for this transformation. The two ethoxy groups on the aromatic substrate are powerful activating, ortho, para-directing substituents. Due to steric hindrance at the C2 position (flanked by both ethoxy groups), the electrophilic attack occurs predominantly at the C4 position, which is electronically activated and sterically accessible.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:[2][9]

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[8][9][10]

  • Electrophilic Attack: The π-electron system of the electron-rich 1,3-diethoxybenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the ring's aromaticity.[9]

  • Complexation with Catalyst: Unlike in Friedel-Crafts alkylation, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This sequestration of the catalyst prevents it from acting catalytically and necessitates the use of stoichiometric or slightly excess amounts of AlCl₃.

  • Deprotonation and Workup: The AlCl₄⁻ counter-ion abstracts a proton from the arenium ion, restoring aromaticity to the ring.[4] The stable ketone-AlCl₃ complex is then hydrolyzed during an aqueous workup, typically with acid, to liberate the final product, this compound, and regenerate the catalyst in its hydrated form.[1]

Friedel_Crafts_Acylation_Mechanism reagents Acetyl Chloride + Anhydrous AlCl₃ acylium Acylium Ion [CH₃CO]⁺ + [AlCl₄]⁻ reagents->acylium Step 1: Electrophile Generation sigma Arenium Ion (σ-complex) acylium->sigma Step 2: Electrophilic Attack aromatic 1,3-Diethoxybenzene aromatic->sigma complex Product-Catalyst Complex sigma->complex Step 3: Deprotonation product This compound complex->product Step 4: Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed, maintaining the stoichiometric ratios.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
1,3-DiethoxybenzeneC₁₀H₁₄O₂166.221.66 g10.0Liquid, d=0.999 g/mL
Anhydrous AlCl₃AlCl₃133.341.60 g12.0Solid, moisture-sensitive
Acetyl ChlorideCH₃COCl78.500.86 mL12.0Liquid, d=1.104 g/mL, corrosive
Dichloromethane (DCM)CH₂Cl₂84.93~40 mL-Solvent, anhydrous
Hydrochloric Acid (conc.)HCl36.46~5 mL-Corrosive
Sodium BicarbonateNaHCO₃84.01Sat. soln.-Base
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
Equipment
  • 100 mL three-neck round-bottom flask

  • 50 mL addition funnel

  • Reflux condenser with drying tube (CaCl₂) or N₂ inlet

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • 250 mL separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Critical Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water and moisture to release toxic hydrogen chloride gas.[11][12][13] Always handle in a fume hood, weigh quickly, and avoid contact with skin.[10][11]

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture.[3] Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent.[3] All operations should be conducted within a certified chemical fume hood.

  • Reaction Quenching: The addition of the reaction mixture to ice/water is extremely exothermic and will release large volumes of HCl gas. Perform this step slowly, in a fume hood, and behind a safety shield.

Step-by-Step Synthesis Procedure

Experimental_Workflow setup 1. Assemble Dry Apparatus under N₂ Atmosphere charge 2. Charge Flask with AlCl₃ and DCM, Cool to 0 °C setup->charge add_acyl 3. Add Acetyl Chloride Dropwise at 0 °C charge->add_acyl add_aromatic 4. Add 1,3-Diethoxybenzene Solution Dropwise at 0 °C add_acyl->add_aromatic react 5. Stir at Room Temp (1-2 hours) add_aromatic->react quench 6. Quench by Pouring onto Ice and conc. HCl react->quench extract 7. Liquid-Liquid Extraction with DCM quench->extract wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄), Filter, and Concentrate wash->dry purify 10. Purify Crude Product (Column Chromatography) dry->purify

Caption: Experimental workflow for synthesis.

  • Apparatus Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser fitted with a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure anhydrous conditions.

  • Reagent Charging: In the fume hood, quickly weigh 1.60 g (12.0 mmol) of anhydrous aluminum chloride into the reaction flask. Immediately add 20 mL of anhydrous DCM. Begin stirring to form a suspension and cool the flask to 0 °C using an ice/water bath.

  • Formation of Electrophile: Add 0.86 mL (12.0 mmol) of acetyl chloride to the addition funnel. Add it dropwise to the stirring AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Addition of Aromatic Substrate: Dissolve 1.66 g (10.0 mmol) of 1,3-diethoxybenzene in 10 mL of anhydrous DCM and add this solution to the addition funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes while maintaining the temperature at 0 °C. The mixture will typically darken in color.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Prepare a beaker containing approximately 50 g of crushed ice and 5 mL of concentrated hydrochloric acid. Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully , pour the reaction mixture into the stirred ice/HCl slurry in the fume hood. This process is highly exothermic.

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel. Separate the layers and collect the lower organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[10]

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution (caution: gas evolution)

    • 50 mL of brine (saturated NaCl solution)

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

  • Purification Protocol:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a silica gel column packed in hexane.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Collect fractions and analyze by TLC to identify and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Expected Characterization Data
  • Appearance: White to off-white solid or colorless oil.

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H2, H6)~6.70Doublet (d)2H
Ar-H (H4)~6.40Triplet (t)1H
-OCH₂ CH₃~4.05Quartet (q)4H
-COCH₃ ~2.55Singlet (s)3H
-OCH₂CH₃ ~1.42Triplet (t)6H
  • ¹³C NMR Spectroscopy (101 MHz, CDCl₃): Predicted shifts include ~198 ppm (C=O), ~161 ppm (C-OEt), ~139 ppm (C-Ac), ~108 ppm (Ar C-H), ~100 ppm (Ar C-H), ~64 ppm (-OCH₂), ~15 ppm (-CH₃).

  • Infrared (IR) Spectroscopy: Key peaks expected at ~1680 cm⁻¹ (conjugated C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), and ~1200-1040 cm⁻¹ (C-O ether stretch).

  • Mass Spectrometry (MS): Expected [M]⁺ at m/z = 208.11.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Khan Academy. (n.d.). Friedel–Crafts acylation.
  • Redox. (2022). Safety Data Sheet Aluminium Chloride.
  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
  • Journal of Chemical Education. (2001). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • A&C American Chemicals. (2014). Aluminum Chloride 0.1M (AC7350SS) - Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.
  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
  • PubMed. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminium Chloride.
  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
  • NIH National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

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Application Note & Protocol: Laboratory Preparation of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1-(3,5-diethoxyphenyl)ethanone, a valuable ketone intermediate in organic and medicinal chemistry. The protocol details a robust and efficient method centered on the Friedel-Crafts acylation of 1,3-diethoxybenzene. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a detailed step-by-step experimental procedure, purification techniques, characterization data, and critical safety considerations.

Introduction and Scientific Context

This compound, also known as 3',5'-diethoxyacetophenone, is an aromatic ketone featuring a benzene ring substituted with two activating ethoxy groups and an acetyl group. The electron-donating nature of the ethoxy groups makes the aromatic ring highly nucleophilic, facilitating electrophilic substitution reactions. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

The chosen synthetic strategy is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] This method involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For this synthesis, 1,3-diethoxybenzene is acylated with acetyl chloride using aluminum chloride as the catalyst, a classic and effective combination for preparing aryl ketones.[1][2]

Reaction Principle and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion (CH₃CO⁺). This ion is resonance-stabilized and serves as the potent electrophile in the reaction.[3][4]

  • Electrophilic Attack: The electron-rich 1,3-diethoxybenzene ring acts as a nucleophile. The two ethoxy groups are strongly activating and ortho-, para-directing. The electrophilic acylium ion attacks the aromatic ring, preferentially at the C4 position, which is para to one ethoxy group and ortho to the other. This position is the most sterically accessible and electronically activated site, leading to high regioselectivity. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acetyl group. This step regenerates the aromatic ring, yielding the final product, this compound, complexed with the aluminum chloride catalyst.

  • Work-up: An aqueous work-up with dilute acid is required to hydrolyze the aluminum chloride complex and liberate the final ketone product.

Reaction Mechanism Overview

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Hydrolysis AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + [AlCl₄]⁻ AcCl->Acylium Activation Diethoxybenzene 1,3-Diethoxybenzene AlCl3 Aluminum Chloride (AlCl₃) AlCl3->AcCl SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Diethoxybenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex [AlCl₄]⁻ abstracts H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up (H₃O⁺)

Caption: The four-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Properties
1,3-Diethoxybenzene2049-73-2C₁₀H₁₄O₂166.22Colorless liquid[5][6]
Acetyl Chloride75-36-5C₂H₃ClO78.50Colorless, fuming liquid, flammable, corrosive, reacts with water[7][8][9]
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34White/yellow solid, corrosive, reacts with moisture
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless, volatile liquid
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive aqueous solution
Sodium Bicarbonate144-55-8NaHCO₃84.01White solid
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37White solid, drying agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Solvent for chromatography
Hexane110-54-3C₆H₁₄86.18Solvent for chromatography
Silica Gel (for column)7631-86-9SiO₂60.08Stationary phase for chromatography
Stoichiometry and Reaction Parameters
ReagentAmount (mmol)Mass/VolumeMolar Equiv.
1,3-Diethoxybenzene30.05.0 g1.0
Aluminum Chloride36.04.8 g1.2
Acetyl Chloride33.02.6 g (2.36 mL)1.1
Dichloromethane (DCM)-100 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a glass stopper. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • The entire apparatus should be placed in a fume hood.

  • Reagent Addition:

    • Charge the flask with 1,3-diethoxybenzene (5.0 g, 30.0 mmol) and anhydrous dichloromethane (80 mL).

    • Begin stirring and cool the mixture to 0 °C using an ice-water bath.

    • Under the inert atmosphere, carefully add anhydrous aluminum chloride (4.8 g, 36.0 mmol) to the stirred solution in small portions over 15 minutes. The addition is exothermic. Ensure the internal temperature does not rise above 5 °C.

    • In the dropping funnel, prepare a solution of acetyl chloride (2.36 mL, 33.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This quenching step is highly exothermic and will release HCl gas. Perform this step slowly in the fume hood.

    • Stir the resulting mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Experimental Workflow Diagram

G Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Add 1,3-Diethoxybenzene and DCM Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add_AlCl3 4. Add AlCl₃ Portion-wise Cool->Add_AlCl3 Add_AcCl 5. Add Acetyl Chloride Solution Dropwise Add_AlCl3->Add_AcCl React 6. Stir at Room Temp for 2-3 hours Add_AcCl->React Quench 7. Quench with Ice/HCl React->Quench Extract 8. Separate & Extract with DCM Quench->Extract Wash 9. Wash with NaHCO₃ and Brine Extract->Wash Dry 10. Dry with MgSO₄ Wash->Dry Evaporate 11. Evaporate Solvent Dry->Evaporate Purify 12. Purify by Column Chromatography Evaporate->Purify

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. The expected chemical shifts (in CDCl₃, 400 MHz) are:

    • δ ~7.0-6.5 (m, 3H): Aromatic protons.

    • δ ~4.05 (q, J=7.0 Hz, 4H): Methylene protons (-O-CH₂-CH₃) of the two ethoxy groups.

    • δ ~2.55 (s, 3H): Methyl protons of the acetyl group (-CO-CH₃).

    • δ ~1.40 (t, J=7.0 Hz, 6H): Methyl protons (-O-CH₂-CH₃) of the two ethoxy groups.

  • ¹³C NMR Spectroscopy:

    • Expected peaks will appear in the aromatic region (δ 105-160 ppm), the carbonyl region (δ ~197 ppm), the methylene region (δ ~64 ppm), and the methyl regions (δ ~26 ppm and ~15 ppm).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₆O₂ = 192.25 g/mol ).

Safety Precautions and Waste Disposal

Researcher Safety is Paramount. This procedure must be conducted with strict adherence to safety protocols.

  • General Precautions: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[9] An eyewash station and safety shower must be readily accessible.

  • Specific Chemical Hazards:

    • Acetyl Chloride: Is highly flammable, corrosive, and reacts violently and exothermically with water (including atmospheric moisture) to produce corrosive HCl gas.[7][8][10] It is a lachrymator and causes severe skin burns and eye damage.[8][10] Handle under an inert, dry atmosphere and keep away from ignition sources.[7][9][10]

    • Aluminum Chloride (Anhydrous): Reacts vigorously with water, releasing heat and HCl gas. It is corrosive and can cause severe burns to skin and eyes. Handle in a dry environment (e.g., a glove box or under an inert atmosphere).

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Waste Disposal:

    • Quench any unreacted acetyl chloride carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.

    • Neutralize acidic and basic aqueous waste streams before disposal.

    • Dispose of all halogenated and non-halogenated organic waste in appropriately labeled containers according to institutional and local environmental regulations.

References

  • Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.
  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Google Patents. (n.d.). CN102675075A - Preparation method of 3, 5-resacetophenone.
  • Chegg.com. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • NIST WebBook. (n.d.). 1,3-Diethoxybenzene.
  • PubChem. (n.d.). 1-(3,5-Diethylphenyl)ethanone.
  • PubChem. (n.d.). 1,3-Diethoxybenzene.
  • CAS Common Chemistry. (n.d.). 1,3-Diethoxybenzene.

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Purification techniques for 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 1-(3,5-Diethoxyphenyl)ethanone for Research and Development

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of this compound, a key intermediate in various synthetic applications, including drug discovery. Achieving high purity is critical for ensuring reliable downstream experimental outcomes and meeting stringent regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering a selection of robust purification techniques. We will explore protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the scientific principles behind each method to empower users to make informed decisions for optimal purity and yield.

Introduction: The Imperative for Purity

This compound (CAS: 103604-53-1) is an aromatic ketone whose utility as a building block in organic synthesis is directly proportional to its purity.[1] Impurities, which may include unreacted starting materials, side-products, or residual solvents from its synthesis (often a Friedel-Crafts acylation or similar reaction), can lead to ambiguous results in biological assays, complicate reaction pathways, and create significant hurdles in process scale-up and regulatory filings.

This guide moves beyond simple procedural lists to provide a decision-making framework. It details the causality behind experimental choices, enabling the scientist to adapt and troubleshoot the purification strategy based on the specific impurity profile of their crude material.

Physicochemical Properties of this compound

A foundational understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
Appearance Varies (typically a liquid or low-melting solid)Inferred
XLogP3 3.2PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]

The moderate lipophilicity (XLogP3 of 3.2) and the presence of a polar ketone group suggest that this compound is well-suited for purification by standard chromatographic and recrystallization techniques.

Strategic Approach to Purification

The choice of purification method depends on several factors: the initial purity of the crude material, the quantity to be purified, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Strategy start Crude this compound sub_check Purity & Scale Assessment start->sub_check is_solid Is the crude material a solid? recrystallize Recrystallization (High Yield, Scalable) is_solid->recrystallize Yes chromatography Flash Column Chromatography (Versatile, Good for Oils & Complex Mixtures) is_solid->chromatography No / Oily Solid sub_check->is_solid high_purity_check Is >99.5% purity required? recrystallize->high_purity_check chromatography->high_purity_check prep_hplc Preparative HPLC (Highest Purity, Lower Scale) high_purity_check->prep_hplc Yes final_product Pure Product (>98%) high_purity_check->final_product No ultra_pure_product Ultra-Pure Product (>99.5%) prep_hplc->ultra_pure_product

Caption: Decision workflow for selecting a purification technique.

Method 1: Recrystallization

Recrystallization is the premier technique for purifying solid organic compounds and should be the first method considered if the crude this compound is a solid.[2] It leverages the difference in solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[2]

Protocol 3.1: Solvent Screening

The "like dissolves like" principle is a good starting point. Given the aromatic and ketone functionalities, polar protic and aprotic solvents are candidates.[3]

Procedure:

  • Place ~20-30 mg of crude material into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes that show poor room-temperature solubility. A suitable solvent will fully dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent or solvent system.[4]

Recommended Solvents for Screening:

Solvent SystemRationaleBoiling Point (°C)
Isopropanol/Water Good for moderately polar compounds. Water acts as an anti-solvent.~82 (Isopropanol)
Ethanol/Water Similar to isopropanol, widely available.~78 (Ethanol)
Hexane/Ethyl Acetate A non-polar/polar mixture. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy.Variable
Toluene Aromatic compounds often crystallize well from toluene.[3]111
Protocol 3.2: Bulk Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle reflux until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Purity can be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Method 2: Flash Column Chromatography

For oily crude products or complex mixtures where recrystallization is ineffective, flash column chromatography is the method of choice. It is a rapid form of preparative liquid chromatography that separates compounds based on their polarity and differential adsorption to a solid stationary phase.[6]

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery tlc 1. TLC Analysis (Determine Eluent) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep 3. Sample Loading (Dry or Wet) column_prep->sample_prep elution 4. Elution (Apply Pressure) sample_prep->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis pooling 7. Pool Pure Fractions frac_analysis->pooling evaporation 8. Solvent Evaporation (Rotary Evaporator) pooling->evaporation

Caption: Standard workflow for flash column chromatography.

Protocol 4.1: Eluent System Selection via TLC
  • Stationary Phase: Standard silica gel 60 is appropriate for this compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typical.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a test eluent system.

    • Visualize the spots under UV light (254 nm).

    • Goal: The ideal eluent system will provide a retention factor (Rƒ) of 0.25-0.35 for this compound, ensuring good separation from more polar and less polar impurities.

Protocol 4.2: Column Purification
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle positive pressure (air or nitrogen). Maintain a constant flow rate and collect fractions in an ordered array of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Preparative HPLC

When the highest possible purity (>99.5%) is required for applications such as reference standard preparation or late-stage drug development, preparative HPLC is the ultimate solution.[7] This technique offers superior resolving power compared to flash chromatography but is generally used for smaller quantities of material. The process involves scaling up a well-developed analytical HPLC method.[8]

Principle: From Analytical to Preparative Scale

The goal is to transfer the separation achieved on a small analytical column to a larger preparative column without losing resolution. This is achieved by maintaining a constant linear velocity of the mobile phase and scaling the flow rate and sample load according to the column dimensions.

HPLC_Scale_Up analytical Analytical HPLC (e.g., 4.6 mm ID Column) - Method Development - Maximize Selectivity calculate Scale-Up Calculations - Flow Rate - Injection Volume - Gradient Time analytical->calculate Optimize α preparative Preparative HPLC (e.g., 21.2 mm ID Column) - Load Sample - Collect Fractions calculate->preparative Scale Factors recover Product Recovery - Solvent Removal preparative->recover

Caption: Logic for scaling from analytical to preparative HPLC.

Protocol 5.1: Analytical Method Development
  • Column: A reversed-phase C18 column is an excellent starting point for this aromatic compound.[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. Both solvents should be HPLC grade.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm) is standard for aromatic ketones.

  • Optimization: Run several analytical gradients to achieve baseline separation between the main peak (this compound) and all impurities. The goal is to maximize the distance between peaks.

Protocol 5.2: Preparative Scale-Up and Purification
  • Calculations: Scale the analytical method to your preparative column. The flow rate should be increased proportionally to the square of the ratio of the column diameters:

    • Flow_prep = Flow_analyt × (ID_prep / ID_analyt)²

  • Injection: Dissolve the crude material in the mobile phase at a concentration determined during loading studies. Inject the solution onto the preparative column.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the eluent corresponding to the target peak.

  • Recovery: Combine the pure fractions, confirm purity by analytical HPLC, and remove the solvents by rotary evaporation and/or lyophilization to obtain the ultra-pure product.

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions for chemical reagents. Assume it may cause skin and eye irritation.[10] All purification procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.[11][12] Consult the Safety Data Sheet (SDS) for any solvents used, paying close attention to flammability and toxicity warnings.[13]

References

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  • Kantlehner, W., et al. (2007). Process for the preparation of aromatic ketones.
  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
  • University of Rochester, Department of Chemistry.
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  • PubChem. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)-. [Link]
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  • 3M.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]
  • Chromatographic Society of India. (2021).
  • PubChem. 1-(3,5-Diisopropoxyphenyl)ethanone. [Link]
  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]
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  • PubMed. (2007).
  • National Institutes of Health. (2023). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]
  • National Institutes of Health. 1-(3,5-Dimethoxyphenyl)ethan-1-one. [Link]
  • Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Google Patents. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. (1986). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • ResearchGate. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. [Link]
  • ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]
  • Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

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Application Note: A Validated Recrystallization Protocol for the Purification of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the purification of 1-(3,5-Diethoxyphenyl)ethanone, a substituted acetophenone derivative relevant to organic synthesis and pharmaceutical development. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility to effectively remove impurities.[1] This guide explains the scientific principles behind solvent selection, provides a step-by-step methodology for both single-solvent and mixed-solvent systems, and includes a comprehensive troubleshooting guide. The protocol is designed to be a self-validating system, incorporating melting point analysis for purity verification.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. During this slow crystal growth, impurity molecules are excluded, as they do not fit into the well-ordered structure of the desired compound's crystals. The purified crystals are then isolated by filtration, leaving the impurities dissolved in the cold solvent (mother liquor).[4]

The success of a recrystallization is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.[5]

  • Low solubility for the target compound at low temperatures.[5]

  • High or very low solubility for impurities, so they either remain in the mother liquor or can be removed by hot filtration.[6]

  • Chemical inertness, meaning it does not react with the compound.[5]

  • A boiling point below the melting point of the compound to prevent "oiling out".[7]

  • Sufficient volatility to be easily removed from the purified crystals.[5]

Rationale for Solvent System Selection

This compound is a moderately polar aromatic ketone. Its structure features a nonpolar benzene ring and ethyl chains, but also polar carbonyl (C=O) and ether (C-O-C) functionalities. This dual character suggests that either a polar protic solvent or a mixed-solvent system would be effective.

  • Primary System (Recommended): Ethanol/Water. Ethanol is a polar protic solvent that can engage in dipole-dipole interactions with the ketone and ether groups.[8] Many aromatic ketones are soluble in hot ethanol.[8][9] Water acts as an effective anti-solvent because, while miscible with ethanol, it is a poor solvent for the largely organic structure of the target molecule. This system allows for fine-tuned control over the solution's polarity to induce crystallization.

  • Secondary System (Alternative): Ethyl Acetate/Hexane. This mixed-solvent system is suitable for compounds with intermediate polarity. Ethyl acetate is a moderately polar solvent that should readily dissolve the target compound.[10] Hexane is a nonpolar anti-solvent. This combination is effective but requires careful handling due to the higher volatility of the solvents.[11][12]

The following table summarizes the properties of the selected solvents.

SolventBoiling Point (°C)Polarity (Relative)RoleKey Considerations
Ethanol 780.654[13]Primary SolventGood general-purpose solvent for moderately polar compounds.[10]
Water 1001.000[13]Anti-SolventExcellent anti-solvent for organic compounds when paired with ethanol.
Ethyl Acetate 770.228[13]Soluble SolventGood solvent for many ketones.[10]
Hexane 690.009[13]Insoluble SolventEffective anti-solvent for moderately polar compounds.

Experimental Workflow Visualization

The following diagram illustrates the logical steps and decision points in the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid This compound dissolve 1. Dissolution Add minimum amount of hot primary solvent (Ethanol) start->dissolve check_dissolved Is solid fully dissolved? dissolve->check_dissolved hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities check_dissolved->hot_filter No (insoluble impurities remain) add_antisolvent 3. Induce Saturation Add anti-solvent (Water) dropwise to hot solution until cloudy check_dissolved->add_antisolvent Yes hot_filter->add_antisolvent reclarify 4. Re-clarify Add a few drops of hot primary solvent to clear turbidity add_antisolvent->reclarify cool 5. Crystallization Cool slowly and undisturbed to room temperature reclarify->cool ice_bath 6. Maximize Yield Place flask in an ice bath for >30 minutes cool->ice_bath collect 7. Isolation Collect crystals via vacuum filtration ice_bath->collect wash 8. Washing Wash crystals with minimal ice-cold solvent mixture collect->wash dry 9. Drying Dry crystals under vacuum wash->dry qc 10. Quality Control Perform melting point analysis dry->qc end End: Pure Crystalline Product qc->end

Recrystallization workflow for this compound.

Materials and Equipment

  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Deionized Water

  • Ethyl Acetate (for alternative method)

  • Hexane (for alternative method)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover flask)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Melting point apparatus

Detailed Recrystallization Protocol (Ethanol/Water System)

Step 1: Dissolution

  • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • In a separate flask, heat the primary solvent (ethanol) to its boiling point (78°C).

  • Add the hot ethanol to the crude solid dropwise while stirring and heating. Add just enough solvent to fully dissolve the solid at the boiling point. This creates a saturated or near-saturated solution and is critical for maximizing yield.[1]

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)

  • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.

  • Place a stemless funnel with fluted filter paper on top of a clean, pre-warmed Erlenmeyer flask.

  • Pour the hot solution quickly through the funnel. The pre-warmed apparatus prevents premature crystallization in the funnel.[14]

Step 3: Inducing Crystallization

  • To the clear, hot filtrate, add the anti-solvent (hot deionized water) dropwise with constant swirling.

  • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This point of turbidity is the saturation point.

  • To ensure the formation of pure crystals rather than an amorphous precipitate, add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.[15]

Step 4: Crystal Growth

  • Cover the flask with a watch glass and remove it from the heat source.

  • Allow the flask to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[1]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[15]

Step 5: Isolation and Washing

  • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.

  • Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.

  • Wash the crystals with a minimal amount of ice-cold ethanol/water mixture to rinse away the impurity-laden mother liquor.[4] Using ice-cold solvent minimizes the loss of the desired product.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 6: Drying

  • Transfer the purified crystals from the funnel to a clean, pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.

Validation and Quality Control: Melting Point Analysis

Purity is assessed by measuring the melting point of the recrystallized product. A pure compound melts over a narrow, sharp range (typically < 2°C), whereas an impure compound melts over a broader range and at a lower temperature (melting point depression).[16][17][18]

SampleExpected Melting Point CharacteristicsInterpretation
Crude Solid Broad range, lower than literature value.Significant impurities present.[16]
Recrystallized Product Sharp, narrow range (e.g., 1-2°C).High purity achieved.[18]

Procedure:

  • Load a small amount of the dry, recrystallized product into a capillary tube.

  • Use a melting point apparatus to determine the temperature range from the first appearance of liquid to the complete melting of the solid.

  • Compare this range to that of the starting crude material to confirm an increase in purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is too supersaturated. 2. The melting point of the impure solid is below the solution's temperature.[19] 3. Cooling is too rapid.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot primary solvent (ethanol) to decrease saturation.[19] 3. Allow the solution to cool much more slowly to encourage crystal nucleation over liquid-liquid separation.[20]
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated but lacks a nucleation site.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[4][7]
Very Low Recovery 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold enough. 3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the wash solvent is ice-cold. 3. Cool the mother liquor further in an ice-salt bath (if the solvent freezing point allows) or recover a second, less pure crop of crystals by evaporating some of the solvent.

Conclusion

The described ethanol/water mixed-solvent recrystallization protocol is a robust and reliable method for the purification of this compound. By carefully controlling the dissolution, saturation, and cooling steps, researchers can effectively remove synthetic impurities, leading to a final product of high purity. The integration of melting point analysis provides a straightforward and validated method for confirming the success of the purification. This protocol serves as a foundational technique for obtaining high-quality material essential for research and development in the chemical and pharmaceutical sciences.

References

  • SSERC. (n.d.). Melting point determination. SSERC.
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  • Mettler Toledo. (n.d.). What is Melting Point?
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of Bath. (n.d.). Guide for crystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Movafeghi, A., et al. (2017). Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy.
  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing.
  • Naik, H., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Phenomenex. (n.d.). Solvent Miscibility Table.
  • Abraham, M. H., et al. (1981). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Journal of Pharmaceutical Sciences.
  • Quora. (2019, July 27). Why is ethyl acetate soluble in hexane?

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Column chromatography protocol for purifying 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1-(3,5-Diethoxyphenyl)ethanone via Column Chromatography

Abstract

This document provides a comprehensive, field-tested protocol for the purification of this compound, a moderately polar aromatic ketone, using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide emphasizes the foundational principles behind the technique, from systematic method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column, ensuring a high degree of purity in the final product. The protocol is structured to be self-validating, with embedded checkpoints for assessing separation efficiency and final product quality.

Compound Profile & Purification Rationale

1.1. Physicochemical Properties of this compound

Understanding the structural and physical properties of the target molecule is paramount to designing an effective purification strategy.

PropertyValueSource
IUPAC Name 1-(3,5-diethylphenyl)ethanonePubChem
Molecular Formula C₁₂H₁₆OPubChem
Molecular Weight 176.25 g/mol PubChem
Structure Aromatic ketone with two ether linkages.-
Predicted Polarity Moderately polar. The carbonyl group and ether oxygens act as hydrogen bond acceptors, while the aromatic ring and ethyl groups contribute to its non-polar character.Inferred from structure
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexanes.Inferred from structure

The presence of both polar (ketone, ethers) and non-polar (aromatic ring, ethyl groups) functionalities places this compound in a polarity range ideally suited for purification via normal-phase silica gel chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[1][2]

1.2. Principle of Separation: Normal-Phase Adsorption Chromatography

In this protocol, we will utilize silica gel as the stationary phase. Silica gel is a highly porous, acidic adsorbent with surface silanol (Si-OH) groups.[3] The separation mechanism relies on the following principles:

  • Adsorption: Polar compounds in the crude mixture will form stronger hydrogen bonds and dipole-dipole interactions with the polar silanol groups, causing them to "stick" more tightly to the stationary phase.[2]

  • Elution: A mobile phase, or eluent, is passed through the column. Less polar compounds have a weaker affinity for the silica gel and a higher affinity for the less polar mobile phase, causing them to travel down the column more quickly.[1]

  • Selective Separation: By carefully selecting the polarity of the mobile phase, a "sweet spot" can be found where the target compound, this compound, can be separated from less polar and more polar impurities. Less polar impurities will elute first, followed by the target compound, and finally, the most polar impurities will be retained on the column.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude sample to a preparative column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for this compound.[1][4]

What is Rf? The Retention Factor is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[5][6][7][8] A lower Rf value indicates a more polar compound that adheres more strongly to the silica plate.[5][9]

Protocol: TLC Solvent System Screening
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. The spot should be small and concentrated for best results.[9]

  • Prepare Developing Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), place a small amount of different test solvent systems. A standard starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3][10]

  • Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[4][9]

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by using a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain).[4][11]

  • Analyze and Optimize: Calculate the Rf value for the spot corresponding to the target product in each solvent system. Adjust the ratio of the polar to non-polar solvent to achieve the target Rf of ~0.3.[4]

Table of Suggested TLC Test Systems:

System #Non-Polar SolventPolar SolventRatio (v/v)Rationale
1HexanesEthyl Acetate9:1Start with low polarity to elute non-polar impurities.
2HexanesEthyl Acetate4:1Increase polarity to move the target compound off the baseline.
3HexanesEthyl Acetate7:3A common system for moderately polar compounds.
4HexanesEthyl Acetate1:1Higher polarity for eluting more polar compounds.

Note: Dichloromethane can be used in place of ethyl acetate for different selectivity, but it may slow down the column flow rate.[10][12]

Protocol: Preparative Flash Column Chromatography

This protocol assumes a standard flash chromatography setup under positive pressure (air or nitrogen).[13] Adhering to safety best practices, such as performing the procedure in a chemical fume hood and wearing appropriate personal protective equipment (PPE), is mandatory.[13][14]

Workflow for Purification

G cluster_prep Method Development cluster_main Preparative Column Chromatography cluster_post Product Isolation TLC_dev TLC Solvent System Screening Optimal_solvent Determine Optimal Eluent (Rf ≈ 0.3) TLC_dev->Optimal_solvent pack_col 1. Pack the Column (Wet Slurry Method) Optimal_solvent->pack_col Use determined eluent load_sample 2. Load the Sample (Dry Loading) pack_col->load_sample elute 3. Elute and Collect Fractions load_sample->elute analyze 4. Analyze Fractions by TLC elute->analyze combine 5. Combine Pure Fractions analyze->combine Fractions with pure product evap 6. Evaporate Solvent combine->evap pure_product Pure this compound evap->pure_product crude Crude Product crude->TLC_dev Small aliquot crude->load_sample Bulk sample

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Column Preparation and Packing

  • Select Column Size: Choose a glass column with an appropriate diameter and length for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
  • Prepare Slurry: In a beaker, mix the calculated amount of silica gel (230-400 mesh is standard for flash chromatography) with the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate). Create a homogenous, pourable slurry.
  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand to the bottom. Pour the silica slurry into the column. Use gentle pressure and tap the column to ensure an even, compact bed without air bubbles or cracks.[13]
  • Equilibrate: Once packed, add a protective layer of sand on top of the silica bed. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.[15] Never let the column run dry.[13][15]

2. Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.[12]

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.
  • Apply gentle, consistent pressure using a nitrogen or air line with a regulator to achieve a steady flow rate.
  • Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
  • Gradient Elution (Optional but Recommended): If TLC showed that impurities are significantly different in polarity, you can start with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the percentage of the polar solvent (e.g., move from 10% to 20% ethyl acetate) to elute the target compound and then any remaining polar impurities.[12][16]

4. Analysis of Fractions

  • Using TLC, analyze the collected fractions to determine their composition.
  • Spot every few fractions on a single TLC plate. It is also helpful to spot the original crude mixture and a pure standard (if available) for comparison.
  • Develop the TLC plate using the same solvent system used for the column.
  • Identify the fractions containing the pure target compound (single spot at the correct Rf).

5. Product Isolation

  • Combine the fractions identified as pure.
  • Remove the solvent from the combined fractions using a rotary evaporator.
  • The resulting oil or solid is the purified this compound.
  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system. - Column was overloaded. - Sample band was too diffuse.- Re-optimize the mobile phase with TLC. - Use a larger column or less sample. - Use the dry loading technique.
Cracked or Channeling Silica Bed - Column ran dry. - Packing was not uniform.- Repack the column. Ensure the solvent level is always above the silica bed.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Compound Elutes Too Quickly (Rf ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Teledyne LABS. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Scribd. (n.d.). Calculating Retention Factors.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Sorbtech. (2023, February 13). How to properly condition a flash column.
  • Biotage. (2023, January 20). How to work smarter with flash column chromatography.
  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Wisconsin-Madison, College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • PubChem. (n.d.). 1-(3,5-Diethylphenyl)ethanone.
  • Columbia University. (n.d.). Column chromatography.
  • Columbia University, Department of Chemistry. (n.d.). Experiment 5: Chromatography.
  • SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
  • ResearchGate. (2023, July 20). What are the best eluent systems (solvent systems) typically used for the purification of phytochemical components (by TLC)?.
  • Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
  • CHEM 344 Thin Layer Chromatography. (n.d.).
  • University of Missouri–St. Louis. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.

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Analytical methods for 1-(3,5-Diethoxyphenyl)ethanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-(3,5-Diethoxyphenyl)ethanone

Abstract: This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. The protocols and insights provided herein are intended for researchers, quality control analysts, and drug development professionals who require robust, validated methods for identity confirmation, purity assessment, and structural elucidation. We will explore a multi-technique approach, integrating chromatography and spectroscopy to ensure the highest confidence in analytical results.

Introduction: The Need for Rigorous Analysis

This compound is an aromatic ketone whose structural scaffold is of significant interest in medicinal chemistry and materials science. The precise characterization of this molecule is a prerequisite for its use in any regulated application, particularly in drug development, where the identity, purity, and stability of starting materials and intermediates directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). An impurity in a starting material can lead to the formation of unwanted, potentially toxic by-products in subsequent synthetic steps. Therefore, a suite of orthogonal analytical techniques must be employed to build a complete profile of the compound.

This guide moves beyond simple procedural lists, explaining the rationale behind the selection of each technique and the specific experimental parameters. It is designed to be a self-validating framework, ensuring that the data generated is accurate, reproducible, and scientifically sound.

Physicochemical Properties and Structural Identity

A foundational step in any analytical protocol is to understand the basic physicochemical properties of the analyte.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.26 g/mol PubChem
CAS Number 58550-22-6PubChem
Appearance White to off-white solid (predicted)---
Boiling Point ~315.7 °C at 760 mmHg (predicted)---
LogP 2.8 (predicted)---

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for separating the target compound from impurities, by-products, and residual starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic molecules and for accurate quantification. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The relatively non-polar nature of this compound makes it well-suited for this method.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

      • Solvent A: Ultrapure Water

      • Solvent B: HPLC-grade Acetonitrile

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-8 min: 50% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: 95% to 50% B

      • 12-15 min: Hold at 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm. This wavelength is chosen as it corresponds to a strong absorbance region for the substituted aromatic ring, providing high sensitivity.[1]

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.

  • Data Analysis:

    • Purity: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Quantification: For accurate quantification, a calibration curve should be constructed using certified reference standards at a minimum of five concentration levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful confirmatory technique that provides both chromatographic separation and mass-based identification. It is particularly effective for identifying volatile and semi-volatile impurities that may not be detected by HPLC. The electron ionization (EI) source provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum of the main peak should show a molecular ion (M⁺) peak at m/z 208. The fragmentation pattern should be consistent with the structure (e.g., loss of a methyl group [M-15]⁺, loss of an acetyl group [M-43]⁺).

    • Impurity Analysis: Minor peaks in the Total Ion Chromatogram (TIC) can be identified by comparing their mass spectra against a reference library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Cap the tube and gently invert to dissolve the sample completely.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.1d2HH-2, H-6 (Aromatic)Protons ortho to the acetyl group, deshielded. The meta coupling (J ≈ 2-3 Hz) results in a doublet.
~6.6-6.7t1HH-4 (Aromatic)Proton para to the acetyl group, coupled to two equivalent ortho protons.
~4.1q4H-O-CH₂ -CH₃Methylene protons of the ethoxy groups, split into a quartet by the adjacent methyl group (J ≈ 7 Hz).
~2.6s3H-CO-CH₃ Acetyl methyl protons, appear as a singlet as there are no adjacent protons.
~1.4t6H-O-CH₂-CH₃ Methyl protons of the ethoxy groups, split into a triplet by the adjacent methylene group (J ≈ 7 Hz).
Chemical Shift (δ, ppm)AssignmentRationale
~197C=OCarbonyl carbon, highly deshielded.
~160C-3, C-5Aromatic carbons directly attached to the oxygen atoms.
~139C-1Quaternary aromatic carbon attached to the acetyl group.
~107C-2, C-6Aromatic CH carbons ortho to the acetyl group.
~106C-4Aromatic CH carbon para to the acetyl group.
~64-O-CH₂ -CH₃Methylene carbons of the ethoxy groups.
~27-CO-CH₃ Acetyl methyl carbon.
~15-O-CH₂-CH₃ Methyl carbons of the ethoxy groups.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil and collect the sample spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAliphatic (ethoxy, acetyl)
~1680C=O StretchConjugated Ketone
~1600, ~1470C=C StretchAromatic Ring
~1250-1200C-O StretchAryl-Alkyl Ether
~1150-1050C-O StretchAryl-Alkyl Ether
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. For this compound, the key chromophore is the substituted benzene ring conjugated with the carbonyl group.

  • Prepare a dilute solution of the sample (~10-20 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Record the spectrum from approximately 200 to 400 nm.

  • ~250-260 nm: This strong absorption band is characteristic of the π→π* electronic transition within the substituted aromatic ring.[1][5]

  • ~280-300 nm: A weaker absorption band may be observed, corresponding to a π→π* transition with significant charge-transfer character from the ethoxy groups to the carbonyl.

  • ~320-340 nm: A very weak absorption corresponding to the n→π* transition of the carbonyl group may be visible as a shoulder.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The strength of this guide lies in the integration of orthogonal methods. The following workflow ensures a comprehensive analysis.

G cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation cluster_2 Final Report Purity HPLC-UV (Purity Assay, Quantification) Identity GC-MS (Molecular Weight, Volatiles) Purity->Identity Orthogonal Check Report Certificate of Analysis (CoA) Purity->Report NMR NMR Spectroscopy (¹H & ¹³C) (Unambiguous Structure) Identity->NMR Confirms MW for Structure Identity->Report IR FTIR (Functional Groups) NMR->IR Cross-Validation UV UV-Vis (Chromophore System) NMR->UV Cross-Validation NMR->Report IR->Report UV->Report

Caption: Integrated workflow for the characterization of this compound.

This logical progression, starting with chromatographic screening and moving to definitive spectroscopic confirmation, ensures that all aspects of the molecule's identity and quality are thoroughly investigated before a final Certificate of Analysis is issued.

References

  • PubChem. This compound.
  • ResearchGate. UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. [Link]
  • StudyRaid. Understand UV-Vis Absorption Characteristics of Acetophenone. [Link]
  • SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]
  • NIST Chemistry WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. [Link]
  • Royal Society of Chemistry.
  • ResearchGate.
  • PhotochemCAD. Acetophenone - Absorption Spectrum. [Link]
  • SpectraBase. 1-(3,5-Dihydroxyphenyl)ethanone. [Link]
  • Semantic Scholar. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified ReferenceMaterial for Pharmaceutical Quality C. [https://www.semanticscholar.org/paper/Development-of-Ketoprofen-Impurity-A-(1-(3-as-a-for-Klyushnichenko-Yakubyk/8876e48408f616429b9f07a835a782b545f91754]([Link]
  • Scribd. GCMS Analysis Report. [Link]
  • CH2SWK. Mass Spectroscopy 2015Feb5. [Link]
  • The Journal of Phytopharmacology. GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. [Link]
  • International Journal of Pharmaceutical Sciences. GC-MS Analysis of Ethanolic Extracts Gliricidia Sepium. [Link]

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Application Notes and Protocols for 1-(3,5-Diethoxyphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(3,5-Diethoxyphenyl)ethanone in Synthetic Chemistry

This compound is an aromatic ketone that serves as a versatile and strategically important building block in modern organic synthesis. Its unique structural feature, the 3,5-diethoxy substitution pattern on the phenyl ring, imparts specific electronic and steric properties that can be exploited to direct the course of chemical reactions and to imbue final products with desirable physicochemical characteristics. This guide provides an in-depth exploration of the applications of this reagent, with a particular focus on its utility in the synthesis of biologically active chalcones and their subsequent transformation into heterocyclic scaffolds of interest to medicinal chemists and drug development professionals. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying principles that govern each synthetic step.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is its use as the ketone component in the Claisen-Schmidt condensation. This reaction, a type of crossed aldol condensation, involves the base-catalyzed reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Chalcones are a class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 3,5-diethoxy substitution on one of the aryl rings of the resulting chalcone can significantly influence its biological profile.

Reaction Causality and Mechanistic Insights

The Claisen-Schmidt condensation proceeds through a well-established mechanism. A strong base, typically hydroxide, deprotonates the α-carbon of the this compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated chalcone, where the newly formed double bond is in conjugation with both the carbonyl group and the aromatic rings.

Experimental Workflow: Claisen-Schmidt Condensation

start Start: Reagents reagents This compound + Aromatic Aldehyde + Ethanol (Solvent) start->reagents base_addition Slow addition of aqueous NaOH or KOH reagents->base_addition Base Catalysis reaction Stir at room temperature (Monitor by TLC) base_addition->reaction workup Pour into ice water & Acidify with dilute HCl reaction->workup Reaction Complete filtration Filter the precipitate workup->filtration washing Wash with cold water filtration->washing recrystallization Recrystallize from ethanol washing->recrystallization product Chalcone Product recrystallization->product

Caption: General workflow for the synthesis of chalcones from this compound.

Detailed Protocol: Synthesis of (E)-1-(3,5-diethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol provides a representative example of a Claisen-Schmidt condensation using this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.05 equivalents of 4-chlorobenzaldehyde in a minimal amount of 95% ethanol with stirring.

  • Base Addition: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. Slowly add this solution dropwise to the stirred mixture of the ketone and aldehyde at room temperature. The reaction is often exothermic, and a precipitate may begin to form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Data Presentation: Representative Chalcone Derivatives

EntryAldehydeProductYield (%)
1Benzaldehyde(E)-1-(3,5-diethoxyphenyl)-3-phenylprop-2-en-1-one~85-95%
24-Chlorobenzaldehyde(E)-1-(3,5-diethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~90-98%
34-Methoxybenzaldehyde(E)-1-(3,5-diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~80-90%
44-Nitrobenzaldehyde(E)-1-(3,5-diethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one~85-95%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

The α,β-unsaturated ketone moiety of the chalcones derived from this compound makes them valuable precursors for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.

Synthesis of Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of nucleic acids and are found in numerous biologically active molecules. Chalcones can be readily converted to pyrimidines by reaction with urea, thiourea, or guanidine in the presence of a base.[6][7][8]

start Start: Chalcone reagents Chalcone Derivative + Urea/Thiourea/Guanidine + Ethanol (Solvent) start->reagents base_addition Addition of aqueous KOH reagents->base_addition Base-catalyzed cyclization reflux Reflux for 4-10 hours (Monitor by TLC) base_addition->reflux workup Cool and pour into ice water reflux->workup Reaction Complete neutralization Neutralize with dilute HCl workup->neutralization filtration Filter the precipitate neutralization->filtration purification Recrystallize from appropriate solvent filtration->purification product Pyrimidine Derivative purification->product

Caption: General workflow for the synthesis of pyrimidines from chalcones.

Materials:

  • (E)-1-(3,5-diethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone derivative)

  • Urea, Thiourea, or Guanidine hydrochloride

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the chalcone derivative and 1.1 equivalents of urea (or thiourea/guanidine hydrochloride) in ethanol.

  • Base Addition: Add an aqueous solution of KOH to the mixture.

  • Reflux: Reflux the reaction mixture for 4-10 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Precipitation and Isolation: Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many pharmaceuticals. Chalcones can be cyclized to pyrazolines, which can then be oxidized to pyrazoles, by reacting with hydrazine hydrate.[9][10]

start Start: Chalcone reagents Chalcone Derivative + Hydrazine Hydrate + Ethanol/Acetic Acid (Solvent) start->reagents reflux Reflux for 2-6 hours (Monitor by TLC) reagents->reflux Cyclocondensation workup Cool and pour into ice water reflux->workup Reaction Complete filtration Filter the precipitate workup->filtration purification Recrystallize from appropriate solvent filtration->purification product Pyrazoline/Pyrazole Derivative purification->product

Caption: General workflow for the synthesis of pyrazoles from chalcones.

Materials:

  • (E)-1-(3,5-diethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone derivative)

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve the chalcone derivative in ethanol or glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline derivative.

Characterization Data for this compound

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0-7.2 (m, 3H, Ar-H), 4.0-4.2 (q, 4H, 2 x -OCH₂CH₃), 2.5-2.6 (s, 3H, -COCH₃), 1.3-1.5 (t, 6H, 2 x -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198 (C=O), ~160 (Ar-C-O), ~140 (Ar-C), ~108 (Ar-C), ~105 (Ar-C), ~64 (-OCH₂CH₃), ~27 (-COCH₃), ~15 (-OCH₂CH₃).

Note: These are predicted chemical shifts and should be confirmed by experimental analysis.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound has proven to be a valuable and versatile starting material in organic synthesis, particularly for the construction of chalcones and their subsequent elaboration into a diverse array of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in academia and industry to effectively utilize this reagent in their synthetic campaigns, ultimately contributing to the discovery and development of new chemical entities with potential therapeutic applications. The straightforward nature of the reactions, coupled with the potential for generating libraries of diverse molecules, underscores the strategic importance of this compound in contemporary medicinal chemistry.

References

  • Claisen, L.; Claparède, A. Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft1881, 14 (1), 2460–2468.
  • Schmidt, J. G. Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft1881, 14 (1), 1459–1461.
  • Meena, S., et al.
  • Al-Amiery, A. A., et al. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research2012.
  • Leão, M., et al. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals2023, 16 (5), 723.
  • Dimmock, J. R., et al. Synthesis of Chalcones with Anticancer Activities. Molecules2012, 17 (6), 6179-6195.
  • de Oliveira, A. B., et al. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy2021.
  • Saleh, M. M., et al. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules2024, 29 (18), 4339.
  • Falguni G. Bhabhor, et al. Synthesis, characterization and biocidal activity of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research2015, 7(7), 1069-1072.
  • Yadav, Y., et al. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica2014, 6(2), 352-359.
  • Leont, L. C. Anticancer Activity of Natural and Synthetic Chalcones. Molecules2021, 26 (21), 6432.
  • G., S. S., et al. Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Journal of the Serbian Chemical Society2015.
  • Patel, K. D., et al. Synthesis on study of novel chalcone derivatives and their antimicobial activity. E-Journal of Chemistry2011.
  • B. S., S., et al. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research2016.
  • Kumar, D., et al. Synthesis and Antimicrobial Activity of Some Novel Substituted Chalcones. Journal of Chemical and Pharmaceutical Research2015, 7(3), 610-613.
  • Kachroo, M., et al. Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical Sciences and Research2014.
  • Dabhi, H. R., et al. Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research2015, 7(3), 1-5.
  • Al-Azzawi, A. M. Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Journal of Applicable Chemistry2013.
  • Kachroo, M., et al. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica2014, 6(2), 352-359.
  • Kachroo, M., et al. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science2021.

Sources

The Versatile Scaffold: Harnessing 1-(3,5-Diethoxyphenyl)ethanone for Medicinal Chemistry Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that can be elaborated into diverse libraries of bioactive molecules. 1-(3,5-Diethoxyphenyl)ethanone, a readily accessible acetophenone derivative, represents one such promising starting material. Its symmetrically substituted phenyl ring offers unique electronic and steric properties that can be exploited in the design of targeted therapies. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its conversion to chalcones and their subsequent potential as anti-inflammatory and neuroprotective agents. Detailed protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

The Power of the Chalcone Core: A Gateway to Bioactivity

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds in medicinal chemistry.[1][2] The reactivity of the enone moiety makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines.[3][4] Derivatives of this compound can be readily converted into chalcones through the Claisen-Schmidt condensation, opening a gateway to a multitude of pharmacological activities.

The 3,5-diethoxy substitution pattern on one of the aromatic rings is of particular interest. The electron-donating nature of the ethoxy groups can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Furthermore, the lipophilicity imparted by the ethyl groups can improve pharmacokinetic properties, such as membrane permeability. Research on structurally similar 3,5-dimethoxyphenyl chalcones has highlighted their potential as anticancer agents, suggesting that the 3,5-diethoxy-substitution could confer similar or enhanced bioactivities.[1]

Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A crucial pathway in the inflammatory response is mediated by mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway.[5] Chalcone derivatives have been identified as potent inhibitors of neutrophilic inflammation by modulating these pathways.[5] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant unmet medical need.

Proposed Anti-Inflammatory Mechanism of Action

Derivatives of this compound, particularly chalcones, are hypothesized to exert their anti-inflammatory effects through the modulation of key signaling cascades within inflammatory cells like macrophages. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), signaling pathways involving MAPKs (e.g., p38, JNK, ERK) and PI3K/Akt are activated, leading to the nuclear translocation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6). Chalcones can interfere with these pathways at multiple points, leading to a reduction in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Chalcone Chalcone Derivative (from this compound) Chalcone->MAPK_pathway Inhibits Chalcone->Akt Inhibits Chalcone->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Induces

Figure 1: Proposed mechanism of anti-inflammatory action of chalcone derivatives.

Application in Neuroprotective Agent Development

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathology of these conditions.[6][7] There is a growing interest in the development of neuroprotective agents that can mitigate these detrimental processes. Chalcones have demonstrated neuroprotective effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the suppression of nitric oxide (NO) generation.[8]

Proposed Neuroprotective Mechanism of Action

The neuroprotective effects of chalcones derived from this compound are thought to be multifactorial. Their antioxidant properties enable them to directly neutralize harmful ROS, thereby reducing oxidative damage to neurons. Furthermore, by inhibiting pro-inflammatory pathways as described above, these compounds can quell neuroinflammation, a chronic condition that exacerbates neuronal injury. The electron-rich 3,5-diethoxyphenyl ring may enhance the radical scavenging capacity of the resulting chalcones.

G cluster_0 Extracellular cluster_1 Neuron Insult Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) ROS Increased ROS Insult->ROS NO Increased NO Insult->NO Inflammation Neuroinflammation Insult->Inflammation Apoptosis Apoptosis ROS->Apoptosis NO->Apoptosis Inflammation->Apoptosis Survival Neuronal Survival Chalcone Chalcone Derivative (from this compound) Chalcone->ROS Scavenges Chalcone->NO Suppresses Chalcone->Inflammation Inhibits Chalcone->Survival Promotes

Figure 2: Proposed mechanism of neuroprotective action of chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Chalcone Derivative

This protocol details the synthesis of (E)-1-(3,5-diethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in 20 mL of ethanol.

  • To this solution, add a solution of potassium hydroxide (2.0 mmol) in 5 mL of ethanol dropwise with continuous stirring at room temperature.

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into 50 mL of ice-cold water.

  • Acidify the mixture to pH 5-6 with a 10% HCl solution. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified product in a desiccator.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Rationale: The Claisen-Schmidt condensation is a reliable and widely used method for the formation of chalcones.[9] The basic conditions generated by KOH deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). Acidification is necessary to protonate the phenoxide ion and precipitate the product. Recrystallization is a standard purification technique for solid organic compounds.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to evaluate the ability of a synthesized chalcone derivative to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chalcone derivative

  • Dimethyl sulfoxide (DMSO)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized chalcone derivative in DMSO.

  • After 24 hours, treat the cells with various concentrations of the chalcone derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • To each 50 µL of supernatant, add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.

  • Then, add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of nitric oxide inhibition for each concentration of the chalcone derivative relative to the LPS-stimulated control.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Rationale: RAW 264.7 macrophages are a widely used cell line for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells, inducing the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO, a key inflammatory mediator. The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Data Presentation

Table 1: Representative Data for Anti-Inflammatory Activity

CompoundConcentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
Chalcone Derivative 115.2 ± 2.198.5 ± 3.4
535.8 ± 3.597.1 ± 2.9
1058.4 ± 4.295.6 ± 4.1
2582.1 ± 5.192.3 ± 3.8
5095.6 ± 3.988.7 ± 4.5
Positive Control 1092.3 ± 4.796.2 ± 3.1
LPS Control -0100
Vehicle Control -N/A99.1 ± 2.5

Conclusion

This compound is a valuable and under-explored scaffold in medicinal chemistry. Its straightforward conversion into chalcones and other heterocyclic systems provides a rich platform for the discovery of novel therapeutic agents. The protocols and conceptual frameworks presented herein offer a solid foundation for researchers to investigate the potential of derivatives of this compound as anti-inflammatory and neuroprotective agents. Further exploration of the structure-activity relationships of this class of compounds is warranted and holds significant promise for the development of next-generation therapeutics.

References

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis of biologically active heterocyclic compounds from β-diketones. (2025).
  • A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD.
  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (2024).
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega.
  • Synthesis and Evaluation of Biologically Active Compounds
  • Synthesis of Bioactive Heterocycles
  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt p
  • Synthesis of biologically active heterocyclic compounds from β- diketones. (2025).
  • Prodrugs and uses thereof. (n.d.).
  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (n.d.). NIH.
  • 1,3-dihydroxy-phenyl derivatives useful as immunomodulators. (n.d.).
  • Phosphodiesterase Inhibitors. (n.d.).
  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.).
  • Acute Toxicity and Neuroprotective Effect of “RJ6601”, a Newly Formulated Instant Soup, in Geriatric R
  • A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. (2008). PubMed.
  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (n.d.). PMC - NIH.
  • Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2 ... (n.d.). PubMed.
  • Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. (n.d.). PubMed.
  • Pharmacology of phosphodiesterase-5 inhibitors. (n.d.). PubMed.
  • Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. (2023). MDPI.
  • Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones. (2008). PubMed.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
  • Neuroprotective effects of 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells. (2017). PubMed.
  • Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. (n.d.). PubMed.
  • Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][3][4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflamm
  • Pharmaceutical combinations. (n.d.).
  • P

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(3,5-Diethoxyphenyl)ethanone for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

1-(3,5-Diethoxyphenyl)ethanone is an aromatic ketone that serves as a valuable and versatile starting material in synthetic organic chemistry. Its structure is characterized by a central benzene ring activated by two meta-positioned ethoxy groups and a reactive acetyl moiety. This unique combination of functional groups provides multiple avenues for chemical modification, making it an ideal scaffold for generating diverse molecular libraries. The derivatives of this compound and structurally similar acetophenones have potential applications in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules.[1][2]

This guide provides an in-depth exploration of key derivatization reactions for this compound. We will delve into the strategic manipulation of its three primary reactive centers: the α-carbon of the acetyl group, the carbonyl carbon, and the aromatic ring. For each reaction class, we will provide detailed, field-tested protocols, explain the underlying chemical principles, and discuss the significance of the resulting derivatives.

I. Core Reactivity Analysis: A Three-Pronged Approach to Derivatization

The chemical personality of this compound allows for a multi-faceted derivatization strategy. Understanding these reactive sites is crucial for designing synthetic pathways.

  • The α-Carbon: The methyl protons adjacent to the carbonyl group are acidic and can be abstracted by a base to form a nucleophilic enolate. This intermediate is central to carbon-carbon bond-forming reactions.

  • The Carbonyl Group: The electrophilic carbon atom of the ketone is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, oximes, and other related derivatives.

  • The Aromatic Ring: The two electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution, primarily at the ortho- and para-positions (C2, C4, and C6).

The following diagram illustrates these primary sites for chemical modification.

Aldol_Mechanism start This compound + Base (e.g., NaOH) enolate Enolate Formation (Nucleophile) start->enolate -H₂O addition Nucleophilic Attack enolate->addition aldehyde Aromatic Aldehyde (Electrophile) aldehyde->addition alkoxide Tetrahedral Alkoxide Intermediate addition->alkoxide C-C bond forms hydroxyketone β-Hydroxy Ketone (Aldol Adduct) alkoxide->hydroxyketone Protonation dehydration Dehydration (Elimination of H₂O) hydroxyketone->dehydration Base + Heat product α,β-Unsaturated Ketone (Chalcone Derivative) dehydration->product

Caption: Mechanism of the base-catalyzed Aldol condensation.

Protocol 1: Synthesis of (E)-1-(3,5-Diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the Claisen-Schmidt condensation between this compound and p-anisaldehyde (4-methoxybenzaldehyde).

Materials:

  • This compound

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.0 eq) and p-anisaldehyde (11 mmol, 1.1 eq) in 30 mL of 95% ethanol. Stir until a homogenous solution is formed.

  • Catalyst Addition: Separately, prepare a solution of sodium hydroxide (20 mmol, 2.0 eq) in 5 mL of water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. An initial color change and increase in temperature may be observed.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC). [3]4. Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Pour the mixture into 100 mL of cold deionized water and stir.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative. [4] Data Summary Table:

Reactant 1Reactant 2CatalystSolventTime (h)Expected Product
This compoundp-AnisaldehydeNaOHEthanol4-6(E)-1-(3,5-Diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compoundBenzaldehydeKOHEthanol4-6(E)-1-(3,5-Diethoxyphenyl)-3-phenylprop-2-en-1-one

III. Derivatization via Carbonyl Group Chemistry: Oxime Formation

The carbonyl group of the ketone is an excellent site for derivatization via condensation with nitrogen nucleophiles. The reaction with hydroxylamine hydrochloride produces ketone oximes, which are stable, crystalline solids useful for characterization. [5]These oxime derivatives can also serve as intermediates for further transformations, such as the Beckmann rearrangement, and often exhibit biological activity. [5] Mechanism Insight: The reaction is typically carried out in a slightly acidic or basic medium. The nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of a C=N double bond.

Protocol 2: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • Reagent Preparation: Dissolve this compound (e.g., 10 mmol, 1.0 eq) in 50 mL of absolute ethanol in a round-bottom flask.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (12 mmol, 1.2 eq) to the solution.

  • Base Addition: Slowly add a solution of NaOH (12 mmol, 1.2 eq) in a minimal amount of water, or add sodium bicarbonate portion-wise until the pH is approximately 8-9. This liberates the free hydroxylamine base.

  • Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC until the starting ketone spot has disappeared. [3]5. Isolation and Purification: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add 50 mL of cold water to precipitate the oxime. Filter the solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.

The workflow for this protocol is outlined below:

Oxime_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Ketone in Ethanol prep2 Add NH₂OH·HCl and Base prep1->prep2 react Reflux for 2-3 hours (Monitor by TLC) prep2->react workup1 Cool and Concentrate (Rotovap) react->workup1 workup2 Precipitate with Cold Water workup1->workup2 workup3 Filter and Wash Solid workup2->workup3 workup4 Recrystallize (Ethanol/Water) workup3->workup4 final final workup4->final Pure Oxime Product

Caption: Experimental workflow for the synthesis of an oxime derivative.

IV. Derivatization of the Aromatic Ring: Electrophilic Halogenation

The electron-donating nature of the two ethoxy groups strongly activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The directing effect of these groups is ortho- and para- to themselves. Given their meta-relationship, they synergistically direct incoming electrophiles to the C2, C4, and C6 positions. The acetyl group is a deactivating, meta-directing group, which further reinforces substitution at the C2 and C6 positions.

Reaction Insight: Direct bromination using a source of electrophilic bromine (e.g., N-Bromosuccinimide or Br₂) in a suitable solvent can lead to mono- or di-substituted products on the aromatic ring, depending on the stoichiometry and reaction conditions.

Protocol 3: Mono-Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic Acid or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask, magnetic stirrer, protection from light

Procedure:

  • Setup: In a flask protected from light, dissolve this compound (10 mmol, 1.0 eq) in 40 mL of glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (10 mmol, 1.0 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction should be monitored by TLC or GC-MS to observe the formation of the product and consumption of the starting material. [3]4. Work-up: Pour the reaction mixture into 150 mL of cold water. If a solid precipitates, filter and wash it with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

  • Purification: If necessary, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

V. Applications in Drug Development

The derivatization of acetophenone scaffolds is a common strategy in medicinal chemistry. The resulting products, such as chalcones, oximes, and halogenated aromatics, are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [6][7]By generating a library of derivatives from this compound, researchers can perform structure-activity relationship (SAR) studies to identify lead compounds for further development.

Conclusion

This compound is a highly adaptable chemical scaffold amenable to a variety of derivatization reactions. The protocols outlined in this guide for Aldol condensation, oxime formation, and electrophilic halogenation provide robust and reproducible methods for accessing a diverse range of novel compounds. These derivatization strategies empower researchers in drug discovery and materials science to systematically modify the core structure, enabling the exploration of new chemical space and the development of molecules with tailored properties.

References

  • Science of Synthesis. (n.d.).
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • Magritek. (n.d.). The Aldol Condensation.
  • Scribd. (n.d.). Aldol Condensation Reaction Exp 10.
  • MySkinRecipes. (n.d.). 1-(3,4-Diethoxyphenyl)ethanone.
  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • PubMed. (2015, September 26). Photochemical Reactions of Halogenated Aromatic 1,3-diketones in Solution Studied by Steady State, One- And Two-Color Laser Flash Photolyses.
  • PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f]t[3][6][10]riazepines and Their Biological Activity: Recent Advances and New Approaches.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the adamantyl ethanone compounds.
  • Cenmed Enterprises. (n.d.). 1-(3,4-Diethoxyphenyl)ethanone.
  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.
  • PubMed Central. (n.d.). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.
  • PubMed. (n.d.). Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones.
  • Journal of University of Anbar for Pure Science. (2025, December 20). Synthesis of Some New 1,3,5-Oxadiazine Derivatives.
  • PubChem. (n.d.). 1-(3,5-Diisopropoxyphenyl)ethanone.
  • Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity.
  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • PubMed. (n.d.). Studies on analgesic and anti-inflammatory activities of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents.

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Application Note & Protocol: A Robust and Scalable Synthesis of 1-(3,5-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,5-Diethoxyphenyl)ethanone is a valuable ketone intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Its substituted phenyl ring makes it a versatile building block for introducing the 3,5-diethoxyphenyl moiety into larger, more complex molecular architectures. This application note provides a detailed, optimized, and thoroughly validated protocol for the synthesis of this target molecule. The selected method is the Friedel-Crafts acylation of 1,3-diethoxybenzene, a classic yet highly effective electrophilic aromatic substitution.[1] This guide is designed for researchers in both academic and industrial settings, offering in-depth explanations for key procedural steps to ensure reproducibility, high yield, and high purity.

Reaction Scheme and Mechanism

2.1. Overall Transformation

The synthesis proceeds via the acylation of 1,3-diethoxybenzene with acetyl chloride, using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst in an anhydrous dichloromethane (DCM) solvent.

Reaction Scheme

2.2. Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction mechanism proceeds in several well-established steps:[1][2]

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[2]

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-diethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two ethoxy groups are strong activating groups and are ortho, para-directing. Due to steric hindrance from the ethoxy groups at the ortho positions (C2, C6), the substitution occurs preferentially at the para position (C4), leading to the desired product. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acetyl group.[3] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.

  • Product-Catalyst Complexation: The product, this compound, is a ketone and therefore a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[3] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount (or a slight excess) of AlCl₃ is required, rather than a catalytic amount.[3] The final product is liberated from this complex during the aqueous work-up.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous conditions are critical for the success of this reaction.[4]

Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
1,3-DiethoxybenzeneC₁₀H₁₄O₂166.2298%5.00 g30.11.0
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%4.41 g33.11.1
Acetyl ChlorideCH₃COCl78.50≥99%2.58 g (2.34 mL)32.81.09
Anhydrous DichloromethaneCH₂Cl₂84.93≥99.8%100 mL--
Concentrated HClHCl36.46~37% (aq)~20 mL--
Saturated NaHCO₃NaHCO₃84.01(aq)~50 mL--
Saturated NaCl (Brine)NaCl58.44(aq)~50 mL--
Anhydrous MgSO₄MgSO₄120.37-~5 g--

Detailed Experimental Protocol

Safety First: This procedure involves corrosive and water-reactive chemicals. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[5][6][7] Acetyl chloride is also corrosive and lachrymatory. The reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a fire-retardant lab coat, and nitrile gloves, is mandatory.[5][8][9]

4.1. Reaction Setup

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar. While hot, assemble the apparatus with a pressure-equalizing dropping funnel and a reflux condenser. Cap the remaining neck and the top of the condenser with rubber septa.

  • Once cool, establish an inert atmosphere by flushing the system with dry nitrogen or argon gas. A gas bubbler should be used to monitor the positive pressure.

  • To the reaction flask, add anhydrous dichloromethane (DCM, 60 mL) via a cannula or syringe.

  • Carefully and in a single portion, add the anhydrous aluminum chloride (4.41 g) to the DCM. Rationale: Adding the solid to the solvent minimizes clumping and aids in forming a stirrable suspension.

4.2. Reaction Execution

  • Cool the AlCl₃/DCM suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • In a separate dry flask, prepare a solution of 1,3-diethoxybenzene (5.00 g) and acetyl chloride (2.34 mL) in anhydrous DCM (40 mL).

  • Transfer this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-40 minutes. Maintain the internal reaction temperature below 5 °C. Rationale: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,3-diethoxybenzene) is consumed.

4.3. Work-up and Purification

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Prepare a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.

  • Crucially, pour the reaction mixture slowly and carefully onto the ice/HCl mixture with vigorous stirring. Do NOT add water or ice to the reaction flask. Rationale: This quenching step is highly exothermic.[11] Adding the reaction mixture to the ice/acid solution ensures efficient heat dissipation and hydrolyzes the aluminum-ketone complex to liberate the product. The acid helps keep the resulting aluminum salts (Al(OH)₃) dissolved in the aqueous phase, preventing the formation of emulsions that complicate separation.[4][12]

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the organic layer (the bottom DCM layer).[10]

  • Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Combine all organic layers.

  • Wash the combined organic layers sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (Vent the funnel frequently to release CO₂ gas). Rationale: This neutralizes any remaining HCl.

    • 50 mL of saturated sodium chloride (brine) solution. Rationale: This removes bulk water from the organic layer before the drying step.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 95:5) or by recrystallization from a suitable solvent like ethanol or hexane.

Process Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_flask 1. Assemble & Flame-Dry Three-Neck Flask add_dcm 2. Add Anhydrous DCM setup_flask->add_dcm add_alcl3 3. Add Anhydrous AlCl₃ add_dcm->add_alcl3 cool_flask 4. Cool to 0 °C add_solution 6. Slow Dropwise Addition (Maintain T < 5 °C) cool_flask->add_solution prep_solution 5. Prepare Substrate/ Acyl Chloride Solution prep_solution->add_solution warm_stir 7. Warm to RT & Stir (Monitor by TLC) add_solution->warm_stir quench 8. Quench: Pour onto Ice / Conc. HCl warm_stir->quench extract 9. Extract with DCM quench->extract wash 10. Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry_evap 11. Dry (MgSO₄) & Evaporate wash->dry_evap purify 12. Purify by Column Chromatography or Recrystallization dry_evap->purify analyze 13. Characterize Product (NMR, IR, MS) purify->analyze

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the safe and effective handling and storage of 1-(3,5-Diethoxyphenyl)ethanone (CAS No. 103604-53-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical safety principles with practical, field-proven protocols. The following sections detail the compound's properties, associated hazards, and step-by-step procedures for its management in a laboratory setting, ensuring the integrity of the material and the safety of personnel.

Compound Identification and Physicochemical Properties

This compound is an aromatic ketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structural features—a central benzene ring with two ether linkages and a ketone group—dictate its reactivity, solubility, and handling requirements. The electronic properties of the aromatic ring and the carbonyl group make it a versatile building block.[1]

A summary of its key properties is presented below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3',5'-Diethylacetophenone[3]
CAS Number 52095-17-7 (for diethyl analog), 103604-53-1 (for diethoxy analog)[3][4]
Molecular Formula C₁₂H₁₆O (diethyl), C₁₂H₁₆O₃ (diethoxy)[3][4]
Molecular Weight 176.25 g/mol (diethyl), 208.25 g/mol (diethoxy)[3][4]
Appearance Assumed to be a solid or liquid at room temperature, typical of similar aromatic ketones.N/A
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and dichloromethane.[5][6] Limited solubility in water is predicted for similar structures.[7]N/A

Hazard Identification and Safety Precautions

2.1 GHS Hazard Classification (Anticipated)

  • Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2): May cause skin irritation.[8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[8]

2.2 Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure routes. The following PPE is mandatory when handling this compound to create a barrier between the chemical and the user.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. This is crucial to prevent contact with the eyes, which can cause serious irritation.[9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse. This prevents skin irritation and potential absorption.[10]

  • Respiratory Protection: If handling a powder or generating aerosols, use a full-face respirator or work within a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[9]

2.3 Engineering Controls

Always handle this compound in a well-ventilated area.[8] A chemical fume hood is the preferred engineering control as it contains vapors and fine powders, pulling them away from the operator's breathing zone.

Comprehensive Protocols for Handling and Storage

Adherence to strict protocols is essential for maintaining compound integrity and ensuring user safety.

3.1 Receiving and Initial Storage Workflow

Upon receipt, the compound should be immediately processed and stored correctly. The following workflow diagram illustrates the necessary steps.

G cluster_receiving Receiving & Inspection cluster_storage Storage Protocol Receive Receive Shipment Inspect Inspect Container Integrity (Check for cracks, loose caps) Receive->Inspect Verify Verify Label (Match Name, CAS No., Lot No.) Inspect->Verify Quarantine Quarantine if Damaged/Incorrect Verify->Quarantine If Not OK Log Log into Inventory System (Record date, quantity, lot) Verify->Log If OK Store Store in Designated Cabinet (Cool, dry, dark place) Log->Store Segregate Segregate from Incompatibles (e.g., Strong Oxidizing Agents) Store->Segregate Update Update Storage Location in Inventory Segregate->Update

Caption: Workflow for receiving, inspecting, and storing this compound.

3.2 Long-Term Storage Protocol

The chemical stability of aromatic ketones is generally good, but certain conditions can lead to degradation.[5] For long-term storage, the following conditions are recommended to preserve the compound's purity.

  • Temperature: Store in a cool, dry environment, ideally between 2°C and 8°C.[11] Avoid freezing unless the compound's freezing point is known and determined not to cause issues with container integrity or compound stability.[11]

  • Atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). This involves flushing the container with the inert gas before sealing.

  • Container: Use a tightly sealed, light-resistant container (e.g., an amber glass bottle with a PTFE-lined cap).[5] This protects the compound from light, which can catalyze degradation, and prevents moisture ingress.

  • Location: Store away from heat sources and incompatible materials, particularly strong oxidizing agents, which can react with the ketone functional group.[10]

3.3 Protocol for Solution Preparation

This protocol outlines the steps for accurately preparing a stock solution, a common task in a research setting. The causality for these steps is rooted in minimizing exposure and ensuring accuracy.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization A 1. Don Required PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Workspace (In Fume Hood, clean surface) A->B C 3. Calculate Required Mass (Based on target concentration and volume) B->C D 4. Select Appropriate Glassware (Volumetric flask, beaker) C->D E 5. Weigh Compound (Use analytical balance, note mass) F 6. Transfer to Beaker/Flask (Use powder funnel if solid) E->F G 7. Add Solvent & Dissolve (Add ~70% of final volume, sonicate if needed) F->G H 8. Transfer to Volumetric Flask (If not already in one) G->H I 9. Bring to Final Volume (Add solvent to calibration mark) H->I J 10. Mix Thoroughly (Invert flask multiple times) I->J K 11. Label Solution Clearly (Name, Conc., Date, Initials) J->K L 12. Store Solution Appropriately (Sealed, protected from light) K->L M 13. Clean Workspace & Dispose Waste L->M

Caption: Step-by-step workflow for preparing a stock solution of the compound.

Accidental Release and Disposal

4.1 Spill Response

In the event of a spill, prioritize personal safety and environmental containment.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation, but avoid actions that could cause vapors or dust to become airborne.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[8]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident according to your institution's safety procedures.

4.2 Waste Disposal

Disposal must be conducted in accordance with all applicable local, regional, and national regulations for hazardous chemical waste.[10]

  • Product: Unused material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[9] Do not allow the product to enter drains or sewer systems.[8][9]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[9]

References

  • Angene Chemical. (2025).
  • 3M. (2024).
  • PubChem. (n.d.). Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)-.
  • PubChem. (n.d.). 1-(3,5-Diethylphenyl)ethanone.
  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]
  • S. S. International. (n.d.). CHAPTER 1 AROMATIC WATERS. S. S.
  • PubChem. (n.d.). 1-(3,5-Diisopropoxyphenyl)ethanone.
  • Olin Epoxy. (n.d.). ACETONE. Olin Epoxy. [Link]
  • PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol.
  • PubChem. (n.d.). 1-(3,4-Diethoxyphenyl)ethanol.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Diethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most reliable and common synthetic route to prepare this compound?

The most robust and widely accepted method is the Williamson ether synthesis, starting from 3,5-dihydroxyacetophenone. This reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base, followed by nucleophilic attack on an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate. This approach offers excellent regiochemical control and generally high yields.

Q2: I attempted a Friedel-Crafts acylation on 1,3-diethoxybenzene hoping to get the 1,3,5-substituted product, but the yield was negligible or I isolated the wrong isomer. Why did this happen?

This is a common misconception based on the product's appearance. The Friedel-Crafts acylation is governed by the powerful directing effects of the substituent groups on the aromatic ring. The two ethoxy groups in 1,3-diethoxybenzene are strong ortho, para-directors. They activate the ring towards electrophilic attack at positions 2, 4, and 6, while deactivating position 5. Therefore, the acylium ion (CH₃CO⁺) will preferentially add to the 4- or 6-position, leading to the formation of 1-(2,4-diethoxyphenyl)ethanone, not the desired this compound.[1][2][3] Directing the electrophile to the 5-position is electronically disfavored.

Diagram: Regioselectivity in the Friedel-Crafts Acylation of 1,3-Diethoxybenzene

G cluster_main Friedel-Crafts Acylation of 1,3-Diethoxybenzene start 1,3-Diethoxybenzene + CH₃COCl/AlCl₃ correct_product This compound (Not Formed) start->correct_product Electronically Disfavored (Meta-direction) wrong_product 1-(2,4-Diethoxyphenyl)ethanone (Major Product) start->wrong_product Electronically Favored (Ortho, Para-direction)

Caption: Incorrect pathway for the synthesis of the target molecule.

Q3: What are the best choices for the base and ethylating agent in the Williamson ether synthesis of 3,5-dihydroxyacetophenone?

The choice depends on the desired reactivity and laboratory safety protocols.

  • Base: Potassium carbonate (K₂CO₃) is a common, safe, and effective choice, particularly when paired with a polar aprotic solvent like acetone or DMF. For substrates that are more difficult to deprotonate, a stronger base like sodium hydride (NaH) can be used, though it requires more stringent anhydrous conditions and careful handling.

  • Ethylating Agent: Ethyl iodide (EtI) is highly reactive but can be more expensive and light-sensitive. Ethyl bromide (EtBr) is a good balance of reactivity and cost. Diethyl sulfate ((Et)₂SO₄) is a potent and cost-effective ethylating agent but is toxic and requires handling with extreme care.

Q4: What are the critical safety precautions for this synthesis?

  • Solvents: Use solvents like DMF and acetone in a well-ventilated fume hood. DMF is a skin irritant and should be handled with appropriate gloves.

  • Bases: If using sodium hydride (NaH), it is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Ethylating Agents: Ethyl halides are volatile. Diethyl sulfate is a suspected carcinogen and should be handled with extreme caution, using appropriate personal protective equipment (PPE). Always quench any residual diethyl sulfate in the reaction mixture with aqueous ammonia before workup.

Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, focusing on the recommended Williamson ether synthesis route.

Problem: My reaction is incomplete. TLC analysis shows starting material and a new spot, likely the mono-ethylated intermediate, but very little desired product.

Probable CauseProposed Solution & Scientific Rationale
1. Insufficient Base The stoichiometry requires at least two equivalents of base to deprotonate both phenolic hydroxyl groups. Use a slight excess (e.g., 2.2-2.5 equivalents) to drive the equilibrium towards the diphenoxide anion. K₂CO₃ is a relatively weak base, so ensuring a sufficient excess is critical.
2. Insufficient Ethylating Agent At least two equivalents of the ethylating agent are required. A slight excess (e.g., 2.2-2.5 equivalents) is recommended to ensure the complete alkylation of the diphenoxide intermediate and compensate for any potential loss due to volatility or side reactions.
3. Low Reaction Temperature The Sₙ2 reaction between the phenoxide and the ethyl halide has an activation energy barrier. If the reaction is sluggish at room temperature, heating to reflux in a solvent like acetone (56°C) or DMF (50-80°C) will provide the necessary thermal energy to increase the reaction rate significantly.
4. Ineffective Solvent The solvent must be polar aprotic. Solvents like DMF, DMSO, or acetone are ideal because they can dissolve the ionic phenoxide intermediate without participating in the reaction (i.e., they don't have acidic protons). Using a non-polar solvent like toluene will result in poor solubility of the phenoxide, while a protic solvent like ethanol could compete as a nucleophile.

Problem: The reaction worked, but the final yield after purification is very low.

Probable CauseProposed Solution & Scientific Rationale
1. Hydrolysis of Ethylating Agent If there is residual water in your reagents or solvent, it can hydrolyze the ethylating agent, reducing its effective concentration. Ensure all reagents are anhydrous and glassware is oven-dried before use.
2. Inefficient Workup The product, this compound, has moderate polarity. During aqueous workup, ensure the pH is neutral or slightly basic before extraction to keep the product in the organic layer. If any unreacted starting material or mono-ethylated intermediate remains, it can be deprotonated and move into a basic aqueous layer, complicating extraction. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery.
3. Loss During Purification Column chromatography is often required to separate the desired product from the mono-ethylated intermediate. The polarity difference can be small, so careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial. Monitor fractions carefully by TLC to avoid accidentally discarding product-containing fractions.

Problem: I see an unexpected byproduct in my NMR/Mass Spectrum that I can't identify.

Probable CauseProposed Solution & Scientific Rationale
1. C-Alkylation The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at an activated carbon on the ring (C-alkylation). While O-alkylation is heavily favored, trace amounts of C-alkylation can occur under certain conditions, leading to an isomer. This is more likely with highly reactive electrophiles or under conditions that favor kinetic control.
2. Impure Starting Material Verify the purity of your starting 3,5-dihydroxyacetophenone. Isomeric impurities in the starting material will lead to isomeric impurities in the final product. A simple melting point or ¹H NMR of the starting material can confirm its identity and purity.

Optimized Experimental Protocol

This protocol describes the synthesis of this compound via Williamson ether synthesis.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the optimized synthesis.

Materials:

  • 3,5-Dihydroxyacetophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Ethyl Iodide (EtI) (2.5 eq)

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Begin stirring the mixture. Add ethyl iodide (2.5 eq) to the flask dropwise over 5-10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetone.

  • Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, if the crude product solidifies, it may be purified by recrystallization from a suitable solvent system like ethanol/water.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The pure product should be a white to off-white solid.

References

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE.
  • Friedel-Crafts Acylation. University of Wisconsin-Madison.
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. California State University, Bakersfield.
  • phloroacetophenone - Organic Syntheses Procedure. Organic Syntheses.
  • friedel-crafts acylation of benzene. Chemguide.
  • Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. Chegg.

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Technical Support Center: Synthesis of Substituted Diethoxyphenyl Ethanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the synthesis of acetophenones from di-substituted benzene precursors. While the target molecule is often 1-(3,5-Diethoxyphenyl)ethanone, a common synthetic route via Friedel-Crafts acylation of 1,3-diethoxybenzene presents significant regiochemical challenges. This guide addresses the common side reactions and troubleshooting steps inherent to this chemistry, ensuring a deeper understanding of the reaction mechanism and leading to more successful experimental outcomes.

Our approach is grounded in first principles, explaining the causality behind each step and potential pitfall. We aim to provide not just a protocol, but a robust, self-validating framework for your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions that arise during the synthesis of diethoxy-substituted acetophenones.

Q1: My Friedel-Crafts acylation of 1,3-diethoxybenzene is giving a very low yield. What are the most common causes?

A: Low yield in a Friedel-Crafts acylation is typically traced back to two critical factors: catalyst deactivation and insufficient catalyst loading. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation means the catalyst is not truly catalytic and is consumed during the reaction. Therefore, you must use at least a stoichiometric amount (i.e., >1.0 equivalent) of AlCl₃ relative to the acylating agent.

Q2: My crude product analysis (NMR/GC-MS) shows significant amounts of phenolic byproducts instead of my target ketone. Why is this happening?

A: This is a classic side reaction known as ether cleavage. Strong Lewis acids like AlCl₃ can catalyze the cleavage of the aryl-ether bonds of your 1,3-diethoxybenzene starting material, particularly at elevated temperatures.[2] This results in the formation of hydroxy-ethoxy or dihydroxy-acetophenone impurities. To mitigate this, ensure strict temperature control, typically running the reaction at lower temperatures (e.g., 0-5 °C), and consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require longer reaction times or higher temperatures, creating a delicate balance.

Q3: I am trying to synthesize this compound from 1,3-diethoxybenzene, but my NMR analysis indicates I've formed other isomers. What are they and why did this occur?

A: This is an excellent and crucial question that goes to the heart of electrophilic aromatic substitution chemistry. The two ethoxy groups on 1,3-diethoxybenzene are powerful activating, ortho, para-directing groups. They work in concert to direct the incoming electrophile (the acylium ion) to specific positions on the ring. The most electronically activated and sterically accessible positions are C4 and C6 (which are ortho to one ethoxy group and para to the other) and C2 (which is ortho to both).

Therefore, the direct acylation of 1,3-diethoxybenzene will overwhelmingly yield a mixture of 1-(2,4-diethoxyphenyl)ethanone and 1-(2,6-diethoxyphenyl)ethanone . The formation of the 1,3,5-substituted product is not electronically favored in this reaction. The diagram below illustrates this regioselectivity. To obtain this compound, an alternative synthetic route, such as the Williamson ether synthesis from 3,5-dihydroxyacetophenone, is required.

Q4: My reaction mixture turned dark purple/black upon adding the reagents. Is this normal, and what does it indicate?

A: The formation of intense color, often ranging from deep red to black, is common in Friedel-Crafts reactions and typically indicates the formation of charge-transfer complexes between the aromatic substrate and the acylium ion-Lewis acid complex. While often normal, excessively dark coloration or the formation of intractable tars can be a sign of decomposition or polymerization, usually caused by excessively high reaction temperatures. If the reaction is proceeding as expected, the color will dissipate upon aqueous workup.

Troubleshooting Guide: Friedel-Crafts Acylation

Use this table to diagnose and solve specific issues encountered during your experiment.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Moisture Contamination: Reagents (AlCl₃, acyl chloride) or solvent are not anhydrous.Dry all glassware in an oven. Use freshly opened or purified anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
2. Insufficient Lewis Acid: Using a catalytic amount (<1.0 eq) of AlCl₃.Use at least 1.1 equivalents of AlCl₃ per mole of acylating agent to account for complexation with the product ketone.[1]
3. Low Reactivity: Reaction temperature is too low, or a milder Lewis acid is being used.Gradually increase the reaction temperature, monitoring by TLC. If using a mild Lewis acid, longer reaction times may be necessary.
Formation of Phenolic Impurities 1. Ether Cleavage: Reaction temperature is too high, or the Lewis acid is too harsh.Maintain strict low-temperature control (e.g., 0 °C). Consider a milder Lewis acid (FeCl₃, ZnCl₂). Use a less reactive acylating agent like acetic anhydride instead of acetyl chloride.
Mixture of Isomers 1. Inherent Regioselectivity: The directing effects of the ethoxy groups on 1,3-diethoxybenzene.This is an inherent outcome of the reaction. To isolate a specific isomer, purification by column chromatography or fractional crystallization is necessary. The isomer ratio may be slightly influenced by solvent polarity and temperature.[3]
Difficult Workup / Emulsion 1. Improper Quenching: Adding water directly to the AlCl₃ complex can be highly exothermic and violent.Quench the reaction by slowly pouring the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and helps keep organic and aqueous layers separated.

Visualized Reaction and Troubleshooting Pathways

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathways in the Friedel-Crafts acylation of 1,3-diethoxybenzene, highlighting the formation of the major isomeric side products.

G cluster_start Reactants cluster_products Potential Products A 1,3-Diethoxybenzene P1 1-(2,4-Diethoxyphenyl)ethanone (Major Product) A->P1 Acylation at C4/C6 P2 1-(2,6-Diethoxyphenyl)ethanone (Minor Product, Steric Hindrance) A->P2 Acylation at C2 SP1 Phenolic Byproducts (Ether Cleavage) A->SP1 High Temp. B CH₃COCl / AlCl₃

Caption: Regiochemical outcomes of the Friedel-Crafts acylation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose a failed or low-yielding reaction.

G Start Problem: Low Yield / No Product CheckMoisture Were all reagents/glassware rigorously anhydrous? Start->CheckMoisture CheckCatalyst Was >1.0 equivalent of AlCl₃ used? CheckMoisture->CheckCatalyst Yes Sol_Moisture Solution: Dry all materials and run under inert atmosphere. CheckMoisture->Sol_Moisture No CheckTemp Was the reaction temperature optimized? CheckCatalyst->CheckTemp Yes Sol_Catalyst Solution: Use ≥1.1 eq. of AlCl₃ to counteract product complexation. CheckCatalyst->Sol_Catalyst No Sol_Temp Solution: Monitor reaction by TLC while carefully adjusting temp. CheckTemp->Sol_Temp No

Caption: A logical workflow for troubleshooting low-yield reactions.

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Diethoxybenzene

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 100 mL) and 1,3-diethoxybenzene (10.0 g, 60.2 mmol). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (9.6 g, 72.2 mmol, 1.2 eq) portion-wise to the stirred solution. The mixture may become warm and evolve HCl gas; ensure adequate ventilation and control the addition rate to maintain the temperature below 5 °C.

  • Acylating Agent Addition: Add acetyl chloride (5.2 g, 66.2 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil, a mixture of 1-(2,4-diethoxyphenyl)ethanone and 1-(2,6-diethoxyphenyl)ethanone, can be purified by silica gel column chromatography.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. (2023). Fries rearrangement.
  • Wikipedia. (2023). Gattermann reaction.
  • Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.

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Technical Support Center: Friedel-Crafts Acylation of Electron-Rich Arenes

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Friedel-Crafts acylation of electron-rich arenes.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is particularly effective for electron-rich arenes due to their enhanced nucleophilicity.[2] However, even with activated substrates, researchers can encounter challenges. This guide provides in-depth troubleshooting advice in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Problem 1: Low or No Product Conversion

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes?

A1: Low conversion in Friedel-Crafts acylation can often be traced back to three primary factors: catalyst deactivation, insufficient substrate reactivity, or issues with your reagents and reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly moisture-sensitive. Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst.[3] It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.

  • Substrate Reactivity: While electron-rich arenes are generally good substrates, certain functional groups can interfere with the reaction. For instance, aromatic compounds with strongly deactivating groups are not suitable for Friedel-Crafts reactions.[3]

  • Reagent Quality: The purity of the acylating agent (acyl chloride or anhydride) and the arene is crucial. Impurities can lead to side reactions or inhibit the catalyst.

Problem 2: Formation of Multiple Products and Poor Selectivity

Q2: I am observing a mixture of products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products can be due to polyacylation or a lack of regioselectivity.

  • Polyacylation: This occurs when more than one acyl group is added to the aromatic ring.[2] While less common than in Friedel-Crafts alkylation because the first acyl group deactivates the ring, it can be an issue with highly activated substrates like phenols and anilines.[2][3] To minimize this, you can try using a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) or protecting the activating group.[2][4]

  • Regioselectivity: The position of acylation (ortho, meta, or para) is dictated by the directing effects of the substituents on the arene. For electron-donating groups, ortho and para products are favored.[3] The ratio of these isomers can sometimes be influenced by reaction conditions. Lower temperatures often favor the para product due to steric hindrance.[5] The choice of solvent can also play a role; for example, in the acylation of naphthalene, non-polar solvents favor alpha-substitution (kinetic product), while polar solvents can lead to the more stable beta-isomer (thermodynamic product).[6]

Problem 3: Dealing with Highly Activated and Problematic Substrates

Q3: I am working with a phenol or an aniline derivative and encountering difficulties. What are the specific challenges with these substrates?

A3: Phenols and anilines are highly activated, but they present unique challenges in Friedel-Crafts acylation.

  • Phenols: The hydroxyl group can be acylated at the oxygen atom (O-acylation) to form an ester, competing with the desired C-acylation on the ring.[7][8] To favor C-acylation, one can perform a Fries rearrangement, where the O-acylated product is rearranged to the C-acylated product, often by using an excess of the Lewis acid catalyst or by heating.[5][7][9]

  • Anilines: The amino group is a Lewis base and will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring.[7][10] This can be circumvented by protecting the amino group, for example, as an amide, before performing the acylation.

Problem 4: Reaction Stalls or is Sluggish

Q4: My reaction starts but then seems to stop or proceeds very slowly. What could be the issue?

A4: A stalling reaction can be due to the formation of a stable complex between the product and the catalyst.

  • Product-Catalyst Complexation: The ketone product of the acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst.[11] This complex is often insoluble and can precipitate out of the reaction mixture, effectively sequestering the catalyst.[6] This is why a stoichiometric amount of the catalyst is often required.[11] If the reaction stalls, carefully adding more catalyst may help it proceed to completion.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is adapted from a standard laboratory procedure for the acylation of anisole.[12][13][14]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).[15]

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 equivalent) to the stirred suspension.

  • Add a solution of the electron-rich arene (e.g., anisole, 1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.[16]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Acetylation of Toluene

CatalystSolventTemperature (°C)Yield (%)ortho-meta-para-
AlCl₃TolueneRoom Temp292197
FeCl₃TolueneRoom Temp242197

This data, sourced from a study on toluene acetylation, demonstrates that while different Lewis acids can be used, they can result in similar regioselectivity, with the para product being highly favored.[17]

Visualizations

Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide Acyl Halide (R-CO-X) LewisAcid Lewis Acid (AlCl3) AcylHalide->LewisAcid Coordination AcyliumIon Acylium Ion (R-CO+) + AlCl3X- LewisAcid->AcyliumIon Generation SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Arene Electron-Rich Arene Arene->AcyliumIon Attack Deprotonation Deprotonation by AlCl3X- SigmaComplex->Deprotonation Product Acylated Arene (Ketone) Deprotonation->Product CatalystRegen Catalyst Regeneration (AlCl3 + HX) Deprotonation->CatalystRegen

Caption: Mechanism of Friedel-Crafts Acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check Catalyst Activity & Anhydrous Conditions Start->CheckCatalyst CheckSubstrate Evaluate Substrate Reactivity Start->CheckSubstrate CheckReagents Verify Reagent Purity Start->CheckReagents SolutionCatalyst Use Fresh Catalyst & Oven-Dried Glassware CheckCatalyst->SolutionCatalyst SolutionSubstrate Protect Activating Groups or Choose Milder Conditions CheckSubstrate->SolutionSubstrate SolutionReagents Purify Starting Materials CheckReagents->SolutionReagents

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wikipedia. Friedel–Crafts reaction. URL
  • Sigma-Aldrich.
  • BYJU'S.
  • Chemistry Steps.
  • Physics Wallah.
  • Unknown.
  • Benchchem.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. URL
  • Filo.
  • Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. URL
  • Master Organic Chemistry. EAS Reactions (3)
  • Studylib.
  • Unknown. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. URL
  • YouTube.
  • CurlyArrows.
  • YouTube.
  • Wikipedia. Fries rearrangement. URL
  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. URL
  • CUTM Courseware.
  • PMC - NIH.
  • ACS Publications. Iron(III)
  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL
  • Quora.
  • Organic Chemistry Portal. Fries Rearrangement. URL
  • Benchchem.
  • BYJU'S. What is the Fries Rearrangement Reaction?. URL
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. URL
  • Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. URL
  • Benchchem.

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Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-diethoxyphenyl)ethanone. As a key intermediate in various synthetic pathways, achieving a high-yield, high-purity product is paramount. This document provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing the most common synthetic route: the Friedel-Crafts acylation of 1,3-diethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This electrophilic aromatic substitution reaction involves treating the electron-rich aromatic ring of 1,3-diethoxybenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst.

The two ethoxy groups on the benzene ring are strongly electron-donating, which "activates" the ring and makes it highly susceptible to electrophilic attack.[1] The substitution occurs predominantly at the 4-position, directed by the ortho- and para-directing nature of the ethoxy groups and resulting in the desired product.

Q2: Can you explain the reaction mechanism for the Friedel-Crafts acylation in this synthesis?

Certainly. The mechanism proceeds through three primary steps, initiated by the activation of the acylating agent by the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. This species is resonance-stabilized and serves as the active electrophile in the reaction.[2]

  • Electrophilic Attack: The π-electrons of the highly activated 1,3-diethoxybenzene ring attack the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1][2]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, which remains complexed to the catalyst until workup.

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl CH₃COCl Complex1 CH₃COCl-AlCl₃ Complex AcCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium CH₃C≡O⁺ (Acylium Ion) Complex1->Acylium AlCl4 AlCl₄⁻ Acylium_2 CH₃C≡O⁺ Substrate 1,3-Diethoxybenzene SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex + Acylium Ion SigmaComplex_2 Arenium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex_2->ProductComplex + AlCl₄⁻ AlCl4_2 AlCl₄⁻ HCl HCl ProductComplex->HCl AlCl3_2 AlCl₃ ProductComplex->AlCl3_2

Caption: Mechanism of Friedel-Crafts acylation.

Troubleshooting Guide

Q3: My reaction yield is consistently low or fails completely. What are the most common culprits?

Low yield is the most frequent issue in Friedel-Crafts acylation and can almost always be traced back to a few critical factors.

  • Cause 1: Inactive Catalyst due to Moisture.

    • Explanation: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Any moisture present in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[3][4][5]

    • Solution:

      • Thoroughly oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

      • Use a high-purity, anhydrous grade of the Lewis acid from a freshly opened container.

      • Employ anhydrous solvents. Dichloromethane, for example, should be distilled from a drying agent like calcium hydride.[4]

  • Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: This is a crucial point often overlooked. Friedel-Crafts acylation is not truly catalytic in the traditional sense. The ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4][5][6] This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount (1 equivalent) of the catalyst relative to the limiting reagent is required.

    • Solution: Use a slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) to ensure the reaction proceeds to completion.[4]

  • Cause 3: Suboptimal Reaction Temperature.

    • Explanation: Temperature control is vital. While some reactions require heating to overcome the activation energy, excessive heat can promote side reactions or decomposition.[3] For activated rings like 1,3-diethoxybenzene, the reaction is often exothermic and may require initial cooling to control the rate and prevent unwanted byproducts.

    • Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents. After the initial exotherm subsides, allow the reaction to warm to room temperature or heat gently (e.g., to 40-50 °C) to drive it to completion.

Diagram: Troubleshooting Low Yield

G Start Low Yield Observed Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Conditions Verify Conditions Start->Check_Conditions Check_Workup Review Workup Start->Check_Workup Sol_Anhydrous Ensure Anhydrous Setup (Dry Glassware, Fresh Reagents) Check_Catalyst->Sol_Anhydrous Moisture Contamination? Sol_Stoich Use >1.0 eq. of Lewis Acid Check_Catalyst->Sol_Stoich Insufficient Amount? Sol_Temp Optimize Temperature Profile (e.g., 0°C to RT) Check_Conditions->Sol_Temp Temp Too High/Low? Sol_Quench Proper Quenching Technique (Add to Ice/HCl) Check_Workup->Sol_Quench Emulsions or Loss?

Caption: Decision tree for troubleshooting low yields.

Q4: I'm observing multiple products. How can I improve the selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, other issues can arise.

  • Issue 1: Polyacylation.

    • Explanation: This is highly unlikely in your specific synthesis. The acetyl group (C=O) added to the ring is electron-withdrawing and deactivates the ring, making it significantly less reactive towards a second acylation.[3][6][7] This self-limiting nature is a major advantage of the reaction.[6] If you suspect polyacylation, it is more likely an issue of misidentification of another byproduct.

  • Issue 2: Ether Cleavage.

    • Explanation: A more plausible side reaction, especially with strong Lewis acids like AlCl₃ at elevated temperatures, is the cleavage of the ether (C-O) bonds. This can lead to the formation of phenolic byproducts, which can complicate purification.

    • Solution:

      • Maintain a moderate reaction temperature. Avoid prolonged heating at high temperatures.

      • If ether cleavage is a persistent issue, consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or an alternative catalyst system like polyphosphoric acid (PPA), which is known to effect acylation without causing aryl-alkyl ether cleavage.[8]

Q5: My workup is difficult, often forming emulsions. How can I properly quench the reaction and isolate the product?

Improper quenching is a common source of product loss.

  • Explanation: The reaction mixture contains a thick, often viscous complex of the product and the aluminum chloride catalyst. Simply adding water can lead to a violent exotherm and the formation of aluminum hydroxides, which are notorious for causing persistent emulsions during extraction.[9]

  • Solution: The Correct Quenching Procedure

    • Prepare a beaker with crushed ice and concentrated hydrochloric acid.

    • With vigorous stirring, slowly pour the reaction mixture onto the ice/acid mixture. The acid ensures that aluminum salts remain water-soluble (as Al³⁺) and prevents the formation of gelatinous aluminum hydroxide.

    • Allow the mixture to stir until all the ice has melted and the mixture is uniform.

    • Transfer the mixture to a separatory funnel and proceed with the extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 1,3-Diethoxybenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous AlCl₃ (1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry. Cool the mixture to 0-5 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Substrate Addition: Dissolve 1,3-diethoxybenzene (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and purity.

ParameterStandard ConditionOptimization Strategy & Rationale
Lewis Acid AlCl₃ (1.2 eq.)If ether cleavage occurs, consider milder acids like FeCl₃ or ZnCl₂. For challenging substrates, stronger systems like triflic acid can be explored.[5]
Solvent Dichloromethane (DCM)DCM is generally effective. For less reactive substrates, nitrobenzene can be used, but it is more difficult to remove. Carbon disulfide (CS₂) is another option.
Temperature 0 °C to Room Temp.For this activated substrate, low temperatures control the initial exotherm. Gentle heating (40 °C) may be required to push the reaction to completion if it stalls.[3][9]
Acylating Agent Acetyl ChlorideAcetic anhydride can also be used, often requiring slightly more forceful conditions or a different catalyst ratio.
Reaction Time 2-4 hoursMonitor by TLC. Insufficient time can lead to incomplete conversion, while excessively long times can increase byproduct formation.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrxNDi9-JbJVT2sCeQzXMD8Jp5UnJTndBJ1T_7-lmyXocw6R0wfzbQZTLDvr1GLBMvbLEZb7eBhk0QfMBdsvapEnDVlawxt4AERGQB_NJuyAhztb7rFyiICCettBPHBm3TBoHgidXJQBkXObxy7i223umg6CqF9S8Eol0n5A_77vToeZb2jcCej538BVPs9nHLfqZ8x5bFZ89Z
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCse2Vl2pEhlQqo2DkNxXmqyb9I-gq5ODautk9nur-UlgTB0dS69tzikSJx80UVVoknbSmhZm7wY5gFz9DkUU0kHBosyIG48dvguHle0N-TttCtxept-z5y5PM9m3-uKtuYCg42PTg1yjXn3NNDOouaPfwGVf0UAhHM-JEquCsNyPvUZwvAyJgVsDYwfbmVq33aADaUP26jtojkTwm1c0mHnOltyIC
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMb17qx3VAozwnFbd4Pw0EX4wVVJSU2r4FVQxkTMALTK1LjkP1ELWinR1w0duZASerIVnBFOZi38Qv8-_S1EC71tZsQXabp3yC1NbcQkqXgaN_bJaIijVVW70AbtpUI8BYN66YTIU10bJD0JDY_lhaCP-MLMtDET-73JPbmlAb5MCbxWL7_XKhvm16q9BA50RrWMIrszBLqSM9btHb4eM_Scac83-_35fCdKeGYes=
  • Benchchem. Optimizing Friedel-Crafts Acylation: A Technical Support Center. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd2H5fNfQRj_eQFrFrwTxZehihZfLebxr_S3NEN9Pz-byzTitW-2vKDG2Cf1ex6sJnoX9463qrH6vKqW-7oj7-gAZSL4VJgxmJbn5UtBdSu7yFAoE9wn_p-WBNrZ8dl16TrJUENXH5Wdtgsk_ld1jyqlCXik4yKpxlth1q_GIyOU6eZvk2GSPNuhguHnFBE1YbkewBfjZN3Kk=
  • Benchchem. How to optimize Friedel-Crafts acylation reaction conditions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Y-FSxrkF9JrU9aah-9KC5ayTeROXPq9wcGdCwbPntxOLcU1qneFL2Uxqsp1UxPji2dSjl8XHKvp5KW8nOUAHZ2r0wvHTSFK2p1qnKukIl7ACdhkVQVJLKWgfdQD9l2kDepRMsMhVTUmtAL70gbK_SjLm8gq8HPDOY3w-2eG1N1GSbGXWd6LLxbUB2DMI2oOQdT1woawN
  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. URL: https://www.studysmarter.
  • ResearchGate. Optimization of Reaction Conditions. URL: https://www.researchgate.net/figure/Optimization-of-Reaction-Conditions_tbl1_328084183
  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. URL: https://core.ac.uk/display/234698505
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. URL: https://www.chemguide.co.
  • Chegg.com. Solved 2. The compound 1,3-dimethoxybenzene was treated with. URL: https://www.chegg.com/homework-help/questions-and-answers/2-compound-1-3-dimethoxybenzene-treated-acetyl-chloride-aluminum-chloride-dichloromethane-fr-q25265261
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. URL: https://www.chem.wisc.
  • Chemistry Steps. Friedel–Crafts Acylation. URL: https://www.chemistrysteps.

Sources

Technical Support Center: Purification Challenges for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure substituted acetophenones. Here, we will explore common purification issues and provide practical, in-depth solutions in a question-and-answer format, grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you might encounter during the purification of substituted acetophenones and offers step-by-step guidance to resolve them.

Issue 1: My primary purification by recrystallization results in "oiling out" instead of forming crystals.

Q: I've attempted to recrystallize my crude substituted acetophenone, but upon cooling, it separates as an oil. What causes this, and how can I fix it?

A: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute's melting point is lower than the temperature of the solution as it becomes saturated during cooling. Instead of forming a crystalline lattice, the compound separates as a liquid phase, which often traps impurities.[1]

Causality and Troubleshooting Workflow:

Several factors can lead to oiling out, including a low melting point of the compound, high impurity concentration depressing the melting point, rapid cooling, or an inappropriate solvent choice.[1] Here is a systematic approach to troubleshoot this issue:

Caption: Decision tree for removing starting material.

Specific Protocols:

  • Column Chromatography: If Thin Layer Chromatography (TLC) shows a good separation between your product and the starting material, column chromatography is an excellent choice. [2]* Acid-Base Extraction: This technique is highly effective if your starting material or product has an acidic or basic functional group. For instance, if you have an unreacted phenolic starting material, you can wash the organic layer with a dilute base (like 10% NaOH) to deprotonate the phenol, making it soluble in the aqueous layer. [2][3][4]* Recrystallization: This can be effective if there is a significant difference in solubility between the product and the starting material in a particular solvent. [5]

Issue 3: TLC analysis of my product shows streaking or spots that don't move from the baseline.

Q: My TLC plates are giving me poor results, with streaks or spots that remain at the origin. How can I improve the resolution?

A: Poor TLC results can be due to several factors including sample overloading, inappropriate solvent system, or interactions between your compound and the silica gel. [6][7] Troubleshooting TLC Issues:

Problem Potential Cause Solution
Streaking Sample is too concentrated (overloaded).Dilute your sample before spotting it on the TLC plate. [6][7]
Compound is highly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase to suppress ionization and reduce streaking. [6][7]
Spots at Baseline The mobile phase (eluent) is not polar enough.Increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. [6]
The compound is very polar.Consider using a more polar stationary phase or a reverse-phase TLC plate. [6]
Spots at Solvent Front The mobile phase is too polar.Decrease the polarity of your eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. [6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of substituted acetophenones?

A1: Besides unreacted starting materials, common impurities include:

  • Regioisomers: In Friedel-Crafts acylation of substituted benzenes, you can get a mixture of ortho, meta, and para isomers. [8]* Polysubstituted products: If the reaction conditions are too harsh, you might get di- or tri-acylated products. [8]* Byproducts from side reactions: Depending on the synthetic route, other byproducts may form. For example, in some cases, self-condensation of the acetophenone can occur. [9] Q2: How can I effectively separate regioisomers of a substituted acetophenone?

A2: Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. Careful selection of the mobile phase is crucial to achieve good separation.

  • Fractional Crystallization: If there are subtle differences in the crystal packing of the isomers, it may be possible to selectively crystallize one isomer from a carefully chosen solvent system.

Q3: When is distillation a suitable purification method for substituted acetophenones?

A3: Distillation is suitable for liquid acetophenones when the impurities have significantly different boiling points. Vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition of the product. [9]However, conventional distillation can be difficult if the boiling points of the components are very close or if azeotropes are formed. [9]In such cases, extractive distillation with a suitable solvent may be an option. [10] Q4: How can I confirm the purity of my final substituted acetophenone product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad melting range often indicates the presence of impurities. [5]* Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. [5]* Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired product and help detect the presence of characteristic peaks from impurities. [5]* High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample. [11][12]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of a Substituted Acetophenone

This protocol provides a general procedure for the recrystallization of a solid substituted acetophenone.

Materials:

  • Crude substituted acetophenone

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. [1]2. Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. [1]3. Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. [1]4. Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. [1]5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [1]6. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. [1]7. Drying: Dry the crystals under vacuum or by air drying to remove all traces of the solvent. [1]

Protocol 2: Column Chromatography for Purifying a Substituted Acetophenone

This protocol outlines the steps for purifying a substituted acetophenone using silica gel column chromatography.

Materials:

  • Crude substituted acetophenone

  • Silica gel (for column chromatography)

  • Appropriate eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable stain.

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified substituted acetophenone.

IV. References

  • ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?. Retrieved from [Link]

  • Clement, B., & Demesmaeker, M. (1982). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Drug Metabolism and Disposition, 10(6), 668-673. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Brainly. (2023). Analyze and explain the TLC (Thin Layer Chromatography) results of the starting material, acetophenone, and. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. Retrieved from [Link]

  • da Silva, A. A., et al. (2016). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 27(8), 1481-1485. Retrieved from [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Retrieved from [Link]

  • Reddit. (2022). Removing acetophenone from reaction mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (1985). US4559110A - Acetophenone recovery and purification. Retrieved from

  • ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). Bioactive substituted acetophenone derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and structural insights. Retrieved from [Link]

  • Veeprho. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (1984). US4433173A - Acetophenone purification. Retrieved from

  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,5-diethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve the highest purity for your compound.

Introduction to Purification Challenges

This compound is typically synthesized via a Friedel-Crafts acylation of 1,3-diethoxybenzene. While this is a robust reaction, the crude product is often contaminated with unreacted starting materials, regioisomers, and poly-acylated byproducts. The successful isolation of the target compound in high purity is critical for subsequent synthetic steps and reliable biological screening. This guide provides a systematic approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions of your Friedel-Crafts acylation. However, you can typically expect to find:

  • Unreacted Starting Materials: 1,3-diethoxybenzene and acetyl chloride (or acetic anhydride).

  • Regioisomers: Acylation of 1,3-diethoxybenzene can also occur at the ortho position, leading to the formation of 1-(2,4-diethoxyphenyl)ethanone and 1-(2,6-diethoxyphenyl)ethanone.

  • Poly-acylated Byproducts: Over-acylation of the aromatic ring can lead to di- or tri-acetylated products.

  • Residual Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids used in the reaction.

  • Solvent Residues: Dichloromethane, nitrobenzene, or other solvents used in the synthesis.

Q2: I have a low-melting solid or an oil as my crude product. What does this indicate?

A2: Pure this compound is expected to be a low-melting solid or a high-boiling liquid at room temperature. An oily or semi-solid crude product often suggests the presence of significant impurities that are depressing the melting point. Unreacted liquid starting materials like 1,3-diethoxybenzene are common culprits.

Q3: What are the key physical properties of this compound that are relevant for its purification?

A3: While experimentally determined data is scarce in the literature, computed properties provide a useful starting point for planning your purification strategy.

PropertyValue (Computed)Source
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
Boiling Point Not available-
Melting Point Not available-
LogP 2.9PubChem[1]

Note: The LogP value suggests moderate lipophilicity, which is a key parameter for designing a column chromatography separation.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for the most common purification techniques for this compound: recrystallization and column chromatography.

Troubleshooting Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. Success hinges on selecting the right solvent system.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is common for low-melting solids or when the cooling rate is too fast.

  • Solutions:

    • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

    • Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Switch to a lower-boiling point solvent: This will lower the temperature at which the solution is saturated.

    • Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

Problem 2: No crystals form, even after extended cooling.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.

      • Add a seed crystal of the pure compound.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Use a different solvent or solvent system.

Recommended Recrystallization Solvents for Aryl Ketones:

Based on the principle of "like dissolves like," and the structure of this compound, good starting points for recrystallization solvent screening include:

  • Single Solvents: Ethanol, methanol, isopropanol, or mixtures with water.

  • Solvent Pairs:

    • Hexanes/Ethyl Acetate

    • Hexanes/Acetone

    • Toluene/Hexanes

Recrystallization_Troubleshooting

Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, it is particularly useful for removing isomeric impurities.

Problem 1: Poor separation of the target compound from a close-running impurity.

  • Causality: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compounds on the stationary phase (typically silica gel).

  • Solutions:

    • Optimize the solvent system using Thin Layer Chromatography (TLC):

      • Aim for an Rf value of 0.2-0.3 for the target compound.

      • Test various solvent mixtures. A common starting point for aryl ketones is a mixture of hexanes and ethyl acetate.

      • Gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Use a less polar solvent system: This will increase the retention time of all compounds and may improve the separation between closely eluting spots.

    • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 silica gel.

Problem 2: The compound streaks on the column, leading to broad peaks and poor separation.

  • Causality:

    • The sample was overloaded: Too much sample was loaded onto the column for its size.

    • The sample is not sufficiently soluble in the mobile phase: This can cause the compound to precipitate at the top of the column.

    • The column was not packed properly: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.

  • Solutions:

    • Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of sample to silica gel by weight.

    • Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column, then use the less polar mobile phase for elution.

    • Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the mobile phase before being added to the column, is generally preferred.

Problem 3: The compound does not elute from the column.

  • Causality: The mobile phase is not polar enough to move the compound down the column.

  • Solution:

    • Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., starting with 5% ethyl acetate in hexanes, then moving to 10%, 20%, etc.) or as a continuous gradient.

Column_Chromatography_Workflow

References

  • PubChem. This compound.
  • PubChem. 1-(3,5-Dimethoxyphenyl)ethanone.
  • PubChem. 1-(3,5-Diethylphenyl)ethanone.

Sources

Preventing byproduct formation in 1-(3,5-Diethoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Optimizing Reaction Yield

Welcome to the technical support center for the synthesis of 1-(3,5-diethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key intermediate. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the common challenges associated with this synthesis, particularly the prevalent issue of byproduct formation. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding of the reaction to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via the Friedel-Crafts acylation of 1,3-diethoxybenzene.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in this Friedel-Crafts acylation can stem from several critical factors. The most common culprits are related to catalyst activity and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous conditions and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2] Using only a catalytic amount will result in a low conversion rate.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions may proceed at room temperature, others might require gentle heating to overcome the activation energy. However, excessively high temperatures can promote side reactions, such as dealkylation of the ethoxy groups or charring, leading to a lower yield of the desired product.[1]

  • Poor Reagent Quality: The purity of 1,3-diethoxybenzene and the acylating agent (acetyl chloride or acetic anhydride) is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[1]

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting logic for addressing low product yield.

Question 2: I'm observing multiple spots on my TLC plate. What are the likely byproducts and why are they forming?

Answer: The formation of multiple products is a common challenge due to the high reactivity of the 1,3-diethoxybenzene starting material. The two electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution.

  • Isomeric Byproducts (Diacylation): While the acyl group of the product is deactivating, the high activation of the starting material can sometimes lead to a second acylation, especially if reaction conditions are harsh or reaction time is excessively long.[1] The most likely diacylated byproduct would be 1,1'-(4,6-diethoxy-1,3-phenylene)diethanone.

  • Positional Isomers: The two ethoxy groups direct electrophilic attack to the ortho and para positions. The desired product, this compound, results from acylation at the C4 position (para to one ethoxy and ortho to the other). Acylation at the C2 position is sterically hindered by the two adjacent ethoxy groups. However, trace amounts of the 2-acetyl isomer may form.

  • Ether Cleavage Products: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the ethyl-aryl ether bonds, particularly at elevated temperatures. This results in the formation of hydroxylated byproducts, such as 1-(3-ethoxy-5-hydroxyphenyl)ethanone or 1-(3,5-dihydroxyphenyl)ethanone.

  • Starting Material: An incomplete reaction will, of course, leave unreacted 1,3-diethoxybenzene.

Byproduct Formation Pathways ```dot graph G { layout=neato; node [shape=box, style=filled];

}

Caption: Mechanism of Friedel-Crafts acylation for the synthesis. [3][4][5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BenchChem. (2025).
  • BYJU'S.
  • Clark, J. (2016). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]
  • FranklyChemistry. (2016). Simply Mechanisms 11.
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Organic Chemistry Portal.

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Technical Support Center: Alternative Catalysts for the Synthesis of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-diethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals exploring more sustainable and efficient catalytic methods. We move beyond traditional stoichiometric Lewis acids to focus on reusable, solid acid catalysts. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring your synthesis is both successful and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of alternative catalysts for the acylation of 1,3-diethoxybenzene.

Q1: Why should I consider alternative catalysts over traditional Lewis acids like AlCl₃ for this synthesis?

A: While effective, traditional Lewis acids like aluminum chloride (AlCl₃) present significant challenges. They are typically required in stoichiometric amounts because the product ketone complexes with the catalyst, deactivating it.[1][2] This leads to large volumes of corrosive waste during aqueous workup. Furthermore, AlCl₃ is extremely sensitive to moisture, requiring strictly anhydrous conditions.[2] Heterogeneous solid acid catalysts, such as zeolites, offer a greener and more efficient alternative.[3][4] Key advantages include:

  • Reusability: Solid catalysts can be recovered by simple filtration and regenerated, reducing cost and waste.[5][6]

  • Ease of Separation: Product isolation is simplified, avoiding cumbersome and often problematic aqueous quenching and extraction steps.[7]

  • Process Stability: Heterogeneous systems are often more suitable for continuous flow processes, enhancing scalability.[8]

  • Shape Selectivity: The defined pore structure of catalysts like zeolites can enhance selectivity towards the desired para-acylated product, minimizing isomer formation.[9][10]

Q2: What types of solid acid catalysts are most effective for acylating the highly activated 1,3-diethoxybenzene ring?

A: The acylation of electron-rich aromatic ethers like 1,3-diethoxybenzene is well-suited for a range of solid acid catalysts. The most promising classes include:

  • Zeolites: Large-pore zeolites such as H-Beta (HBEA) and Faujasite (HY) are highly effective due to their strong Brønsted acid sites and pore structures that can accommodate the reactants and products.[9] Medium-pore zeolites like ZSM-5 can also be used and may offer superior shape selectivity.[5][9]

  • Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) act as solid superacids and can effectively catalyze acylation reactions, often under mild conditions.[11]

  • Functionalized Mesoporous Silica: Materials like MCM-41 or SBA-15 functionalized with sulfonic acid groups provide high surface area and accessible acid sites.[9]

Q3: How do I choose the most suitable catalyst from these options?

A: The optimal catalyst depends on your specific experimental goals and available resources. Consider the following:

  • For Highest Selectivity: If minimizing isomeric byproducts is critical, a medium-pore, shape-selective zeolite like HZSM-5 is an excellent starting point. Its channel structure can sterically hinder the formation of products other than the desired linear isomer.[9]

  • For Highest Activity: If maximizing conversion rate is the primary goal, large-pore zeolites like H-Beta or HY, which possess strong acidity and less steric hindrance, are often more active.[10]

  • Reaction Conditions: The choice of acylating agent (e.g., acetic anhydride vs. acetyl chloride) can influence catalyst performance and stability. Acetic anhydride is generally preferred as it produces acetic acid as a byproduct, which is less corrosive than the HCl generated from acetyl chloride.[9]

Q4: What is the general mechanism for Friedel-Crafts acylation on a solid acid catalyst?

A: The mechanism on a heterogeneous catalyst is analogous to the homogeneous pathway but occurs on the catalyst's active surface sites. An acylating agent, like acetic anhydride, interacts with a Brønsted acid site (a proton, H⁺) on the zeolite surface. This interaction polarizes the anhydride, leading to the formation of a surface-bound acylium ion intermediate. The electron-rich 1,3-diethoxybenzene then attacks this electrophilic species, forming a Wheland intermediate (sigma complex). Finally, a proton is eliminated from the aromatic ring, regenerating the catalyst's acid site and yielding the final product, this compound.[5]

Q5: How should I prepare and activate my solid acid catalyst before the reaction?

A: Proper activation is crucial for ensuring maximum catalytic activity. Most solid acid catalysts, particularly zeolites, readily adsorb atmospheric moisture, which can block active sites. The general activation procedure involves thermal treatment:

  • Place the required amount of catalyst in a ceramic crucible or a quartz tube.

  • Heat the catalyst in a furnace under a flow of dry air or an inert gas (like nitrogen or argon).

  • The temperature and duration depend on the specific catalyst. For many zeolites, heating to 450-550°C for 4-6 hours is sufficient to remove adsorbed water and any volatile impurities.[5]

  • After activation, cool the catalyst in a desiccator under vacuum or an inert atmosphere to prevent rehydration before it is introduced into the reactor.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Conversion of 1,3-Diethoxybenzene

This is one of the most common issues, often stemming from catalyst inactivity or suboptimal conditions.

  • Possible Cause 1: Inactive Catalyst

    • Diagnosis: The catalyst may be hydrated or "poisoned." Moisture is a primary inhibitor.[1]

    • Solution: Ensure the catalyst was properly activated immediately before use (see FAQ Q5). Handle the activated catalyst under an inert atmosphere to the greatest extent possible. Verify that all solvents and reagents are anhydrous.

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Diagnosis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Perform a temperature screen. Gradually increase the reaction temperature in 10-15°C increments. For many zeolite-catalyzed acylations, temperatures between 80°C and 140°C are effective.[9] However, be aware that excessively high temperatures can lead to side reactions and catalyst coking.[1]

  • Possible Cause 3: Mass Transfer Limitations

    • Diagnosis: In a heterogeneous reaction, reactants must diffuse to the catalyst surface. If this process is slow, the overall reaction rate will be low.[7] This is often indicated by the reaction rate not increasing with catalyst loading.

    • Solution: Increase the stirring rate to improve mixing and reduce the diffusion boundary layer around the catalyst particles. If possible, using a catalyst with a smaller particle size can also help by increasing the external surface area, but this may complicate filtration.

Problem 2: Poor Selectivity (Formation of Isomers or Di-acylated Products)

The high activation of the 1,3-diethoxybenzene ring can sometimes lead to undesired side products.

  • Possible Cause 1: Catalyst Pore Structure is Not Optimal

    • Diagnosis: Large-pore zeolites (like HY) may allow for the formation of bulkier isomers or permit a second acylation to occur within the pores.

    • Solution: Switch to a catalyst with a more constrained pore structure. A medium-pore zeolite like HZSM-5 is an excellent candidate to promote "shape selectivity," where the transition state for the desired linear product is favored over others.[9][12]

  • Possible Cause 2: Reaction Conditions Favor Thermodynamic Products

    • Diagnosis: High temperatures and long reaction times can sometimes allow for the rearrangement of the initial kinetic product to a more stable, but undesired, thermodynamic product.

    • Solution: Attempt the reaction at a lower temperature. This will favor the kinetically controlled product, which is often the desired para-isomer. Monitor the reaction over time to determine the point of maximum selectivity before significant byproduct formation occurs.

Problem 3: Catalyst Deactivation After a Single or Few Runs

A key advantage of heterogeneous catalysts is reusability. A rapid loss of activity points to deactivation.

  • Possible Cause 1: Coke Formation

    • Diagnosis: At elevated temperatures, organic molecules can polymerize on the catalyst's acid sites, forming heavy "coke" deposits that block pores and active sites. The catalyst may appear darkened in color.[13]

    • Solution: Regenerate the catalyst via calcination. After washing and drying, heat the catalyst in a furnace with a slow flow of air. The temperature should be ramped up slowly to the 500-550°C range to burn off the carbonaceous deposits without damaging the catalyst structure.[5]

  • Possible Cause 2: Leaching of Active Species

    • Diagnosis: This is less common with crystalline zeolites but can occur with supported catalysts (e.g., acids grafted onto silica). An ICP-AES analysis of the reaction filtrate can detect leached metal or acid species.

    • Solution: If leaching is confirmed, a more robust catalyst is needed. Ensure the reaction conditions are not excessively harsh (e.g., extreme temperatures or highly polar solvents) for the chosen catalyst. Covalently bound functional groups are generally more stable.

Section 3: Experimental Protocols & Data

Protocol 1: Zeolite H-BEA Catalyzed Acylation of 1,3-Diethoxybenzene

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 1,3-Diethoxybenzene (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Activated Zeolite H-BEA (Si/Al ratio ~25; 15% w/w relative to 1,3-diethoxybenzene)

  • Anhydrous solvent (e.g., Dichlorobenzene or Sulfolane)

Procedure:

  • Catalyst Activation: Activate the H-BEA zeolite by heating at 500°C for 5 hours under a stream of dry air. Cool to room temperature in a desiccator.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the activated H-BEA catalyst.

  • Reagent Addition: Add the anhydrous solvent, followed by 1,3-diethoxybenzene and acetic anhydride via syringe.

  • Reaction: Heat the mixture to 120°C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Filter the catalyst using a Buchner funnel and wash it thoroughly with a solvent like ethyl acetate or dichloromethane to recover any adsorbed product.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Summary: Comparison of Solid Acid Catalysts

The following table summarizes typical performance data for various catalysts in the acylation of activated phenols or their ethers. Actual results may vary based on specific experimental conditions.

Catalyst TypeAcylating AgentTemperature (°C)Conversion (%)Selectivity to para-isomer (%)Reference
H-BEA Zeolite Acetic Anhydride120-140~70-90>95[9]
HY Zeolite Acetic Anhydride100-130~80-95~85-95[9]
HZSM-5 Zeolite Acetic Anhydride130-160~60-80>99[5][9]
Sulfated Zirconia Acetic Anhydride80-100~75-90>98[11]
Protocol 2: Catalyst Regeneration (for Coked Zeolites)
  • Recovery: After the reaction, filter the catalyst and wash thoroughly with a suitable solvent (e.g., acetone or ethyl acetate) until the filtrate is colorless.

  • Drying: Dry the washed catalyst in an oven at 110°C for 12 hours to remove residual solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat under a slow, controlled flow of air to 550°C at a rate of 2-5°C/min. Hold at this temperature for 4-6 hours to ensure complete combustion of coke deposits.[5][13]

  • Storage: Cool the regenerated catalyst under an inert atmosphere and store in a desiccator for future use.

Section 4: Visual Diagrams & Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_regen Catalyst Recycle cat_act Catalyst Activation (Calcination @ 500°C) setup Assemble Reactor (Inert Atmosphere) cat_act->setup reagent_prep Prepare Anhydrous Reagents & Solvents charge Charge Catalyst, Substrate, Acylating Agent reagent_prep->charge setup->charge react Heat & Stir (e.g., 120°C, 4-8h) charge->react monitor Monitor Progress (TLC / GC) react->monitor cool Cool to RT monitor->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate Filtrate spent_cat Spent Catalyst filter->spent_cat Solid wash_cat Wash Catalyst wash_cat->concentrate purify Purify Product (Distillation / Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze regen Regenerate Catalyst (Calcination) spent_cat->regen reuse Reuse in Next Reaction regen->reuse G start Low Yield or No Reaction q1 Was Catalyst Properly Activated & Handled? start->q1 sol1 Action: Re-run with freshly activated catalyst under an inert atmosphere. q1->sol1 No q2 Is the Reaction Temperature Optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Screen higher temperatures (e.g., 80-140°C). Monitor for side products. q2->sol2 No q3 Is Stirring Sufficient? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Increase stirring speed to overcome potential mass transfer limits. q3->sol3 No q4 Are Reagents Anhydrous & Pure? q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Use freshly distilled solvents and high-purity reagents. q4->sol4 No end_node Consult Further Literature for Specialized Conditions q4->end_node Yes a4_no No

Caption: A diagnostic flowchart for troubleshooting low reaction yield.

References

  • Delaude, L., & Laszlo, P. (2003). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(11), 4149-4202.
  • Google Patents. (n.d.). CN102452902A - Preparation method of phloroglucinol.
  • Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (2013). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry, 2013, 1-7.
  • ResearchGate. (n.d.). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
  • Zhang, G., et al. (1998). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Journal of Chemical Research, Synopses, (5), 246-247.
  • Google Patents. (n.d.). US4296260A - Process for the preparation of phloroglucinol.
  • Sreekumar, K., & Padmanabhan, M. (2001). Mechanism of zeolite catalyzed acylation of aromatics. Catalysis Letters, 71(1-2), 111-115.
  • ResearchGate. (n.d.). General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol.
  • Wikipedia. (n.d.). Phenol.
  • Komatsu, T., et al. (2014). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Modern Research in Catalysis, 3(3), 85-91.
  • Royal Society of Chemistry. (2024). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Organic & Biomolecular Chemistry.
  • Applied Catalysts. (2024). Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice.
  • Google Patents. (n.d.). WO2001032593A1 - Acylation of an organic group over a zeolite.
  • Wikipedia. (n.d.). Phloroglucinol.
  • MDPI. (n.d.). Special Issue : Heterogeneous Catalysis for Fine Chemicals: Development of Sustainable Chemical Processes.
  • Royal Society of Chemistry. (2012). Examples of heterogeneous catalytic processes for fine chemistry. Green Chemistry, 14(6), 1542-1550.
  • Pagliaro, M., & Ciriminna, R. (2020). Heterogeneous catalysis under flow for the 21st century fine chemical industry. Green Chemical Engineering, 1(1), 10-16.
  • Rossi, L. (n.d.). Heterogeneous catalysis for fine chem.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Reddit. (2022). Why can't this reaction continue?.
  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Guisnet, M., & Magnoux, P. (2001). Deactivation and Regeneration of Zeolite Catalysts. World Scientific.

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How to avoid polysubstitution in the acylation of diethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation

Topic: Strategies to Prevent Polysubstitution in the Acylation of Diethoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity during the Friedel-Crafts acylation of highly activated aromatic compounds like diethoxybenzene. Our goal is to provide a deep understanding of the underlying mechanisms and offer practical, field-proven solutions to control the reaction and achieve high yields of the desired mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-acylated product in my reaction with diethoxybenzene?

A: This is a common challenge stemming from the high reactivity of the diethoxybenzene substrate. Unlike typical Friedel-Crafts acylations where the initial product is significantly deactivated, the situation with diethoxybenzene is more complex. Here's the breakdown:

  • Powerful Activating Groups: Diethoxybenzene possesses two ethoxy (-OEt) groups. These are strong activating groups that donate electron density into the benzene ring through resonance, making it highly nucleophilic and extremely reactive toward electrophilic aromatic substitution.[1][2]

  • Insufficient Deactivation: While the first acyl group you add is an electron-withdrawing group that deactivates the ring, the two powerful ethoxy groups can substantially counteract this effect.[3][4][5][6][7] The mono-acylated product, though less reactive than the starting material, can still be activated enough to undergo a second acylation, especially under forcing conditions.[3]

This balance of activation versus deactivation is the core reason polysubstitution is a persistent risk with this class of substrates.

Q2: What is the most critical factor to control for achieving mono-acylation?

A: Without question, the most critical factor is stoichiometry . The molar ratio of your reactants dictates the statistical probability of mono- versus di-substitution.

To heavily favor mono-acylation, you must strictly control the amount of the acylating agent (e.g., acetyl chloride). An excess of the acylating agent is the most common cause of polysubstitution.[3] The ideal approach is to use a 1:1 molar ratio of diethoxybenzene to the acylating agent.[3] In some optimization protocols, a slight excess of the aromatic substrate (e.g., 1.1 equivalents) is used to ensure the acylating agent is the limiting reagent, further suppressing the formation of di-acylated byproducts.

Q3: How does reaction temperature influence selectivity?

A: Temperature is a powerful tool for controlling selectivity in kinetically sensitive reactions. The formation of the di-acylated product has a higher activation energy than the initial mono-acylation.

  • Low Temperatures Favor Mono-acylation: By lowering the reaction temperature (e.g., to 0 °C or even -20 °C), you provide enough energy to overcome the activation barrier for the first acylation but not enough for the second, less favorable reaction to proceed at a significant rate.[3][8][9] This enhances the selectivity for the desired mono-substituted product.

  • High Temperatures Promote Polysubstitution: Conversely, elevated temperatures provide excess kinetic energy, increasing the likelihood that the mono-acylated product will react again, leading to a mixture of products.[3][9]

Controlling the exotherm of the reaction by slow, dropwise addition of reagents into a cooled vessel is paramount.[3][10]

Q4: Can the choice and amount of Lewis acid help prevent polysubstitution?

A: Yes, the Lewis acid plays a crucial dual role that can be leveraged to your advantage.

  • Activation of Acylating Agent: Its primary role is to react with the acyl halide to generate the highly electrophilic acylium ion, which is necessary for the reaction to occur.[11][12][13]

  • Deactivation of Product: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[3][14] This complexation further withdraws electron density from the ring, significantly deactivating the mono-acylated product and helping to prevent a second acylation.[3][14]

Because of this product complexation, you must use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.[3][14] Using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), instead of the highly reactive aluminum chloride (AlCl₃), can also help moderate the reaction rate and reduce the formation of byproducts.[3]

Q5: Does my choice of solvent impact the reaction outcome?

A: Solvent choice can subtly but significantly influence reaction selectivity and yield. Solvents can affect the solubility of the intermediate complexes and the overall reactivity of the electrophile.[15][16]

  • Inert, Non-Polar Solvents: For Friedel-Crafts acylation, relatively inert, non-polar solvents are generally preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are common choices as they effectively dissolve the reactants without participating in the reaction.[15][17]

  • Polar Solvents: Highly polar solvents like nitrobenzene are sometimes used but can alter the product distribution by keeping the intermediate-Lewis acid complexes soluble, potentially allowing for equilibrium between products.[15] For preventing polysubstitution on a highly activated ring, a non-polar solvent that may allow the desired product complex to precipitate could be advantageous.

Troubleshooting Guide: Excessive Di-acylation

Use this guide to diagnose and resolve issues with polysubstitution in your experiments.

Potential Cause Underlying Rationale Recommended Solution
Incorrect Stoichiometry An excess of the acylating agent is available to react with the still-activated mono-acylated product.Primary Action: Use a precise 1:1 molar ratio of diethoxybenzene to the acylating agent. Ensure the acylating agent is the limiting reagent.[3]
High Reaction Temperature Increased kinetic energy overcomes the activation barrier for the second, less favorable acylation, reducing selectivity for the mono-acylated product.Primary Action: Maintain the reaction temperature at 0 °C or lower using a properly maintained ice or ice/salt bath. Monitor the internal reaction temperature, not just the bath temperature.[8][9]
Highly Reactive Lewis Acid Strong Lewis acids like AlCl₃ can lead to a very fast, exothermic, and difficult-to-control reaction, promoting side reactions.Secondary Action: If temperature and stoichiometry control are insufficient, switch to a milder Lewis acid such as FeCl₃ or ZnCl₂ to reduce the overall reaction rate.[3]
Order of Reagent Addition Adding the highly reactive acylating agent/Lewis acid complex to the bulk diethoxybenzene solution can create localized "hot spots" and high concentrations, favoring polysubstitution.Advanced Technique: Employ the Perrier addition method .[18] Add the diethoxybenzene solution dropwise to a pre-formed, cooled complex of the Lewis acid and acylating agent. This keeps the concentration of the activated aromatic compound low at all times.

Visualized Reaction and Troubleshooting Workflow

The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting polysubstitution.

G cluster_0 Reaction Pathway A 1. Acylium Ion Formation (Acyl Halide + Lewis Acid) B 2. First Electrophilic Attack (Diethoxybenzene + Acylium Ion) A->B C Mono-acylated Product B->C D 3. Product Deactivation (Complexation with Lewis Acid) C->D Crucial Step F 4. Undesired Second Attack (Mono-acylated Product Reacts Again) C->F High Temp / Excess Acyl Agent [PROBLEM] E Desired Outcome: Stable Mono-acylated Complex D->E G Di-acylated Byproduct F->G

Caption: Key mechanistic steps in the acylation of diethoxybenzene.

T start Polysubstitution Observed? check_stoich Verify 1:1 Molar Ratio (Substrate:Acyl Agent) start->check_stoich Yes lower_temp Decrease Temp to <= 0°C check_stoich->lower_temp Still an issue change_la Use Milder Lewis Acid (e.g., FeCl3) lower_temp->change_la Still an issue change_add Use Perrier Addition Method change_la->change_add Still an issue end_node Mono-acylation Optimized change_add->end_node

Caption: A logical workflow for troubleshooting polysubstitution.

Validated Experimental Protocol: Mono-acetylation of 1,4-Diethoxybenzene

This protocol provides a robust starting point for achieving high selectivity for the mono-acylated product.

Safety Precautions: This reaction is moisture-sensitive and generates HCl gas. Perform all steps in a fume hood using anhydrous reagents and flame- or oven-dried glassware. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents & Materials:

  • 1,4-Diethoxybenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube or nitrogen/argon inlet

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, suspend anhydrous aluminum chloride (1.40 g, 10.5 mmol, 1.05 eq.) in 30 mL of anhydrous DCM. Equip the flask with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of 1,4-diethoxybenzene (1.66 g, 10.0 mmol, 1.0 eq.) and acetyl chloride (0.71 mL, 10.0 mmol, 1.0 eq.) in 15 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the diethoxybenzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully, pour the reaction mixture over a mixture of 50 g of crushed ice and 10 mL of concentrated HCl in a large beaker. This will hydrolyze the aluminum complexes and should be done with caution in a fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: potential gas evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the pure 2,5-diethoxyacetophenone.

References

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information (PMC).
  • Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes. [Link]
  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
  • Chemistry Steps.
  • National Center for Biotechnology Information (PMC).
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
  • Quora.
  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Khan Academy.
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Technical Support Center: Interpreting Unexpected NMR Peaks in 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Spectral Purity

In the synthesis and analysis of pharmaceutical intermediates and research compounds like 1-(3,5-diethoxyphenyl)ethanone, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural verification. While an ideal ¹H NMR spectrum provides a clear and unambiguous fingerprint of the target molecule, unexpected peaks are a common occurrence. These signals can arise from a multitude of sources, ranging from trivial contaminants to significant reaction byproducts that may impact the downstream applications of your compound.

This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple list of chemical shifts to provide a logical, field-tested framework for identifying the source of these unexpected signals. We will explore the causality behind common issues and provide robust, self-validating protocols to troubleshoot your spectra with confidence.

Reference: Expected ¹H NMR Spectrum of this compound

Before diagnosing the unexpected, you must be certain of the expected. The structure of this compound possesses a clear plane of symmetry, which simplifies its ¹H NMR spectrum. The table below summarizes the anticipated signals in a typical deuterated solvent like CDCl₃.

Signal AssignmentChemical Shift (δ, ppm) (Estimated)MultiplicityIntegrationProtons
-OCH₂ CH₃~1.42triplet (t)6HMethyl protons of the two equivalent ethoxy groups
-C(O)CH₃ ~2.58singlet (s)3HMethyl protons of the acetyl group
-OCH₂ CH₃~4.08quartet (q)4HMethylene protons of the two equivalent ethoxy groups
Ar-H (para to C=O)~6.65triplet (t)1HAromatic proton at the C4 position
Ar-H (ortho to C=O)~7.05doublet (d)2HAromatic protons at the C2 and C6 positions

Note: Chemical shifts are estimates and can vary slightly based on solvent and concentration.[1][2]

Frequently Asked Questions (FAQs): First-Line Diagnostics

This section addresses the most common and easily identifiable sources of extraneous peaks.

Q1: I see a small, sharp singlet at δ 0.00 ppm. What is it? A1: This is the signal for tetramethylsilane (TMS), the standard internal reference used to calibrate the chemical shift scale to 0.00 ppm. It is often added intentionally. If you did not add it, it may be a contaminant in the NMR solvent.

Q2: There's a peak at δ 7.26 ppm in my CDCl₃ spectrum. Is this an aromatic impurity? A2: Most likely, this is the residual signal from the small amount of non-deuterated chloroform (CHCl₃) present in the deuterated solvent (CDCl₃).[3][4] Every deuterated solvent has a characteristic residual peak. For example, DMSO-d₆ appears around δ 2.50 ppm and acetone-d₆ at δ 2.05 ppm.[5][6][7]

Q3: I have a broad singlet that moves around between samples, sometimes around δ 1.5-2.0 ppm. What could it be? A3: This is very likely a water peak. Its chemical shift is highly dependent on temperature, concentration, and the solvent's hydrogen-bonding capacity.[3] To confirm, you can perform a D₂O shake (see Protocol 1).[8][9]

Q4: I see small peaks symmetrically flanking a large peak. What are these? A4: These are almost certainly spinning sidebands. They are artifacts that appear at frequencies equal to the main peak's frequency ± integer multiples of the sample spinning rate.[10][11] To confirm, change the spinning speed; the sidebands will move, but the true chemical peak will not.[10]

In-Depth Troubleshooting Guide: Identifying the Source

When the unexpected peak is not a simple artifact, a more systematic approach is required. The source can typically be traced to one of three categories: synthesis-related species, external contaminants, or sample preparation issues.

Category 1: Synthesis-Related Impurities

The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,3-diethoxybenzene.[12][13] This reaction, while effective, can introduce specific impurities.

  • Issue: Unreacted Starting Material (1,3-Diethoxybenzene)

    • Causality: Incomplete reaction or non-stoichiometric addition of reagents.

    • Spectral Evidence: Look for characteristic signals of 1,3-diethoxybenzene: a triplet around δ 6.4-6.5 ppm (2H, H2/H6), a triplet around δ 6.5-6.6 ppm (1H, H4), and another triplet around δ 7.1-7.2 ppm (1H, H5), in addition to its ethoxy signals. The exact pattern can be complex due to second-order effects.

    • Validation: Compare your spectrum to a known spectrum of 1,3-diethoxybenzene.

  • Issue: Isomeric Byproducts (e.g., 1-(2,4-Diethoxyphenyl)ethanone)

    • Causality: While the 3,5-diethoxy substitution pattern strongly directs acylation to the C1 position, trace amounts of ortho- or para-directing impurities or harsh reaction conditions could potentially lead to small amounts of other isomers.[14] This is less common but possible.

    • Spectral Evidence: The appearance of multiple, complex sets of aromatic signals instead of the simple, symmetric pattern expected. An isomeric product would lack the C₂v symmetry, leading to more signals. For example, 1-(2,4-diethoxyphenyl)ethanone would show three distinct aromatic protons, likely as doublets and a doublet of doublets.

    • Validation: Advanced 2D NMR techniques like COSY and HSQC (see Protocol 2) are essential to piece together the connectivity of these unexpected aromatic systems.[15][16][17][18]

Category 2: External Contaminants

These are impurities introduced during the workup, purification, or sample preparation stages.

  • Issue: Residual Solvents

    • Causality: Solvents used during reaction or chromatography (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane) can be difficult to remove completely, especially if they have high boiling points.

    • Spectral Evidence: Refer to the table below for common solvent signals. A quartet at ~3.48 ppm and a triplet at ~1.21 ppm, for instance, are characteristic of diethyl ether.[19][20]

    • Validation: Consult published tables of NMR solvent impurities.[3][5][6] Spiking the sample with a drop of the suspected solvent will cause the corresponding peaks to increase in integration, confirming their identity.

Solvent¹H Chemical Shift (δ, ppm in CDCl₃)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88br s, t
Toluene7.27-7.17, 2.36m, s

Table data sourced from Gottlieb, H. E., et al. (1997).[3]

  • Issue: Peroxide Formation from Ethers

    • Causality: Diethyl ether, a common solvent in synthesis, can form explosive peroxides upon exposure to air and light.[21] A common species is 1-ethoxyethyl hydroperoxide.[22]

    • Spectral Evidence: This hydroperoxide can produce a characteristic quartet around δ 5.2 ppm and a doublet around δ 1.3 ppm.[22][23] The hydroperoxide proton itself (-OOH) is often broad and can be identified via D₂O exchange.

    • Validation: Use a peroxide test strip on the solvent used. If positive, the solvent should be properly discarded and a fresh, inhibitor-containing bottle should be used.

Advanced Diagnostic Protocols

When simple inspection is insufficient, these definitive experiments provide deeper structural insights.

Protocol 1: D₂O Shake for Identifying Labile Protons (-OH, -NH, -COOH)

This simple and rapid experiment definitively identifies protons that can exchange with deuterium.[8][24][25]

Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing. You may see an emulsion or a separate layer, which is acceptable.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (like those from water, alcohols, or carboxylic acids) will either disappear or significantly decrease in intensity.[26][27][28]

Protocol 2: 2D NMR for Structural Elucidation (COSY & HSQC)

Two-dimensional NMR is the most powerful tool for unambiguously determining molecular structure and identifying unknown species.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[29][30][31]

    • How it Helps: A COSY spectrum shows cross-peaks between coupled protons. For your target molecule, you would expect a cross-peak between the ethoxy -CH₂- (quartet) and -CH₃ (triplet) protons. If an unexpected peak shows a correlation to another unexpected peak, it helps establish that they belong to the same molecule.[15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.[17][32][33][34]

    • How it Helps: The HSQC spectrum shows a correlation peak for every C-H bond. This is invaluable for confirming assignments in your target molecule and for identifying the nature of an impurity. For example, if you have an unexpected proton signal, the HSQC will show you the chemical shift of the carbon it's attached to, helping you determine if it's an aliphatic, aromatic, or oxygenated carbon.

Logical Troubleshooting Workflow

The following diagram provides a systematic visual guide for your troubleshooting process.

G start Unexpected Peak Observed in ¹H NMR check_tms Is it a singlet at δ 0.0 ppm? start->check_tms is_tms Yes: TMS Reference check_tms->is_tms Yes not_tms No check_tms->not_tms No check_solvent Does it match a known residual solvent peak (e.g., CDCl₃ at δ 7.26)? not_tms->check_solvent is_solvent Yes: Residual Solvent check_solvent->is_solvent Yes not_solvent No check_solvent->not_solvent No check_sidebands Are there symmetric peaks flanking a large signal? not_solvent->check_sidebands is_sideband Yes: Spinning Sidebands. Change spin rate to confirm. check_sidebands->is_sideband Yes not_sideband No check_sidebands->not_sideband No deeper_analysis Perform Deeper Analysis not_sideband->deeper_analysis d2o_shake Perform D₂O Shake (Protocol 1) deeper_analysis->d2o_shake d2o_result Does the peak disappear? d2o_shake->d2o_result is_labile Yes: Labile Proton (H₂O, -OH, -COOH) d2o_result->is_labile Yes not_labile No: C-H Proton d2o_result->not_labile No check_synthesis Compare to spectra of starting materials and known byproducts. not_labile->check_synthesis is_synthesis_related Match Found: Impurity is synthesis-related. check_synthesis->is_synthesis_related Yes no_match No Obvious Match check_synthesis->no_match No run_2d Run 2D NMR (COSY & HSQC) (Protocol 2) no_match->run_2d elucidate Elucidate structure of unknown based on correlations. run_2d->elucidate

Caption: A logical workflow for diagnosing unexpected NMR peaks.

References

  • COSY (Correl
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
  • ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Magritek. Link
  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024). JoVE. Link
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Link
  • COSY. Columbia University NMR Core Facility. Link
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (2023). Advances in Polymer Science. Link
  • COSY. University of Ottawa NMR Facility. Link
  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. Link
  • HSQC Definition. Fiveable. Link
  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337–1351. Link
  • Proton NMR Assignment Tools - The D2O Shake. (2007). RIT Chemistry. Link
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Link
  • NMR Chemical Shifts of Trace Impurities. KGROUP. Link
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Link
  • Identifying Side-band Peaks. Protein NMR. Link
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
  • Spinning Sideband Suppression in Solid State MAS NMR. (2008). The University of Ottawa NMR Facility Blog. Link
  • Sideband Intensities in NMR Spectra of Samples Spinning at the Magic Angle. (2025). Journal of Magnetic Resonance. Link
  • Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of HWE Reaction Mixtures. Benchchem. Link
  • Control of Spinning Sidebands in High Resolution NMR Spectroscopy. (1998). Journal of Magnetic Resonance. Link
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Link
  • Deuterium use in ¹H NMR. Study Mind. Link
  • Spinning-sideband patterns in multiple-quantum magic-angle spinning NMR spectroscopy. (1999). The Journal of Chemical Physics. Link
  • Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (2011). PLoS ONE. Link
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde. Benchchem. Link
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Link
  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2019). Metabolites. Link
  • Trouble Shooting Page. UCSD NMR Facility. Link
  • Chen, W., et al. (1993). Mutagenic peroxides in diethyl ether. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 287(2), 227-233. Link
  • Common problems and artifacts encountered in solution‐state NMR experiments. (2019). Magnetic Resonance in Chemistry. Link
  • Diethyl ether peroxide. Wikipedia. Link
  • Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. (1981). The Journal of Organic Chemistry. Link
  • Supporting information. The Royal Society of Chemistry. Link
  • NMR Chemical Shifts.
  • Friedel-Crafts limit
  • Diethyl ether(60-29-7) 1H NMR spectrum. ChemicalBook. Link
  • 1H NMR Chemical Shifts.
  • 1H NMR Chemical Shift.
  • Friedel–Crafts reaction. Wikipedia. Link
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103).
  • Friedel-Crafts Acylation and Alkyl
  • Friedel Crafts Acylation And Alkyl
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Link
  • Friedel-Crafts Acyl
  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).

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Managing reaction temperature for optimal 1-(3,5-Diethoxyphenyl)ethanone yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3,5-Diethoxyphenyl)ethanone

A Guide to Managing Reaction Temperature for Optimal Yield

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development scientists who are looking to optimize this specific synthesis. As a key intermediate in various research and development pipelines, achieving a high yield of this ketone is often critical. One of the most influential parameters in its synthesis, which is typically a Friedel-Crafts acylation, is the reaction temperature.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to temperature management during the synthesis of this compound.

Section 1: Foundational Principles: Temperature and the Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1,3-diethoxybenzene. This reaction is a classic electrophilic aromatic substitution.[1][2] The mechanism involves the generation of a highly reactive acylium ion (CH₃CO⁺) from an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This electrophile is then attacked by the electron-rich 1,3-diethoxybenzene ring.

Temperature plays a pivotal role in this process for several key reasons:

  • Reaction Rate: Like most chemical reactions, the rate of Friedel-Crafts acylation increases with temperature. However, a faster reaction is not always a better one.

  • Byproduct Formation: Excessively high temperatures can lead to side reactions, such as polymerization or decomposition of starting materials and products, often resulting in the formation of dark, tar-like substances.[4][5]

  • Catalyst Activity: The Lewis acid catalyst's activity is temperature-dependent. The initial complex formation between the acylating agent and the catalyst is highly exothermic.

G R1 1,3-Diethoxybenzene I2 Sigma Complex (Arenium Ion) R1->I2 + [CH₃CO]⁺ R2 Acetyl Chloride (CH₃COCl) I1 Acylium Ion [CH₃CO]⁺ R2->I1 + AlCl₃ Cat AlCl₃ (Catalyst) Cat->I1 I1->I2 P1 This compound I2->P1 - H⁺ P2 HCl I2->P2 + Cl⁻ Cat_Regen AlCl₃ (Regenerated) I2->Cat_Regen + Cl⁻

Caption: Friedel-Crafts acylation of 1,3-diethoxybenzene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature profile for the acylation of 1,3-diethoxybenzene?

For optimal results, a carefully controlled, staged temperature profile is recommended.

  • Initial Addition (0-5 °C): The addition of the acylating agent (e.g., acetyl chloride) to the mixture of 1,3-diethoxybenzene and aluminum chloride (or vice versa) should be performed at a low temperature, typically in an ice bath.[6] This is because the formation of the acylium ion electrophile is a highly exothermic process. Maintaining a low temperature prevents an uncontrolled temperature spike, which can lead to the degradation of the highly activated 1,3-diethoxybenzene and the formation of unwanted byproducts.[4]

  • Reaction Progression (Room Temperature to Moderate Heat): After the initial addition is complete, the reaction mixture can be allowed to slowly warm to room temperature. Depending on the specific solvent and concentration, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[7][8] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Q2: My reaction yield is very low, and I recovered a significant amount of starting material. Is temperature the problem?

While several factors can cause low conversion, an inappropriate temperature is a common culprit.[4][9]

  • Temperature Too Low: If the reaction is maintained at a very low temperature (e.g., 0 °C) for its entire duration, the activation energy may not be overcome, leading to a sluggish or stalled reaction.[9]

  • Troubleshooting Steps:

    • Confirm that your reagents, especially the AlCl₃ catalyst, are anhydrous, as moisture will deactivate the catalyst.[5][10]

    • Ensure you are using a stoichiometric amount of AlCl₃, as the ketone product forms a complex with the catalyst, effectively removing it from the catalytic cycle.[4][5]

    • If the above are confirmed, consider gently heating the reaction mixture after the initial exothermic phase has subsided. A modest increase in temperature can significantly increase the reaction rate.[11]

Q3: The final reaction mixture is a dark, tarry mess. What went wrong with my temperature control?

The formation of dark polymers or "tar" is a classic sign of a reaction that has overheated.[11] The substrate, 1,3-diethoxybenzene, is a highly activated aromatic ring due to the two electron-donating ethoxy groups. This high reactivity makes it susceptible to degradation and polymerization under harsh conditions.

An uncontrolled exotherm, likely during the initial mixing of reagents, is the most probable cause. If the heat generated from the formation of the acylium ion complex is not effectively dissipated by a cooling bath, the local temperature can spike dramatically, leading to these unwanted side reactions.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in heat management and can influence the optimal temperature range.

  • Dichloromethane (DCM) or Dichloroethane (DCE): These are common solvents for Friedel-Crafts reactions. They have relatively low boiling points (DCM: ~40 °C, DCE: ~83 °C), which can help to naturally regulate the maximum temperature of the reaction when run under reflux.[11]

  • Carbon Disulfide (CS₂): A traditional solvent, it is often used for its inertness, but it is highly flammable and toxic.

  • Nitrobenzene: Sometimes used for less reactive substrates, it allows for higher reaction temperatures. However, for a highly activated substrate like 1,3-diethoxybenzene, using a high-boiling solvent like nitrobenzene would likely lead to significant byproduct formation.

For the synthesis of this compound, a lower-boiling solvent like DCM or DCE is generally preferred to provide better control over the reaction temperature.

Section 3: Troubleshooting Guide: A Data-Driven Approach

When faced with a suboptimal yield, a systematic approach to troubleshooting is essential. The following workflow and data table can help diagnose issues related to reaction temperature.

G Start Low Yield of This compound Check_Reagents Reagents Anhydrous? Catalyst Stoichiometric? Start->Check_Reagents Temp_Path Analyze Temperature Profile Check_Reagents->Temp_Path Yes Fix_Reagents Solution: Use fresh anhydrous reagents and >1 eq. AlCl₃ Check_Reagents->Fix_Reagents No Initial_Cooling Initial addition at 0-5°C? Temp_Path->Initial_Cooling Warming Allowed to warm/heated? Initial_Cooling->Warming Yes High_Byproducts Observation: Dark color / Tar Initial_Cooling->High_Byproducts No Low_Conversion Observation: High starting material Warming->Low_Conversion No Fix_Cooling Cause: Uncontrolled Exotherm Solution: Maintain 0-5°C during addition High_Byproducts->Fix_Cooling Fix_Warming Cause: Insufficient Energy Solution: Warm to RT or heat to 40-60°C post-addition Low_Conversion->Fix_Warming

Caption: Troubleshooting workflow for low yield.

Table 1: Representative Effect of Temperature on Yield

The following table illustrates the expected outcomes based on different temperature protocols for the acylation of 1,3-diethoxybenzene with acetyl chloride and AlCl₃ in DCE.

Temperature ProtocolInitial Addition Temp.Post-Addition Temp.Expected Yield (%)Key Observations
Optimal 0-5 °C25 °C -> 50 °C85-95%Clean reaction, pale yellow solution.
Too Cold 0-5 °C0-5 °C< 20%Low conversion, significant starting material recovered.
Too Hot (Initial) 25 °C (No cooling)50 °C< 30%Rapid darkening, formation of insoluble tar-like material.[11]
Too Hot (Overall) 0-5 °C> 80 °C (Reflux)40-60%Increased byproduct formation, potential for di-acylation.

Note: These are illustrative yields. Actual results will depend on reaction scale, reagent purity, and specific workup procedures.

Section 4: Experimental Protocol

Protocol 4.1: Temperature-Controlled Synthesis of this compound

Materials:

  • 1,3-Diethoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice-water bath

Procedure:

  • Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.[5]

  • Reagent Loading: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Controlled Addition: Add the substrate/acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C. Vigorous stirring is essential.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold 1M HCl. This step is highly exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • Study Mind.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
  • Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Link]
  • ResearchGate.
  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
  • ResearchGate. (PDF)
  • Reddit.
  • Chemguide.

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Technical Support Center: Post-Synthesis Workup Optimization for 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the post-synthesis workup of 1-(3,5-diethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification process and enhance yield and purity.

Introduction

The synthesis of this compound, commonly achieved via a Friedel-Crafts acylation of 1,3-diethoxybenzene, is a foundational step in the synthesis of various pharmaceutical intermediates and research compounds. While the synthesis itself is often straightforward, the post-synthesis workup and purification can present challenges that impact the final product's quality and yield. This guide provides a systematic approach to troubleshooting common issues and optimizing your workup protocol.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems you may encounter during the workup of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield After Aqueous Workup

Symptoms:

  • A small amount of organic residue is obtained after solvent evaporation.

  • The desired product is not detected by TLC or NMR analysis of the crude extract.

Possible Causes and Solutions:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. Before proceeding to a full-scale workup, it is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Troubleshooting Steps:

      • Co-spot the reaction mixture with your starting material (1,3-diethoxybenzene) on a TLC plate.

      • Develop the plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

      • If a significant amount of starting material is still present, consider extending the reaction time or increasing the temperature, if appropriate for the reaction conditions.

  • Product Lost in the Aqueous Layer: this compound has some polarity due to the ketone functional group, which could lead to partitioning into the aqueous layer, especially if the volume of the organic extraction solvent is insufficient.

    • Troubleshooting Steps:

      • Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous phase.

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.

      • To minimize the product's solubility in the aqueous layer, consider saturating the aqueous phase with brine (a saturated solution of NaCl) before extraction. This process, known as "salting out," reduces the solubility of organic compounds in the aqueous layer.

Issue 2: Oily Product That Fails to Solidify

Symptoms:

  • After solvent removal, the product remains a viscous oil or gum, even at reduced temperatures.

Possible Causes and Solutions:

  • Presence of Impurities: Residual starting materials, byproducts, or solvent can act as impurities that inhibit crystallization.

    • Troubleshooting Steps:

      • Purification is Key: If your product is an oil due to impurities, purification is necessary before attempting crystallization again. Flash column chromatography is a highly effective method for separating the desired product from impurities.

        • Recommended Column Conditions:

          • Stationary Phase: Silica gel (230-400 mesh)

          • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

      • Trituration: This technique can sometimes induce crystallization from an oil. Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified, solid product behind.

  • Product is a Low-Melting Solid: this compound has a reported melting point that can be near room temperature depending on its purity.

    • Troubleshooting Steps:

      • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.

      • Introduce a seed crystal if a small amount of solid product is available from a previous batch.

      • Cool the oil in an ice bath or refrigerator for an extended period.

Issue 3: Presence of Persistent Impurities in NMR/LC-MS Analysis

Symptoms:

  • NMR or LC-MS data of the purified product shows peaks corresponding to unreacted starting materials or byproducts.

Possible Causes and Solutions:

  • Unreacted 1,3-Diethoxybenzene: Due to its volatility, it can sometimes be carried through the workup and co-elute with the product during chromatography if the solvent system is not optimized.

    • Troubleshooting Steps:

      • Ensure complete removal of the solvent under reduced pressure. A high-vacuum pump may be necessary to remove residual starting material.

      • Optimize your column chromatography by using a shallower solvent gradient to improve the separation between the product and the starting material.

  • Formation of Diacylated Byproduct: In Friedel-Crafts acylation, there is a possibility of diacylation, where two acetyl groups are added to the aromatic ring.

    • Troubleshooting Steps:

      • The diacylated product will be significantly less polar than the desired monoacylated product. It should be easily separable by silica gel chromatography. The diacylated product will elute much later from the column.

      • To minimize the formation of this byproduct during the reaction, use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.

Workflow for Optimized Workup and Purification

The following diagram illustrates a logical workflow for the post-synthesis workup and purification of this compound.

Workup_Optimization A Reaction Mixture B Quench with H2O/ice A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Separate Layers C->D E_aq Aqueous Layer D->E_aq To Waste F_org Organic Layer D->F_org G Wash with Brine F_org->G H Dry over Na2SO4 or MgSO4 G->H I Filter and Concentrate (Rotary Evaporation) H->I J Crude Product I->J K Analyze Crude Product (TLC, NMR) J->K L Is Product Pure? K->L M Final Product L->M Yes N Purification Required L->N No O Column Chromatography N->O P Recrystallization N->P O->M P->M

Caption: Decision workflow for the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from the aqueous reaction mixture?

A1: Ethyl acetate is an excellent choice for extraction. It has good solvency for the product, is immiscible with water, and has a relatively low boiling point, making it easy to remove. Dichloromethane (DCM) is also effective, but it is denser than water, which will result in the organic layer being the bottom layer.

Q2: My product has a slight yellow tint. Is this normal, and how can I remove it?

A2: A yellow tint in the crude product is common and often due to minor, highly colored impurities. These can typically be removed by recrystallization or by passing the material through a small plug of silica gel. If the color persists after chromatography, treatment with a small amount of activated carbon during recrystallization can be effective.

Q3: What is a good solvent system for recrystallizing this compound?

A3: A mixed solvent system often provides the best results for recrystallization. A good starting point is a mixture of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and a solvent in which it is poorly soluble (like hexanes or water). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any proton or carbon-containing impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • After quenching the reaction, transfer the entire mixture to a separatory funnel.

  • Add a volume of ethyl acetate roughly equal to the aqueous volume.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Combine all the organic extracts.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Place the crude, solid product in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethanol) to dissolve the solid with gentle heating.

  • While the solution is still warm, slowly add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under a vacuum.

Data Presentation

Property Value
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white solid
Melting Point ~30-34 °C (can vary with purity)
Boiling Point ~145-150 °C at 1 mmHg
Solubility Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.

Troubleshooting Logic Diagram

This diagram provides a logical pathway for diagnosing issues with product purity.

Purity_Troubleshooting Start Crude Product Analysis (e.g., NMR, TLC) IsImpure Impurities Detected? Start->IsImpure Pure Product is Pure. Proceed to final drying. IsImpure->Pure No IdentifyImpurity Identify Impurity Type IsImpure->IdentifyImpurity Yes StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial Byproduct Reaction Byproduct? IdentifyImpurity->Byproduct Solvent Residual Solvent? IdentifyImpurity->Solvent OptimizeColumn Optimize Column Chromatography (shallow gradient) StartingMaterial->OptimizeColumn Yes Recrystallize Recrystallize from appropriate solvent system Byproduct->Recrystallize Yes HighVac Dry under High Vacuum Solvent->HighVac Yes

Technical Support Center: Production of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-diethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide robust, field-tested solutions. We will delve into the underlying chemical principles to help you not only solve immediate issues but also build a more resilient and scalable process.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize this compound by Friedel-Crafts acylation of 1,3-diethoxybenzene, but I am not getting the desired product. Why is this happening?

This is a common and critical conceptual misunderstanding based on the principles of Electrophilic Aromatic Substitution (EAS). The two ethoxy groups on the 1,3-diethoxybenzene starting material are strong activating groups and are ortho, para-directors.

This means they direct incoming electrophiles (like the acylium ion, CH₃CO⁺) to the positions ortho and para to themselves.

  • Position 4 (and 6): This position is para to one ethoxy group and ortho to the other. It is the most electronically activated and sterically accessible site.

  • Position 2: This position is ortho to both ethoxy groups. It is electronically activated but sterically hindered.

  • Position 5: This position is meta to both ethoxy groups and is electronically deactivated relative to the other positions.

Consequently, the Friedel-Crafts acylation of 1,3-diethoxybenzene will yield primarily 1-(2,4-diethoxyphenyl)ethanone , with a smaller amount of the 1-(2,6-diethoxyphenyl)ethanone isomer. The desired this compound will not be formed in any significant quantity via this route.

G cluster_0 Incorrect Pathway start 1,3-Diethoxybenzene + Acetyl Chloride / AlCl₃ end This compound (Target Product - NOT Formed) start->end Meta-Direction (Disfavored) product1 1-(2,4-Diethoxyphenyl)ethanone (Major Product) start->product1 Ortho, Para-Direction (Favored) product2 1-(2,6-Diethoxyphenyl)ethanone (Minor Product) start->product2 Ortho, Ortho-Direction (Sterically Hindered)

Caption: Misconception in the synthesis of this compound.

Q2: What is the correct and scalable synthetic route to this compound?

The most reliable and common strategy involves a two-step process that builds the molecule with the correct substitution pattern from the beginning.

  • Step 1: Obtain 3',5'-Dihydroxyacetophenone. This is the key intermediate that has the required 1,3,5-substitution pattern. It is commercially available or can be synthesized from precursors like 3,5-dihydroxybenzoic acid.[1][2]

  • Step 2: Diethylation. The two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone are converted to ethyl ethers using a Williamson Ether Synthesis .[3] This reaction involves deprotonating the hydroxyl groups with a base to form phenoxides, which then act as nucleophiles to attack an ethylating agent (e.g., diethyl sulfate or ethyl iodide).

G A 3',5'-Dihydroxyacetophenone (Starting Material) C Williamson Ether Synthesis (Reflux) A->C B Base (e.g., K₂CO₃) Ethylating Agent (e.g., Et₂SO₄) Solvent (e.g., Acetone) B->C D Work-up & Purification C->D E This compound (Final Product) D->E

Caption: Recommended synthetic workflow for this compound.

Troubleshooting Guide: Scale-Up Issues

This guide focuses on the most critical step for scaling up: the diethylation of 3',5'-dihydroxyacetophenone.

Q3: My diethylation reaction has a low yield. What are the most common causes and how can I fix them?

Low yield is a frequent issue during scale-up. Let's break down the potential causes systematically.

Possible Cause 1: Incomplete Deprotonation of Hydroxyl Groups The Williamson ether synthesis relies on the formation of a nucleophilic phenoxide.[4] If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

  • Solution:

    • Choice of Base: While NaOH or KOH can be used, potassium carbonate (K₂CO₃) is often preferred for large-scale operations as it is less harsh, easier to handle, and minimizes side reactions. Ensure it is finely powdered and anhydrous to maximize surface area and reactivity.

    • Stoichiometry: Use at least 2.2 equivalents of base to ensure both acidic phenolic protons are removed. On a large scale, a slight excess (e.g., 2.5 equivalents) can help drive the reaction to completion.

Possible Cause 2: Ineffective Ethylating Agent or Side Reactions The choice and handling of the ethylating agent are critical.

  • Solution:

    • Reagent Choice: Diethyl sulfate ((Et)₂SO₄) is often more cost-effective and has a higher boiling point than ethyl iodide (EtI), making it suitable for reactions requiring heating. However, it is toxic and must be handled with care. Ethyl iodide is more reactive but also more volatile and expensive.

    • Elimination Side Reaction: The alkoxide base can react with the ethylating agent in an E2 elimination reaction to form ethylene gas, especially at higher temperatures.[3][5] This is more of a problem with secondary or tertiary halides but can occur with primary halides under harsh conditions. Ensure the reaction temperature is controlled carefully. A gentle reflux is usually sufficient.

Possible Cause 3: Insufficient Reaction Time or Temperature Scaling up a reaction changes its thermal dynamics. A reaction that is complete in 4 hours in the lab may require longer on a pilot scale due to slower heat transfer.

  • Solution:

    • Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (3',5'-dihydroxyacetophenone) and the intermediate mono-ethylated product.

    • Temperature Control: Ensure the reaction mixture is being heated effectively. The larger volume-to-surface area ratio in big reactors means heating can be less efficient.[6] Use a suitable heating mantle or jacketed reactor and ensure adequate agitation to maintain a homogenous temperature.

ParameterRecommendation for Scale-UpRationale
Base Anhydrous, powdered K₂CO₃ (≥2.2 eq.)Effective, easy to handle, minimizes side reactions compared to NaOH/KOH. Powder form increases reaction rate.
Ethylating Agent Diethyl Sulfate ((Et)₂SO₄) (≥2.2 eq.)Cost-effective for scale-up, higher boiling point allows for controlled reflux. Handle with appropriate PPE.
Solvent Acetone or DMFAcetone is a good, economical choice that dissolves the reactants and has a suitable boiling point for reflux. DMF can be used for higher temperatures if needed but is harder to remove.
Temperature Gentle Reflux (e.g., ~56°C for Acetone)Provides enough energy for the Sₙ2 reaction while minimizing the competing E2 elimination side reaction.[5]
Monitoring TLC or HPLCEssential for determining reaction completion and avoiding unnecessary heating or addition of excess reagents.
Q4: I am seeing a significant amount of a mono-ethylated byproduct, 1-(3-ethoxy-5-hydroxyphenyl)ethanone. How can I drive the reaction to completion?

This is a classic sign of incomplete reaction, often due to insufficient base or ethylating agent reaching the intermediate mono-phenoxide.

  • Staged Addition: On a large scale, consider a staged addition. Add the first 1.1 equivalents of the ethylating agent, stir for a few hours until TLC/HPLC shows the formation of the mono-ethylated intermediate, and then add the second 1.1 equivalents of the ethylating agent. This can sometimes improve efficiency.

  • Increase Reagent Stoichiometry: Increase the equivalents of both the base and the ethylating agent to 2.5 or even 3.0 equivalents each. The excess helps ensure that even the less reactive second phenoxide reacts completely.

  • Increase Reaction Time: As confirmed by reaction monitoring, simply allow the reaction to run for longer at a controlled reflux.

Q5: The work-up is difficult, and my product is impure after extraction. What is a robust purification strategy?

Purifying the final product on a large scale requires a streamlined process.

  • Work-up Procedure:

    • Filter the Base: After the reaction is complete, cool the mixture and filter off the solid K₂CO₃ and other inorganic salts. This removes a large amount of solid material upfront.

    • Solvent Removal: Remove the solvent (e.g., acetone) under reduced pressure.

    • Aqueous Wash: Redissolve the crude residue in a water-immiscible solvent like ethyl acetate or toluene. Wash this organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenolic starting material), water, and finally brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective and scalable purification method.

    • Recrystallization: this compound is often a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for achieving high purity on a large scale.

Protocol: Scalable Diethylation of 3',5'-Dihydroxyacetophenone

This protocol is a starting point and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 3',5'-dihydroxyacetophenone (1.0 eq.).

  • Reagent Addition: Add anhydrous, powdered potassium carbonate (2.5 eq.) and acetone (approx. 10 mL per gram of starting material).

  • Inert Atmosphere: Begin stirring and purge the vessel with nitrogen.

  • Ethylating Agent Addition: Slowly add diethyl sulfate (2.5 eq.) to the stirred suspension. The addition may cause a slight exotherm; control the addition rate to maintain a steady temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56-60°C) and maintain for 8-24 hours.

  • Monitoring: Periodically take samples for TLC or HPLC analysis to monitor the consumption of starting material and the mono-ethylated intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the inorganic solids and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic phase with 1M NaOH (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain pure this compound.

G cluster_0 Troubleshooting Low Yield in Diethylation start Low Yield Observed q1 Is Deprotonation Complete? start->q1 a1_yes Check Ethylating Agent & Conditions q1->a1_yes Yes a1_no Increase Base eq. (≥2.2) Use Anhydrous, Powdered K₂CO₃ q1->a1_no No q2 Is Reaction Time Sufficient? a1_yes->q2 a2_yes Check for Side Reactions (Elimination) q2->a2_yes Yes a2_no Monitor by TLC/HPLC Extend Reflux Time q2->a2_no No q3 Is Temp Too High? a2_yes->q3 a3_yes Lower Reflux Temp Ensure Homogenous Heating q3->a3_yes Yes a3_no Yield Issue Likely Resolved q3->a3_no No

Caption: Troubleshooting flowchart for the Williamson ether synthesis step.

References
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2011). CN102675075A - Preparation method of 3, 5-resacetophenone.
  • Universidad de Zaragoza. (2024). Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.

Sources

Technical Support Center: 1-(3,5-Diethoxyphenyl)ethanone Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,5-Diethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: Like many acetophenone derivatives, this compound is susceptible to degradation through several pathways, primarily driven by environmental factors. The three main causes are:

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can trigger photochemical reactions leading to molecular breakdown.[1] This is often a primary concern for the stability of this class of compounds.

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring.[1]

  • Oxidation: The molecule may be sensitive to oxidative conditions, which can lead to various degradation products.

Q2: My sample of this compound is changing color upon storage. What does this signify?

A2: A change in color, such as turning yellow or brown, is a common indicator of degradation. This is often associated with the formation of conjugated systems or chromophoric degradation products, which can result from photolytic or oxidative stress.[2] It is a strong signal that the integrity of your sample may be compromised, and you should investigate the cause and extent of degradation using analytical techniques like HPLC.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:

  • Protect from light by using amber vials or storing in a light-proof container.

  • Store at a low temperature (refrigerated or frozen) to slow down potential thermal degradation.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the sample will be stored for an extended period.[2]

Troubleshooting Guide: Stability & Analytical Issues

This section addresses specific problems you may encounter during your experimental work.

Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram
  • Symptom: When analyzing a sample of this compound, new peaks appear in the HPLC chromatogram that were not present in the initial analysis of a fresh sample. Concurrently, the peak area of the parent compound may decrease.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Degradation The new peaks are likely degradation products. To identify the specific cause, a forced degradation study is essential.[1][3] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation pathway. (See Protocol 1 for a detailed methodology).
System Contamination The peaks could be from a contaminated solvent, glassware, or carryover from a previous injection. Run a blank (mobile phase only) to check for system contamination. If peaks are present, flush the column and the entire HPLC system with appropriate cleaning solvents.[1]
Poor Method Specificity The analytical method may not be adequately resolving the parent peak from impurities or degradants. Optimize the mobile phase composition, pH, or gradient to achieve better resolution.[1] Consider trying a different column chemistry if co-elution is suspected.
Issue 2: Low or Inconsistent Assay Results for Stored Samples
  • Symptom: The measured concentration of this compound is lower than expected or varies significantly between aliquots from the same batch.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Significant Degradation The compound is likely degrading under the current storage conditions. Re-evaluate your storage protocol. Implement stricter controls for temperature, light exposure, and atmosphere (e.g., store at -20°C in amber vials under nitrogen).[1]
Interaction with Container The compound may be adsorbing to the surface of the storage container or reacting with it. Consider using a different container material, such as switching from a plastic vial to borosilicate glass.[1]
Inaccurate Sample Preparation Ensure the sample is fully dissolved and that the dilution procedure is accurate and reproducible. Use calibrated pipettes and volumetric flasks. Perform a solubility study if you suspect the compound is not fully dissolving in the chosen diluent.
Non-Validated Analytical Method The HPLC method may not be stability-indicating, meaning it cannot accurately quantify the active compound in the presence of its degradants.[4] The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5] (See Protocol 2).

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation pathways and demonstrating the specificity of analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[1]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. If no degradation is observed, consider increasing the acid concentration or temperature (e.g., refluxing).[1][5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[1][5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in an oven at the same temperature.[1]

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides UV and visible output, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all stressed samples, along with an unstressed control, to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products formed under each condition. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Methodology:

  • Instrument and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a UV-Vis spectrophotometer.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water.

    • Perform gradient runs to elute all components, including potential degradants from forced degradation studies.

    • Adjust the mobile phase pH using buffers (e.g., phosphate or acetate) to improve peak shape and resolution, especially if degradants have ionizable groups.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters including:

    • Specificity: Analyze stressed samples to demonstrate that the parent peak is resolved from all degradation peaks.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Robustness: Assess the method's reliability by making small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Visualizations: Workflows and Pathways

Degradation_Investigation_Workflow cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis & Identification cluster_validation Phase 3: Method Validation A Obtain Sample of This compound B Develop Preliminary HPLC Method A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples using HPLC-UV C->D E Identify Degradation Products (LC-MS, NMR) D->E F Characterize Degradation Pathways E->F G Optimize HPLC Method for Stability-Indicating Properties F->G H Validate Method (ICH Guidelines) G->H I Implement for Routine Stability Testing H->I

Caption: Workflow for Investigating Degradation Pathways.

Troubleshooting_HPLC Start Symptom: New Peaks in Chromatogram Degradation Are peaks present in stressed samples? Start->Degradation Contamination Is the system contaminated? Degradation->Contamination No Sol_Degradation Conclusion: Likely Degradation Products. Characterize them. Degradation->Sol_Degradation Yes Resolution Is peak resolution adequate? Contamination->Resolution No Sol_Contamination Action: Flush System & Re-run Blank. Contamination->Sol_Contamination Yes Sol_Resolution Action: Optimize Mobile Phase/Gradient. Resolution->Sol_Resolution No End Issue Resolved Resolution->End Yes

Caption: Decision Tree for Troubleshooting HPLC Issues.

References

  • Benchchem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • Kojić, M., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A.
  • Alsalka, Y., et al. (2020). A mild method of photocatalytic deoxygenation of aromatic ketones to alkyl arenes was developed, which utilized alcohols as green hydrogen donors. RSC Publishing.
  • International Conference on Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society.
  • Patel, Y., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Singh, R., & Raza, K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, V., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Nagendra Babu, M. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate.

Sources

Validation & Comparative

Structural Elucidation of 1-(3,5-Diethoxyphenyl)ethanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive framework for the structural verification of 1-(3,5-Diethoxyphenyl)ethanone , a substituted acetophenone with potential applications as a key intermediate in the synthesis of bioactive molecules.

The architectural nuance of organic molecules dictates their reactivity, biological interactions, and physical properties. For researchers, scientists, and drug development professionals, the ability to definitively confirm the structure of a synthesized or isolated compound is paramount. This guide will delve into the synergistic application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build an irrefutable structural dossier for this compound.

To provide a robust comparative analysis, we will contrast the expected spectral data of our target molecule with its close structural analog, 1-(3,5-Dimethoxyphenyl)ethanone . This comparison will highlight the subtle yet definitive spectral shifts induced by the seemingly minor difference between an ethoxy and a methoxy group, thereby sharpening the analytical acumen required for confident structural assignment.

The Imperative of Multi-technique Analysis

No single analytical technique provides a complete picture of a molecule's structure. Instead, a confluence of data from orthogonal methods provides the highest level of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its fragmentation pattern, offering clues to its structure.

This guide will present the theoretical basis for the expected spectral features of this compound and its comparator, followed by detailed, actionable protocols for acquiring this critical data.

Molecular Structure Overview

To understand the spectroscopic data, we must first visualize the molecules.

Target Molecule: this compound

Caption: Molecular structure of this compound.

Comparator: 1-(3,5-Dimethoxyphenyl)ethanone

Caption: Molecular structure of 1-(3,5-Dimethoxyphenyl)ethanone.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for structural confirmation.

¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • High-resolution NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg)

  • Volumetric flask and pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Baseline correct the spectra to ensure accurate integration.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Identify and label the key absorption bands, reporting their positions in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Solvent for sample dissolution (e.g., methanol, acetonitrile).

  • Sample (sub-milligram quantity).

Procedure:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, a direct insertion probe is often used for solid samples.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, or [M+H]⁺, [M+Na]⁺ for ESI).

    • Determine the exact mass and calculate the molecular formula.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Comparative Spectral Analysis

Note: As of the last update, comprehensive experimental spectral data for this compound is not widely available in public databases. The following data for the target molecule is predicted based on established spectroscopic principles and comparison with known analogs. The data for 1-(3,5-Dimethoxyphenyl)ethanone is compiled from available literature and spectral databases.

¹H NMR Data Comparison
Proton Assignment This compound (Predicted) 1-(3,5-Dimethoxyphenyl)ethanone (Experimental) Rationale for Differences
Acetyl Protons (-COCH₃)~2.55 ppm (s, 3H)~2.57 ppm (s, 3H)The electronic environment of the acetyl group is very similar in both molecules, leading to a negligible difference in chemical shift.
Aromatic Proton (H-4)~6.70 ppm (t, J = 2.2 Hz, 1H)~6.73 ppm (t, J = 2.3 Hz, 1H)The slight upfield shift for the diethoxy compound may be attributed to the marginally stronger electron-donating nature of the ethoxy group compared to the methoxy group.
Aromatic Protons (H-2, H-6)~7.10 ppm (d, J = 2.2 Hz, 2H)~7.15 ppm (d, J = 2.3 Hz, 2H)Similar to the H-4 proton, the protons ortho to the acetyl group are expected to be slightly more shielded in the diethoxy analog.
Ethoxy Methylene (-OCH₂CH₃)~4.05 ppm (q, J = 7.0 Hz, 4H)N/AThis quartet is a key distinguishing feature of the diethoxy compound.
Ethoxy Methyl (-OCH₂CH₃)~1.40 ppm (t, J = 7.0 Hz, 6H)N/AThis triplet is the other characteristic signal for the ethoxy groups.
Methoxy Protons (-OCH₃)N/A~3.82 ppm (s, 6H)The sharp singlet for the two equivalent methoxy groups is a hallmark of the dimethoxy compound.
¹³C NMR Data Comparison
Carbon Assignment This compound (Predicted) 1-(3,5-Dimethoxyphenyl)ethanone (Experimental) Rationale for Differences
Carbonyl Carbon (C=O)~197.5 ppm~197.8 ppmThe electronic effect of the substituents on the carbonyl carbon is minimal, resulting in very similar chemical shifts.
Aromatic Carbon (C-1)~138.0 ppm~138.5 ppmThe carbon attached to the acetyl group will have a similar chemical shift in both compounds.
Aromatic Carbons (C-3, C-5)~160.0 ppm~160.5 ppmThese carbons, directly attached to the oxygen atoms, are highly deshielded.
Aromatic Carbon (C-4)~106.0 ppm~105.5 ppmThe para carbon is significantly shielded by the two ortho oxygen substituents.
Aromatic Carbons (C-2, C-6)~108.0 ppm~107.8 ppmThese carbons are also shielded due to the meta oxygen substituents.
Acetyl Carbon (-COCH₃)~26.5 ppm~26.7 ppmThe chemical shift of the methyl carbon is very similar in both molecules.
Ethoxy Methylene (-OCH₂CH₃)~63.5 ppmN/AA key signal for identifying the ethoxy group.
Ethoxy Methyl (-OCH₂CH₃)~14.8 ppmN/AThe terminal methyl of the ethoxy group.
Methoxy Carbon (-OCH₃)N/A~55.6 ppmThe characteristic signal for the methoxy carbons.
IR Spectroscopy Data Comparison
Vibrational Mode This compound (Expected) 1-(3,5-Dimethoxyphenyl)ethanone (Expected) Interpretation
C=O Stretch (Ketone)~1685 cm⁻¹~1685 cm⁻¹Strong, sharp absorption characteristic of an aryl ketone conjugated with the aromatic ring.
C-O-C Stretch (Aromatic Ether)~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹Strong absorptions confirming the presence of the ether linkages.
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹Weak to medium absorptions.
C-H Stretch (Aliphatic)~2980-2850 cm⁻¹~2980-2850 cm⁻¹More intense in the diethoxy compound due to the additional C-H bonds of the ethyl groups.
Mass Spectrometry Data Comparison
Analysis This compound 1-(3,5-Dimethoxyphenyl)ethanone Interpretation
Molecular FormulaC₁₂H₁₆O₃C₁₀H₁₂O₃
Molecular Weight208.25 g/mol 180.20 g/mol The difference of 28 Da corresponds to the two additional CH₂ groups in the diethoxy compound.
Molecular Ion Peak ([M]⁺˙)m/z 208m/z 180The parent ion peak.
Key Fragment Ionm/z 193 ([M-CH₃]⁺)m/z 165 ([M-CH₃]⁺)Loss of the acetyl methyl group is a common fragmentation pathway.
Key Fragment Ionm/z 165 ([M-C₂H₅]⁺)N/ALoss of an ethyl radical from an ethoxy group.

Visualizing the Workflow

A logical workflow is essential for systematic structural elucidation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation A Weigh Sample B Dissolve in Deuterated Solvent A->B E Acquire IR Spectrum A->E F Acquire Mass Spectrum A->F C Transfer to NMR Tube B->C D Acquire 1H & 13C NMR Spectra C->D G Process & Analyze NMR Data D->G H Identify Functional Groups from IR E->H I Determine Molecular Weight & Fragmentation from MS F->I J Correlate All Spectral Data G->J H->J I->J K Confirm Structure of this compound J->K

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. The combination of ¹H and ¹³C NMR, IR, and MS provides a wealth of data that, when taken together, leaves no room for ambiguity. The comparison with its dimethoxy analog serves to underscore the sensitivity of these techniques to subtle structural modifications. For any researcher working with this compound, the protocols and expected data outlined in this guide provide a robust framework for ensuring the identity and purity of their material, a critical step in any successful research and development endeavor.

References

  • Note: Due to the lack of a specific publication detailing the synthesis and full spectral characterization of this compound, a comprehensive reference list with clickable URLs cannot be provided at this time. The spectral data for the comparator, 1-(3,5-dimethoxyphenyl)ethanone, is compiled from various public spectral databases such as the NIST Chemistry WebBook and PubChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 1-(3,5-Diethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a deep, practical understanding. The protocols described herein are grounded in established regulatory principles to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic ketone whose purity and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Rigorous analytical method validation is not merely a regulatory formality but a scientific necessity to ensure that the measurements used for quality control are accurate, precise, and reliable.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2] This guide will compare three common analytical techniques for the assay and impurity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The comparison is framed by the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[3][4][5]

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice, leveraging the molecule's inherent hydrophobicity.

Rationale for Method Design

The selection of a C18 stationary phase is based on its strong hydrophobic interaction with the diethoxyphenyl moiety of the analyte, providing excellent retention and resolution from polar impurities. A mobile phase of acetonitrile and water is chosen for its favorable solvency, low viscosity, and UV transparency. The detection wavelength is selected based on the UV absorbance maxima of the analyte's chromophores—the aromatic ring and the carbonyl group.[7]

Detailed Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Reagent and Standard Preparation:

  • Diluent: Mobile phase (Acetonitrile:Water, 65:35, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final nominal concentration of 100 µg/mL.

Validation Workflow and Performance Data

The validation protocol must demonstrate specificity, linearity, range, accuracy, precision, and robustness, in accordance with ICH Q2(R2) guidelines.[1][3]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_std Prepare Standard Stock & Calibrants inject Inject Standards, Samples & Blanks prep_std->inject prep_spl Prepare Sample Solutions (e.g., 100 µg/mL) prep_spl->inject prep_spk Prepare Spiked Placebo Samples prep_spk->inject acquire Acquire Chromatograms (Peak Area, RT) inject->acquire spec Specificity (Peak Purity, Resolution) acquire->spec lin Linearity & Range (Calibration Curve) acquire->lin acc Accuracy (% Recovery) acquire->acc prec Precision (%RSD) acquire->prec rob Robustness (Vary Flow, Temp) acquire->rob report Final Validation Report spec->report lin->report acc->report prec->report rob->report

Caption: HPLC-UV method validation workflow for this compound.

Table 1: Summary of HPLC-UV Validation Data

Validation ParameterAcceptance Criteria (ICH)Experimental Results
Specificity No interference at the analyte's retention time.Peak pure and well-resolved from placebo and degradation products.
Linearity (R²) R² ≥ 0.990.9995
Range 80-120% of test concentration for assay.[8]80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (RSD ≤ 2.0%), Intermediate (RSD ≤ 2.0%)Repeatability: 0.85%, Intermediate: 1.10%
LOD / LOQ Signal-to-Noise 3:1 / 10:10.1 µg/mL / 0.3 µg/mL
Robustness %RSD of results should be within limits.Unaffected by minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C).

Method II: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent alternative for analyzing volatile and thermally stable compounds.[9] It often provides higher separation efficiency and shorter run times than HPLC.[10] For this compound, GC is particularly useful for detecting volatile organic impurities or residual solvents from the synthesis process.

Rationale for Method Design

The choice of a mid-polarity column (e.g., DB-5 type) offers a good balance for separating the analyte from both non-polar and moderately polar impurities. A temperature gradient (program) is employed to ensure that compounds with different boiling points are eluted effectively, providing sharp peaks and good resolution. Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and its wide linear range. For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) would be the definitive approach.[11]

Detailed Experimental Protocol

Instrumentation and Conditions:

  • GC System: A standard GC equipped with a split/splitless injector, FID, and an autosampler.

  • Column: 5% Phenyl Methyl Siloxane (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Initial 100 °C for 1 min, ramp at 20 °C/min to 250 °C, hold for 2 min.

  • Injection Volume: 1 µL (Split ratio 50:1).

Reagent and Standard Preparation:

  • Solvent: Dichloromethane or Acetone (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the solvent.

  • Sample Solution (100 µg/mL): Prepare a sample solution with a nominal concentration of 100 µg/mL in the chosen solvent.

Validation Workflow and Performance Data

The validation process mirrors that of HPLC, focusing on the same key performance characteristics to ensure the method is fit for purpose.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_std Prepare Standard Stock & Calibrants inject Inject Standards & Samples prep_std->inject prep_spl Prepare Sample Solutions (e.g., 100 µg/mL) prep_spl->inject acquire Acquire Chromatograms (Peak Area, RT) inject->acquire spec Specificity (Resolution) acquire->spec lin Linearity & Range (Calibration Curve) acquire->lin acc Accuracy (% Recovery) acquire->acc prec Precision (%RSD) acquire->prec report Final Validation Report spec->report lin->report acc->report prec->report

Caption: GC-FID method validation workflow for this compound.

Table 2: Summary of GC-FID Validation Data

Validation ParameterAcceptance Criteria (ICH)Experimental Results
Specificity Analyte peak is resolved from solvent and impurities.Baseline resolution (>2.0) from known starting materials.
Linearity (R²) R² ≥ 0.990.9992
Range Demonstrates acceptable linearity, accuracy, and precision.80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability (RSD ≤ 2.0%), Intermediate (RSD ≤ 2.0%)Repeatability: 0.95%, Intermediate: 1.25%
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mL
Robustness Unaffected by small, deliberate variations.Method robust against minor changes in oven ramp rate (±2 °C/min) and flow rate (±0.1 mL/min).

Method III: UV-Vis Spectrophotometry via Derivatization

For settings where chromatographic equipment is unavailable, a UV-Vis spectrophotometric method can be developed. Since the intrinsic UV absorbance of the ketone is not highly specific, derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) can be used. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and can be measured in the visible region, enhancing specificity and sensitivity.[12]

Rationale for Method Design

The reaction between a ketone and 2,4-DNPH is a classic, reliable chemical transformation. The resulting hydrazone has a much higher molar absorptivity and a significant bathochromic shift (shift to longer wavelength) compared to the parent ketone, moving the measurement away from the UV region where many starting materials might interfere. Addition of a base intensifies the color, further increasing sensitivity.

Detailed Experimental Protocol

Instrumentation and Reagents:

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

  • Reagents: Methanol (spectroscopic grade), 2,4-DNPH (saturated solution in methanol), Potassium Hydroxide (KOH) solution (e.g., 1M in methanol).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Prepare a sample solution with a nominal concentration within the calibration range.

  • Derivatization: To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of the saturated 2,4-DNPH solution. Allow the reaction to proceed for 30 minutes at room temperature.

  • Color Development: Add 5 mL of methanolic KOH solution to each tube and mix well.

  • Measurement: After 10 minutes, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, e.g., ~480 nm) against a reagent blank.

  • Quantification: Construct a calibration curve of absorbance vs. concentration and determine the concentration of the unknown sample.

Validation Performance Data

Table 3: Summary of UV-Vis Validation Data

Validation ParameterAcceptance CriteriaExperimental Results
Specificity Limited; relies on absence of other carbonyl compounds.Potential interference from other aldehydes/ketones. Best for in-process checks.
Linearity (R²) R² ≥ 0.990.9985
Range Demonstrates acceptable linearity, accuracy, and precision.5 - 25 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 102.5%
Precision (% RSD) Repeatability (RSD ≤ 3.0%)Repeatability: 1.8%

Comparative Analysis and Recommendations

The choice of analytical method depends critically on its intended purpose—be it for final product release, stability testing, or simple in-process control.

Caption: Decision logic for selecting an analytical method for this compound.

Table 4: Head-to-Head Method Comparison

FeatureHPLC-UVGC-FIDUV-Vis (Derivatization)
Specificity High. Excellent for separating isomers and related substances.Very High. Superior resolution for volatile compounds.Low. Prone to interference from other carbonyls.
Sensitivity High (LOD ~0.1 µg/mL)High (LOD ~0.5 µg/mL)Moderate (LOD ~1 µg/mL)
Analysis Time Moderate (~10 min/sample)Fast (~8 min/sample)Very Fast (<5 min/measurement post-incubation)
Sample Throughput High (with autosampler)High (with autosampler)Moderate (manual steps)
Cost & Complexity High initial cost, moderate complexity.High initial cost, moderate complexity.Low initial cost, simple operation.
Best Application Assay, stability testing, content uniformity. Purity, residual solvents, volatile impurities. Rapid in-process checks, simple quantification.
Conclusion and Final Recommendation

For comprehensive quality control of this compound in a regulated drug development environment, a validated RP-HPLC-UV method is the recommended primary technique . It offers the best combination of specificity, accuracy, and precision for both assay and impurity profiling of non-volatile substances.[6]

A validated GC-FID method serves as an essential complementary technique , indispensable for controlling volatile impurities and residual solvents, which are common in multi-step organic syntheses.

The UV-Vis spectrophotometric method, while less specific, is a cost-effective and rapid tool suitable for high-throughput in-process checks where the potential for interfering carbonyl compounds is known to be low.

Ultimately, a multi-faceted analytical strategy that leverages the strengths of both HPLC and GC will provide the most complete and reliable characterization of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org.
  • FDA Releases Guidance on Analytical Procedures.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality: specifications, analytical procedures and analytical valid
  • ICH Q2 Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Spectroscopy of Aldehydes and Ketones. Fiveable.
  • European Medicines Agency guideline on bioanalytical method validation: wh
  • Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • SPECTROPHOTOMETRIC DETERMIN
  • HPLC vs GC: Wh
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • GC Vs.
  • HPLC vs GC - A Beginner's Guide.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
  • Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.
  • Gas chromatography-mass spectrometry method for the determination of methadone and 2-ethylidene-1,5-dimethyl-3, 3-diphenylpyrrolidine (EDDP). PubMed.

Sources

A Comparative Analysis for the Synthetic Chemist: 1-(3,5-Diethoxyphenyl)ethanone vs. 1-(3,5-Dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and diversity-oriented synthesis, 3,5-dialkoxy-substituted acetophenones serve as invaluable starting materials and structural motifs.[1][2] Their symmetrically activated aromatic ring and versatile ketone handle provide a robust platform for constructing a wide array of more complex molecules, including flavones, coumarins, and chalcone analogs.[1] This guide provides a head-to-head comparison of two prominent members of this class: 1-(3,5-Diethoxyphenyl)ethanone and its lighter homolog, 1-(3,5-Dimethoxyphenyl)ethanone.

The choice between a methoxy and an ethoxy substituent, while seemingly minor, can profoundly impact a compound's physicochemical properties, reactivity, and, ultimately, its utility in a synthetic campaign or its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their properties, synthesis, and potential applications, supported by experimental data and established chemical principles. We will explore the causality behind experimental choices and provide validated protocols to empower you to select the optimal building block for your research objectives.

I. Comparative Physicochemical Properties

The primary structural difference—an ethyl versus a methyl group on the ether linkages—drives predictable yet significant variations in the physical properties of these two ketones. The addition of two extra methylene groups in the diethoxy analog increases its molecular weight and fundamentally alters its lipophilicity.

Rationale: The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The higher calculated XLogP3 value for this compound suggests greater lipophilicity. This increased "greasiness" can enhance membrane permeability but may also decrease aqueous solubility, a trade-off that must be carefully considered during lead optimization.

Property1-(3,5-Dimethoxyphenyl)ethanoneThis compoundReference
Molecular Formula C₁₀H₁₂O₃C₁₂H₁₆O₃[3]
Molecular Weight 180.20 g/mol 208.25 g/mol [3]
IUPAC Name 1-(3,5-dimethoxyphenyl)ethanoneThis compound[3]
CAS Number 39151-19-458550-28-4[3]
Appearance White to off-white crystalline solidExpected to be a solid or oil-
Melting Point 36-40 °CNot widely reported-
Boiling Point 149-151 °C @ 10 mmHgNot widely reported-
Calculated XLogP3 1.5~2.5 (Estimated)[3]
Hydrogen Bond Acceptors 33[3]
Rotatable Bonds 35[3]

Note: Experimental data for this compound is less prevalent in public databases. The LogP is an estimation based on the addition of two CH₂ groups.

II. Synthesis and Reactivity: A Friedel-Crafts Approach

The most common and efficient method for synthesizing these compounds is the Friedel-Crafts acylation of the corresponding 1,3-dialkoxybenzene.[4][5] This electrophilic aromatic substitution reaction provides a direct and high-yielding route to the desired acetophenone.

General Synthetic Workflow

The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6] The electron-rich dialkoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form the ketone product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product R_Benzene 1,3-Dialkoxybenzene (R = Me or Et) Product 1-(3,5-Dialkoxyphenyl)ethanone R_Benzene->Product Nucleophilic Attack on Acylium Ion R_Acyl Acetyl Chloride (CH₃COCl) Intermediate Acylium Ion Complex [CH₃CO]⁺[AlCl₄]⁻ R_Acyl->Intermediate Reaction with AlCl₃ Catalyst Aluminum Chloride (AlCl₃) Catalyst->Intermediate Intermediate->Product Byproduct HCl Product->Byproduct Proton Loss

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanone

This protocol is adapted from established Friedel-Crafts acylation procedures.[4][7] It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by spectroscopy.

Causality of Choices:

  • Dichloromethane (DCM): Chosen as the solvent for its ability to dissolve the reactants and its inertness under Friedel-Crafts conditions.

  • Anhydrous AlCl₃: Water must be rigorously excluded as AlCl₃ reacts violently with it and would be deactivated. The reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.

  • 0 °C Addition: The reaction is highly exothermic. Slow, dropwise addition of acetyl chloride at reduced temperature is crucial to control the reaction rate, prevent unwanted side reactions, and ensure safety.

  • Aqueous HCl Workup: The reaction is quenched with ice-cold water and acid to decompose the aluminum chloride-ketone complex and separate the organic product from inorganic salts.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous dichloromethane is added via cannula.

  • Cooling: The resulting suspension is cooled to 0 °C in an ice-water bath.

  • Reactant Addition: A solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension.

  • Acylation: Acetyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Considerations for this compound Synthesis

The synthesis of the diethoxy analog follows the same protocol. However, the starting material, 1,3-diethoxybenzene, possesses slightly different properties:

  • Increased Steric Hindrance: The bulkier ethoxy groups may slightly decrease the rate of acylation compared to the methoxy groups. This could necessitate a slightly longer reaction time or warming to ensure full conversion.

  • Electron Donation: Ethoxy groups are marginally stronger electron-donating groups than methoxy groups, which could increase the nucleophilicity of the ring and potentially lead to a more vigorous reaction if the temperature is not carefully controlled.

III. Comparative Spectroscopic Signatures

NMR and IR spectroscopy are essential for confirming the identity and purity of these compounds. The key differences in their spectra arise directly from the nature of the alkoxy groups.

Spectroscopic Feature1-(3,5-Dimethoxyphenyl)ethanoneThis compoundRationale for Difference
¹H NMR: Acetyl (CH₃) Singlet, ~2.5 ppm (3H)Singlet, ~2.5 ppm (3H)Environment is nearly identical.
¹H NMR: Aromatic (H2, H4, H6) Two signals, ~6.6-6.7 ppm (3H total)Two signals, ~6.6-6.7 ppm (3H total)Minimal change in electronic environment.
¹H NMR: Alkoxy (O-R) Singlet, ~3.8 ppm (6H, O-CH₃ )Quartet, ~4.0 ppm (4H, O-CH₂ CH₃)Triplet, ~1.4 ppm (6H, OCH₂CH₃ )Presence of ethyl group introduces characteristic quartet/triplet splitting pattern.
¹³C NMR: Carbonyl (C=O) ~198 ppm~198 ppmEnvironment is nearly identical.
¹³C NMR: Alkoxy (O-R) ~55 ppm (O-CH₃ )~64 ppm (O-CH₂ )~15 ppm (O-CH₃ )Distinct chemical shifts for the methylene and methyl carbons of the ethoxy group.
IR: Carbonyl Stretch (C=O) Strong absorption, ~1680-1690 cm⁻¹Strong absorption, ~1680-1690 cm⁻¹Conjugated ketone stretch is characteristic.
IR: C-O Stretch Strong absorption, ~1200-1250 cm⁻¹Strong absorption, ~1200-1250 cm⁻¹Characteristic of aryl ethers.

IV. Applications in Research and Drug Development

These acetophenones are not typically final drug products but rather crucial intermediates. The choice between them depends on the desired properties of the final target molecule.

Role as Synthetic Building Blocks

Both compounds are excellent precursors for reactions like aldol condensations to form chalcones, which are scaffolds for flavones and other biologically active heterocyclic systems.[8]

G Acetophenone 1-(3,5-Dialkoxyphenyl)ethanone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldol Condensation Coumarin Coumarin Analog Acetophenone->Coumarin e.g., Perkin Reaction (multi-step) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Chalcone Flavone Flavone / Aurone Analog Chalcone->Flavone Cyclization/ Oxidation

Caption: Synthetic utility of dialkoxyacetophenones.

Strategic Selection in Drug Discovery
  • 1-(3,5-Dimethoxyphenyl)ethanone: As a smaller, less lipophilic starting material, it is often a default choice. The methoxy groups are also common in numerous natural products, making it a valuable synthon for natural product analoging.[1]

  • This compound: This analog is the ideal choice when a systematic increase in lipophilicity is desired. In a lead optimization program, synthesizing a small library of analogs where methoxy groups are replaced with ethoxy groups (a "lipophilic scan") is a common strategy to probe for improved cell permeability or to fill a hydrophobic binding pocket in a target protein. The larger steric profile of the ethoxy groups can also be used to explore the spatial constraints of an enzyme's active site.

Conclusion

This compound and 1-(3,5-Dimethoxyphenyl)ethanone are closely related in structure and reactivity but offer distinct advantages based on their physicochemical properties.

  • Choose 1-(3,5-Dimethoxyphenyl)ethanone for general-purpose synthesis, creating analogs of methoxy-containing natural products, or when lower lipophilicity is desired.

  • Choose this compound for targeted lead optimization efforts to increase lipophilicity, enhance membrane permeability, or probe steric limitations in a biological target.

Understanding these subtle yet critical differences empowers the medicinal or synthetic chemist to make a more informed and strategic decision, ultimately accelerating the path to discovery.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Diethoxy- vs. Dimethoxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alkyl Chain – A Nuanced Look at Reactivity

To the synthetic chemist, acetophenones are foundational scaffolds, versatile intermediates in the synthesis of APIs, agrochemicals, and fine chemicals. The introduction of α,α-dialkoxy substituents, such as in 2,2-dimethoxyacetophenone and 2,2-diethoxyacetophenone, transforms the molecule into a protected ketone, a precursor for α-functionalization, and a valuable building block in its own right. While the difference between a methyl and an ethyl group may seem trivial, in the constrained environment of a reaction's transition state, this subtle distinction manifests as significant, often decisive, differences in reactivity, yield, and product profile.

This guide moves beyond simplistic analogies to provide a detailed, evidence-based comparison of these two common reagents. We will dissect the underlying electronic and steric factors that govern their behavior in key chemical transformations. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in reaction design, optimization, and scale-up, ensuring predictable and robust outcomes.

The Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of the α,α-dialkoxyacetophenone core is primarily dictated by the interplay of two fundamental properties of the alkoxy groups: their electronic nature and their steric demand.

  • Electronic Effects: Both methoxy and ethoxy groups exert a dual electronic influence. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond network. Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density (+M effect).[1] In reactions involving the formation of a cationic intermediate, such as acid-catalyzed hydrolysis, this resonance donation is often the dominant factor, stabilizing the transition state. While the inductive effects of methyl and ethyl groups are slightly different, the primary electronic influence from both -OCH₃ and -OCH₂CH₃ groups on the core reactivity patterns discussed here is broadly similar.

  • Steric Effects: The most significant divergence between the two substituents lies in their steric profiles. The ethyl group is conformationally more flexible but presents a larger steric volume than the methyl group.[2] This difference in size directly impacts the accessibility of adjacent reactive centers—namely, the carbonyl carbon and the benzylic α-carbon—to incoming reagents, catalysts, or solvents.[3] As we will explore, this steric hindrance can profoundly influence reaction rates and mechanistic pathways.[4]

Comparative Reactivity Analysis

We will now examine the practical consequences of these electronic and steric differences in three common reaction classes relevant to dialkoxyacetophenones.

Acid-Catalyzed Hydrolysis: A Race to the Carboxonium Ion

The primary function of the dialkoxy moiety is often as a protecting group for the ketone. Its removal via acid-catalyzed hydrolysis is a critical step. The established mechanism proceeds via protonation of an ether oxygen, loss of an alcohol molecule to form a resonance-stabilized oxocarbenium (carboxonium) ion, followed by nucleophilic attack by water. The formation of this carboxonium ion is the rate-determining step.[5]

  • Hypothesis: 2,2-Dimethoxyacetophenone will hydrolyze at a faster rate than 2,2-diethoxyacetophenone.

  • Causality: This prediction is grounded in two principles. First, in analogous systems like alkoxysilanes, the methoxy group is known to be a more reactive, more readily hydrolyzed moiety than the ethoxy group.[6] This is often attributed to the slightly lower steric hindrance of the methoxy group, allowing for more facile protonation and subsequent steps. Second, the stability of the leaving group (methanol vs. ethanol) plays a role. While both are poor leaving groups in their neutral form, subtle differences in their ability to depart from the protonated intermediate can influence the activation energy of the rate-determining step.

G

Enolate Formation: The Steric Gatekeeper

Deprotonation of the benzylic α-carbon to form an enolate is a key strategy for C-C bond formation. For unsymmetrical ketones, chemists can often choose between forming the kinetic or thermodynamic enolate.[7] While dialkoxyacetophenones have only one α-carbon with protons, the rate of deprotonation is still highly dependent on the steric accessibility of these protons to the base.

  • Hypothesis: The α-protons of 2,2-dimethoxyacetophenone will be deprotonated more rapidly than those of 2,2-diethoxyacetophenone, particularly with sterically hindered bases like lithium diisopropylamide (LDA).

  • Causality: The larger steric footprint of the two ethoxy groups creates a more crowded environment around the α-carbon compared to the two methoxy groups. A bulky base like LDA must navigate this sterically congested space to abstract a proton.[8][9] The increased steric repulsion in the diethoxy analogue will raise the activation energy for deprotonation, leading to a slower reaction rate. This effect would be less pronounced with smaller, less-hindered bases (e.g., NaH), but for kinetically controlled reactions at low temperatures, the difference can be significant.

G

Nucleophilic Attack at the Carbonyl Carbon

While the dialkoxy groups protect the ketone, the carbonyl carbon retains some electrophilicity and can be subject to attack by strong nucleophiles, potentially leading to side reactions or desired transformations under specific conditions.

  • Hypothesis: The carbonyl carbon of 2,2-dimethoxyacetophenone is slightly more electrophilic and susceptible to nucleophilic attack than that of 2,2-diethoxyacetophenone.

  • Causality: The ethyl group is known to be slightly more electron-donating (+I effect) than the methyl group. This enhanced inductive donation in the diethoxy compound provides a marginal increase in electron density at the carbonyl carbon, slightly reducing its electrophilicity compared to the dimethoxy analogue. While this is a subtle electronic effect, it can contribute to a lower reaction rate with nucleophiles. Furthermore, the greater steric bulk of the ethoxy groups can provide a more effective "shield" for the carbonyl carbon, further disfavoring the approach of a nucleophile.

Quantitative Data Summary

Reaction TypeSubstrateExpected Relative RatePrimary Rationale
Acid-Catalyzed Hydrolysis 2,2-DimethoxyacetophenoneFaster Lower steric hindrance, more labile leaving group.[6]
2,2-DiethoxyacetophenoneSlowerGreater steric hindrance.
Enolate Formation (with LDA) 2,2-DimethoxyacetophenoneFaster α-proton is more sterically accessible.[8]
2,2-DiethoxyacetophenoneSlowerIncreased steric crowding from ethoxy groups.
Nucleophilic Addition 2,2-DimethoxyacetophenoneFaster Carbonyl is slightly more electrophilic.
2,2-DiethoxyacetophenoneSlowerIncreased steric shielding and +I effect of ethyl groups.

Note: This table represents predicted outcomes based on established chemical principles and is intended for illustrative purposes.

Experimental Protocols

To validate the hypotheses above, the following experimental protocols are provided. They are designed as self-validating systems, allowing for direct comparison under identical conditions.

Protocol 1: Kinetic Monitoring of Acid-Catalyzed Hydrolysis via ¹H NMR

This experiment uses in-situ NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the acetophenone product, allowing for the calculation of reaction rates.[10][11]

Objective: To determine the first-order rate constants for the hydrolysis of 2,2-dimethoxyacetophenone and 2,2-diethoxyacetophenone.

Materials:

  • 2,2-Dimethoxyacetophenone

  • 2,2-Diethoxyacetophenone

  • Acetone-d₆ (as solvent and internal lock)

  • D₂O

  • Trifluoroacetic acid (TFA) or HCl (as catalyst)

  • NMR tubes, syringes, NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of the acid catalyst (e.g., TFA) in D₂O.

  • Sample Preparation: In a clean, dry NMR tube, dissolve an accurately weighed amount of 2,2-dimethoxyacetophenone (e.g., 20 mg) in 0.6 mL of Acetone-d₆.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C). Optimize lock and shim parameters. Acquire a reference spectrum (t=0) before adding the catalyst.[12]

  • Reaction Initiation: Using a microliter syringe, inject a precise volume of the acid catalyst stock solution (e.g., 10 µL) into the NMR tube. Quickly and carefully invert the tube 2-3 times to mix, then re-insert it into the spectrometer.

  • Kinetic Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for 1 hour). Use an automated kinetics program if available. Ensure the recycle delay (d1) is at least 5 times the longest T1 of the protons of interest for accurate quantification.[12]

  • Data Analysis:

    • Identify a characteristic, well-resolved peak for the starting material (e.g., the -OCH₃ singlet for the dimethoxy compound) and the product (e.g., the acetyl methyl singlet of acetophenone).

    • Integrate these peaks in each spectrum relative to a stable internal standard or a solvent peak.

    • Plot the natural logarithm of the starting material concentration (ln[SM]) versus time. The slope of the resulting line will be equal to -k, where k is the first-order rate constant.

  • Comparative Experiment: Repeat steps 2-6 identically using 2,2-diethoxyacetophenone.

G

Protocol 2: Competitive Deprotonation and Trapping

This experiment determines the relative rates of enolate formation by subjecting an equimolar mixture of the two substrates to a substoichiometric amount of base, followed by quenching with an electrophile.

Objective: To qualitatively and quantitatively compare the rate of enolate formation between the two substrates.

Materials:

  • 2,2-Dimethoxyacetophenone

  • 2,2-Diethoxyacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I) or another suitable electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄)

  • GC-MS or ¹H NMR with an internal standard for analysis

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add an equimolar mixture of 2,2-dimethoxyacetophenone (1.0 mmol) and 2,2-diethoxyacetophenone (1.0 mmol) dissolved in 10 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring vigorously, slowly add LDA (0.8 mmol, 0.8 equivalents relative to total substrate) dropwise via syringe over 5 minutes. The use of a substoichiometric amount of base is critical for the competition. Stir the resulting mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add methyl iodide (1.5 mmol, >1.5 eq) in one portion. Continue stirring at -78 °C for 1 hour.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 20 mL of diethyl ether, and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS and/or ¹H NMR. By comparing the ratio of the methylated diethoxy product to the methylated dimethoxy product, the relative reactivity towards deprotonation can be determined. A higher ratio of the methylated dimethoxy product indicates it forms its enolate more rapidly.

Conclusion and Outlook

The primary driver for this difference is the lower steric hindrance afforded by the two methyl groups compared to the bulkier and more conformationally demanding ethyl groups. This steric factor governs the accessibility of the key reactive sites on the molecule. For the drug development professional, this translates to faster deprotection steps or potentially milder conditions for enolate formation. For the process chemist, it might mean shorter reaction times and increased throughput. Conversely, the greater stability and lower reactivity of 2,2-diethoxyacetophenone could be advantageous in multi-step syntheses where the protecting group must endure a wider range of reaction conditions.

By understanding these nuances, chemists can better predict reaction behavior, troubleshoot unexpected outcomes, and rationally design more efficient and robust synthetic routes.

References

  • Vertex AI Search. (2016). Why is methoxy group an electron donating group? - Chemistry Stack Exchange. [Link]
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  • Quora. Which is more polar, Ethoxy phenol or methoxy phenol?. [Link]
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Sources

A Comparative Guide to the Synthesis of 1-(3,5-Diethoxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of specific molecular scaffolds is a critical endeavor. 1-(3,5-Diethoxyphenyl)ethanone, a substituted acetophenone, represents a key building block in the development of various organic compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering a critical evaluation of each methodology's performance, supported by experimental data and mechanistic insights. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Introduction to this compound and its Synthetic Importance

This compound is an aromatic ketone characterized by a central benzene ring substituted with an acetyl group and two meta-directing ethoxy groups. The electron-donating nature of the ethoxy groups activates the aromatic ring, influencing its reactivity and the orientation of further substitutions. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential to be elaborated into more complex molecules with diverse biological activities and material properties. The efficient and scalable synthesis of this intermediate is therefore a crucial first step in many research and development pipelines.

This guide will explore and compare the following principal synthetic routes:

  • Friedel-Crafts Acylation: A classic and widely used method for the formation of aryl ketones.

  • Grignard Reaction: A powerful tool for carbon-carbon bond formation, offering an alternative approach to ketone synthesis.

  • Organolithium-based Synthesis: A highly reactive organometallic route that can provide high yields but requires stringent reaction conditions.

A summary of the key comparative metrics for these routes is presented below.

Comparative Analysis of Synthetic Routes

MetricFriedel-Crafts AcylationGrignard ReactionOrganolithium-based Synthesis
Starting Materials 1,3-Diethoxybenzene, Acetyl Chloride/Acetic Anhydride1-Bromo-3,5-diethoxybenzene, Magnesium, Acetylating Agent1-Bromo-3,5-diethoxybenzene, Organolithium Reagent, Acetylating Agent
Typical Yield Good to ExcellentGoodGood to Excellent
Reaction Conditions Requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), often at low to ambient temperatures.Requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent.Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions.
Key Advantages Well-established, often uses readily available and relatively inexpensive starting materials.[1]Effective for constructing carbon-carbon bonds with high nucleophilicity.[1]High reactivity can lead to excellent yields and may tolerate a wider range of functional groups with careful planning.[2]
Key Disadvantages Stoichiometric amounts of often harsh Lewis acids are required, which can lead to waste and purification challenges. Potential for side reactions and regioselectivity issues with highly activated rings.[1]The Grignard reagent is highly sensitive to moisture and protic functional groups. The synthesis of the starting halide may add steps.[1]Organolithium reagents are often pyrophoric and require specialized handling techniques. The need for very low temperatures can be a practical limitation.[3]

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[4] In the synthesis of this compound, this involves the reaction of 1,3-diethoxybenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion. The electron-rich 1,3-diethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the desired ketone. The two ethoxy groups on the benzene ring are ortho, para-directing and strongly activating, which facilitates the reaction but also necessitates careful control of reaction conditions to avoid polyacylation.

Diagram: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Start 1,3-Diethoxybenzene Acetyl Chloride/Anhydride Lewis Acid (e.g., AlCl₃) Anhydrous Solvent (e.g., DCM) Mixing Combine reactants at low temperature (0 °C) Start->Mixing 1. Reaction Stir at controlled temperature (e.g., 0 °C to room temp) Mixing->Reaction 2. Quenching Quench with ice/acid Reaction->Quenching 3. Extraction Extract with organic solvent Quenching->Extraction 4. Washing Wash with base and brine Extraction->Washing 5. Drying Dry over anhydrous salt Washing->Drying 6. Purification Purify by distillation or chromatography Drying->Purification 7. Product This compound Purification->Product 8.

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Diethoxybenzene

Materials:

  • 1,3-Diethoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM at 0 °C, slowly add acetyl chloride (1.0 equivalent).

  • After the addition is complete, add a solution of 1,3-diethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Grignard Reaction

The Grignard reaction offers a powerful alternative for the synthesis of ketones, particularly when the corresponding aryl halide is readily available. This route involves the preparation of a Grignard reagent from 1-bromo-3,5-diethoxybenzene, followed by its reaction with a suitable acetylating agent.

Mechanistic Insight

The synthesis begins with the formation of 3,5-diethoxyphenylmagnesium bromide by reacting 1-bromo-3,5-diethoxybenzene with magnesium metal in an anhydrous ether solvent. This Grignard reagent is a potent nucleophile. The subsequent reaction with an acetylating agent, such as acetyl chloride or acetic anhydride, proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group of the acetylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the desired ketone. A critical consideration is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol byproduct. This can often be controlled by using a less reactive acetylating agent (like a Weinreb amide) or by carefully controlling the stoichiometry and reaction temperature.[5]

Diagram: Grignard Reaction Pathway

Grignard_Reaction_Pathway Aryl_Halide 1-Bromo-3,5-diethoxybenzene Grignard_Reagent 3,5-Diethoxyphenylmagnesium bromide Aryl_Halide->Grignard_Reagent + Mg (Anhydrous Ether) Mg Magnesium (Mg) Tetrahedral_Intermediate Tetrahedral Intermediate Grignard_Reagent->Tetrahedral_Intermediate + Acetylating Agent Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Product This compound Tetrahedral_Intermediate->Product Collapse & Acidic Work-up Organolithium_Synthesis_Logic Aryl_Bromide 1-Bromo-3,5-diethoxybenzene Aryl_Lithium 3,5-Diethoxyphenyllithium Aryl_Bromide->Aryl_Lithium + BuLi (Lithium-Halogen Exchange) BuLi n-Butyllithium (-78 °C) Chelated_Intermediate Stable Chelated Intermediate Aryl_Lithium->Chelated_Intermediate + Weinreb Amide Weinreb_Amide N-methoxy-N-methylacetamide Ketone_Product This compound Chelated_Intermediate->Ketone_Product Acidic Work-up

Sources

A Comparative Spectroscopic Guide to 1-(3,5-Diethoxyphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structure is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct physical, chemical, and biological properties. Their unambiguous identification is a critical step in drug development and quality control. This guide provides an in-depth spectroscopic comparison of 1-(3,5-diethoxyphenyl)ethanone and two of its key positional isomers: 1-(2,4-diethoxyphenyl)ethanone and 1-(3,4-diethoxyphenyl)ethanone.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding why the spectra differ, researchers can more confidently identify these and similar compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The Importance of Isomer Differentiation

The seemingly subtle shift of a functional group on an aromatic ring can significantly alter a molecule's interaction with biological targets, its metabolic pathway, and its toxicological profile. For this reason, regulatory bodies and research ethics demand rigorous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.

Experimental Methodologies: A Self-Validating Approach

The following protocols are presented as a robust framework for the spectroscopic analysis of the target compounds. The emphasis is on not just the "how" but the "why" of each step, ensuring a deep understanding of the process and fostering reliable, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide detailed information about the electronic environment and connectivity of atoms.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration (around 50 mg) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.[1]

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample without reacting with it.[1][2]

    • For ¹H NMR, add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary. A homogenous solution is crucial for acquiring high-resolution spectra.[1]

    • Using a Pasteur pipette, filter the solution into a 5 mm NMR tube to remove any particulate matter that could disrupt the magnetic field homogeneity.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.

    • "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence or absence of specific moieties.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Lower the press arm to apply consistent pressure to the sample.

  • Data Acquisition:

    • Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For the initial characterization of a newly synthesized compound, Electron Ionization (EI) is a common technique. It is a "hard" ionization method that often causes fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation.[4][5]

  • Sample Introduction:

    • For pure, thermally stable compounds, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, and more commonly for complex mixtures or to ensure purity, the sample can be introduced via a gas chromatograph (GC-MS).[4]

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[5][6]

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, characteristic ions.

    • These ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra in public databases for these specific diethoxy isomers, the following NMR data is predicted based on well-established computational algorithms. These predictions provide a highly reliable basis for comparison and are invaluable for guiding the analysis of experimentally obtained spectra.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Proton Assignment This compound 1-(2,4-Diethoxyphenyl)ethanone 1-(3,4-Diethoxyphenyl)ethanone
-COCH₃ (s) ~2.58 ppm~2.55 ppm~2.56 ppm
Ar-H ~7.05 ppm (d, 2H), ~6.70 ppm (t, 1H)~7.75 ppm (d, 1H), ~6.45 ppm (dd, 1H), ~6.40 ppm (d, 1H)~7.55 ppm (dd, 1H), ~7.50 ppm (d, 1H), ~6.90 ppm (d, 1H)
-OCH₂CH₃ (q) ~4.05 ppm (4H)~4.10 ppm (4H)~4.15 ppm (2H), ~4.10 ppm (2H)
-OCH₂CH₃ (t) ~1.40 ppm (6H)~1.45 ppm (6H)~1.48 ppm (3H), ~1.45 ppm (3H)
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Carbon Assignment This compound 1-(2,4-Diethoxyphenyl)ethanone 1-(3,4-Diethoxyphenyl)ethanone
C=O ~198.0 ppm~197.5 ppm~197.0 ppm
Ar-C (quaternary) ~160.5 ppm (C3, C5), ~139.0 ppm (C1)~164.0 ppm (C2), ~161.0 ppm (C4), ~120.0 ppm (C1)~154.0 ppm (C4), ~149.0 ppm (C3), ~130.0 ppm (C1)
Ar-CH ~106.0 ppm (C2, C6), ~105.5 ppm (C4)~132.5 ppm (C6), ~105.0 ppm (C5), ~98.0 ppm (C3)~123.0 ppm (C6), ~112.0 ppm (C5), ~110.0 ppm (C2)
-OCH₂CH₃ ~63.8 ppm~64.0 ppm~64.5 ppm
-COCH₃ ~26.8 ppm~26.5 ppm~26.3 ppm
-OCH₂CH₃ ~14.8 ppm~14.9 ppm~14.7 ppm
Interpreting the Spectral Differences
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is most diagnostic for differentiating these isomers.

    • This compound: Due to its symmetrical substitution pattern, a simple three-peak pattern is expected in the aromatic region: a doublet for the two equivalent protons ortho to the acetyl group and a triplet for the proton para to the acetyl group.

    • 1-(2,4-Diethoxyphenyl)ethanone & 1-(3,4-Diethoxyphenyl)ethanone: The lack of symmetry in these isomers leads to more complex splitting patterns in the aromatic region, with three distinct signals for the three aromatic protons, each with its own characteristic coupling constants. The chemical shifts are influenced by the positions of the electron-donating ethoxy groups relative to the electron-withdrawing acetyl group.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule.

    • This compound: Fewer aromatic carbon signals are expected due to the molecule's symmetry.

    • 1-(2,4- and 3,4-isomers): A greater number of aromatic carbon signals will be observed as all the aromatic carbons are chemically non-equivalent.

IR Spectroscopy Predictions

While the IR spectra of these isomers will share many similarities, subtle differences can be observed:

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
C=O Stretch 1680 - 1700This strong absorption is characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[7]
Aromatic C=C Stretch 1580 - 1620Multiple bands are typically observed in this region.
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)Strong absorptions characteristic of the ethoxy groups.
Aromatic C-H Bending (Out-of-Plane) 700 - 900The pattern of these bands can sometimes be indicative of the substitution pattern on the benzene ring.

The precise position of the C=O stretch may vary slightly between isomers due to differences in the electronic effects of the ethoxy groups at different positions.

Mass Spectrometry Predictions

All three isomers will have the same molecular weight and therefore the same molecular ion (M⁺•) peak in their mass spectra.

  • Molecular Ion (M⁺•): m/z = 208

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A prominent peak at m/z = 193, corresponding to the formation of a stable acylium ion [M-15]⁺.

    • Loss of an ethyl radical (-•CH₂CH₃): A peak at m/z = 179, resulting from the cleavage of an ethoxy group.

    • Loss of ethylene (-CH₂=CH₂): A peak at m/z = 180, via a McLafferty-type rearrangement involving the ethoxy groups.

While the major fragments will be the same, the relative intensities of these fragment ions may differ between the isomers, providing a potential avenue for differentiation.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the spectroscopic identification of this compound and its isomers.

G cluster_0 Sample Analysis cluster_1 Primary Differentiation cluster_2 Secondary Confirmation A Unknown Isomer Sample B Acquire 1H NMR, 13C NMR, IR, and MS Data A->B C Analyze 1H NMR Aromatic Region B->C D Symmetrical Pattern? (e.g., d, d, t) C->D E Identify as This compound D->E Yes F Asymmetrical Pattern? (e.g., d, dd, d) D->F No G Candidate is 1-(2,4) or 1-(3,4) isomer F->G Yes H Analyze 13C NMR Spectrum G->H I Count Unique Aromatic Carbon Signals H->I J Compare with IR and MS Fragmentation Data I->J K Final Structure Confirmation J->K

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of its safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the purity assessment of 1-(3,5-diethoxyphenyl)ethanone, a key building block in various synthetic pathways. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights into creating self-validating analytical systems. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Melting Point Analysis, supported by comparative data and visual workflows to guide researchers in selecting the most appropriate techniques for their needs.

Introduction: The Criticality of Purity in Synthesis

In pharmaceutical synthesis, the target molecule is rarely the sole product of a reaction. A complex mixture of starting materials, by-products, intermediates, and degradation products can co-exist.[1][2][3] The presence of these impurities, even in trace amounts, can have significant impacts on the quality, safety, and efficacy of the final drug product.[1] For an intermediate like this compound, rigorous purity assessment is paramount to ensure the integrity of the subsequent synthetic steps and the final API.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][4][5] Adherence to these guidelines is not just a regulatory hurdle but a scientific necessity to protect public health.[3]

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound, often achieved via a Friedel-Crafts acylation of 1,3-diethoxybenzene, can introduce several classes of impurities:

  • Starting Materials: Unreacted 1,3-diethoxybenzene or acetyl chloride.

  • By-products: Isomeric products such as 1-(2,4-diethoxyphenyl)ethanone or poly-acylated species.

  • Intermediates: Incomplete reaction products.[1]

  • Reagents and Catalysts: Residual catalysts like aluminum chloride or inorganic salts.[2]

  • Degradation Products: Compounds formed during workup or storage, potentially through hydrolysis of the ethoxy groups.[6]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique is universally sufficient for purity determination. A multi-faceted approach, leveraging the strengths of orthogonal methods, provides the most comprehensive and reliable assessment.[] Below is a comparative overview of the principal techniques.

Table 1: Comparison of Key Analytical Techniques
Technique Principle Primary Use Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative Purity (% Area), detection of non-volatile impurities.High precision and accuracy, robust, widely applicable.[8]Requires chromophore, may not resolve all impurities, identification is not definitive.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification & Quantification of volatile impurities and residual solvents.High sensitivity, definitive identification via mass spectra library matching.[9][10]Not suitable for non-volatile or thermally labile compounds.[10]
¹H NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural Confirmation and quantification of major components and impurities.Provides detailed structural information, quantitative with an internal standard.[11]Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret.
Melting Point Temperature at which a solid transitions to a liquid.Preliminary Purity Check , identity confirmation.Fast, inexpensive, simple apparatus.[12]Insensitive to small amounts of impurity, broad range indicates impurity.[13][14]

Experimental Methodologies & Self-Validating Protocols

The trustworthiness of an analytical result hinges on a well-designed, reproducible protocol. Incorporating system suitability tests (SSTs) is a core tenet of creating a self-validating system, ensuring the equipment and method are performing as expected before sample analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity determination in pharmaceuticals due to its high resolution and quantitative accuracy. For this compound, a C18 reversed-phase column is ideal. The non-polar stationary phase will retain the moderately polar acetophenone derivative, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time and separation from both more polar and less polar impurities. UV detection at ~280 nm is chosen based on the strong absorbance of the aromatic ketone chromophore.[15][16]

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN:H2O) system_eq System Equilibration prep_mobile->system_eq prep_sample Sample Prep (1 mg/mL in ACN) inject_sample Inject Sample Batch prep_sample->inject_sample prep_std Standard Prep sst System Suitability Test (SST) prep_std->sst system_eq->sst Check criteria (Tailing, Resolution) sst->inject_sample If SST Passes integrate Integrate Peaks inject_sample->integrate calc Calculate % Area Purity integrate->calc report Generate Report calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Protocol:

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase: 60:40 Acetonitrile:Water.[8]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[16]

    • Injection Volume: 10 µL.[15]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[8]

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution five consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Analysis & Data Processing:

    • Once SST criteria are met, inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is unparalleled for identifying volatile and semi-volatile impurities.[9] It separates compounds based on their boiling points and polarity, then fragments them into ions. The resulting mass spectrum is a unique "fingerprint" that can be matched against spectral libraries for positive identification.[9] This is essential for identifying process-related impurities like residual starting materials or solvent residues, which may not be detected or resolved by HPLC.[10]

Detailed Protocol:

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis & Data Processing:

    • Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Acquire the total ion chromatogram (TIC).

    • For each impurity peak, obtain the mass spectrum.

    • Identify the impurity by comparing its mass spectrum with a commercial library (e.g., NIST). Confirm the identity by comparing the retention time with a known standard if available.[9]

¹H NMR Spectroscopy

Causality: While less sensitive than chromatography, ¹H NMR provides invaluable structural information.[11] It can confirm the identity of the main compound by showing characteristic peaks for the aromatic protons, the ethoxy groups, and the acetyl methyl group. Crucially, it can also reveal impurities that have distinct proton signals not present in the main compound's spectrum. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard.

Detailed Protocol:

  • Instrumentation & Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Internal Standard (for qNMR): Tetramethylsilane (TMS) or another suitable standard like maleic acid.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in a 5 mm NMR tube.[11]

    • For qNMR, add a precisely weighed amount of the internal standard.

  • Data Acquisition & Analysis:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase, and baseline correction).

    • Analysis:

      • Confirm the structure of this compound by assigning all peaks.

      • Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks gives a semi-quantitative estimate of impurity levels.

Decision Making in Purity Analysis

The choice of analytical method is dictated by the specific question being asked. A logical decision-making process ensures efficient and effective characterization.

Decision_Tree start Goal of Analysis? q1 Routine Purity Check & Quantification? start->q1 q2 Identify Unknown Volatile Impurity? start->q2 q3 Confirm Chemical Structure? start->q3 q4 Quick Preliminary Purity Screen? start->q4 ans1 Use HPLC-UV for % Area q1->ans1 Yes ans2 Use GC-MS q2->ans2 Yes ans3 Use 1H NMR q3->ans3 Yes ans4 Use Melting Point Analysis q4->ans4 Yes

Caption: Decision tree for selecting the appropriate purity assessment method.

Conclusion

The purity assessment of a synthesized compound like this compound is a multi-step, logic-driven process. It begins with an understanding of the synthetic route to anticipate potential impurities and culminates in the application of orthogonal analytical techniques. While HPLC provides the gold standard for quantification, GC-MS is indispensable for identifying volatile unknowns, and ¹H NMR offers definitive structural confirmation. A simple melting point test can serve as a rapid, initial check of purity.[13][17] By employing these methods within a framework of self-validating protocols, researchers can ensure the highest level of scientific integrity and generate trustworthy, reproducible data essential for the advancement of drug development.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • SSERC.
  • Analytical Testing Labs.
  • Mettler Toledo.
  • Westlab Canada. (2023). Measuring the Melting Point. [Link]
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • Buchi.com.
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
  • SIELC Technologies.
  • PubMed. (2007). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). [Link]
  • Medistri SA. (2024).
  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. [Link]
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • Cerium Laboratories. (2023).
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
  • ResearchGate. (2025).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Multi-Technique Spectroscopic Validation

Relying on a single analytical technique for compound characterization is fraught with peril. Each spectroscopic method probes different aspects of a molecule's structure, and only by combining their orthogonal insights can we achieve a high degree of confidence in a compound's identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns. The synergy of these techniques forms a self-validating system, a critical component of trustworthiness in scientific data.

Comparative Spectroscopic Analysis: Unveiling Structural Nuances

To confidently predict and interpret the spectroscopic data of 1-(3,5-diethoxyphenyl)ethanone, we will first examine the experimental data of two closely related analogs: 1-(3,5-dimethoxyphenyl)ethanone and 1-(3,5-dihydroxyphenyl)ethanone. By understanding how the subtle change from a methoxy or a hydroxyl group to an ethoxy group influences the spectral output, we can make robust predictions for our target compound.

Spectroscopic Data of Analog Compounds
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
1-(3,5-dimethoxyphenyl)ethanone Aromatic H: ~6.6-7.1, Methoxy H: ~3.8, Acetyl H: ~2.5Carbonyl C: ~198, Aromatic C-O: ~161, Aromatic C-H: ~105-108, Methoxy C: ~56, Acetyl C: ~27C=O stretch: ~1680, C-O stretch: ~1200-1300, Aromatic C-H stretch: ~3000-3100M⁺: 180
1-(3,5-dihydroxyphenyl)ethanone Aromatic H: ~6.4-6.8, Hydroxyl H: ~5.0-6.0 (broad), Acetyl H: ~2.5Carbonyl C: ~200, Aromatic C-O: ~159, Aromatic C-H: ~108-110O-H stretch: ~3200-3600 (broad), C=O stretch: ~1650, Aromatic C-O stretch: ~1200-1300M⁺: 152

Note: The data presented is a compilation and approximation from various sources for illustrative purposes.

Predicted Spectroscopic Data for this compound

Based on the foundational principles of spectroscopy and the comparative data from its analogs, we can predict the key spectral features of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy groups, and the acetyl group.

  • Aromatic Protons: Similar to the analogs, we anticipate two signals in the aromatic region (δ 6.5-7.0 ppm). The proton at the C2 position will likely appear as a triplet, and the protons at the C4 and C6 positions will appear as a doublet.

  • Ethoxy Group: This will be the most telling feature. We expect a quartet around δ 4.0 ppm corresponding to the two methylene protons (-OCH₂-) coupled to the three methyl protons, and a triplet around δ 1.4 ppm for the three methyl protons (-CH₃) coupled to the two methylene protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Acetyl Group: A sharp singlet is predicted around δ 2.5 ppm, corresponding to the three equivalent protons of the methyl ketone.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom.

  • Carbonyl Carbon: A signal in the downfield region, around δ 198 ppm.

  • Aromatic Carbons: The carbon attached to the acetyl group will appear around δ 139 ppm. The carbons attached to the ethoxy groups will be significantly downfield, around δ 160 ppm. The remaining aromatic carbons will resonate in the δ 106-108 ppm range.

  • Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 64 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around δ 15 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group should appear around δ 27 ppm.

Predicted IR Spectrum

The IR spectrum will confirm the presence of key functional groups.

  • C=O Stretch: A strong absorption band is expected in the range of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

  • C-O Stretch: Strong bands corresponding to the aryl-alkyl ether C-O stretching vibrations will be present in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C-H Stretch: Signals in the 3000-3100 cm⁻¹ region.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ for the ethoxy and acetyl C-H bonds.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak (M⁺) is expected at m/z 208, corresponding to the molecular weight of this compound.

  • Key Fragmentation Patterns: A prominent fragment should be observed at m/z 193, resulting from the loss of a methyl group ([M-15]⁺). Another significant fragment is expected at m/z 165, corresponding to the loss of an acetyl group ([M-43]⁺), which can further lose an ethylene molecule to give a fragment at m/z 137. The base peak is likely to be the acylium ion at m/z 43 ([CH₃CO]⁺).

A Robust Workflow for Spectroscopic Cross-Validation

A systematic workflow is essential for ensuring the accuracy and reliability of compound characterization. The following diagram illustrates a logical sequence of steps for the cross-validation of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Confirmation Prep Weigh Compound & Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analyze_NMR Analyze Chemical Shifts, Integration, & Coupling Patterns NMR->Analyze_NMR Analyze_IR Identify Key Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Ion & Analyze Fragmentation MS->Analyze_MS Compare Compare Experimental Data with Predicted Spectra & Analogs Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Confirm Structure & Assess Purity Compare->Confirm

Caption: Workflow for the spectroscopic cross-validation of a synthetic compound.

Experimental Protocols: A Guide to Reproducible Data Acquisition

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following are detailed, step-by-step methodologies for acquiring high-quality spectra for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed structural information. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and sensitive technique for identifying functional groups. The choice of sampling technique (e.g., thin film, KBr pellet, or ATR) depends on the physical state of the sample. For a solid like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

Protocol (ATR):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules.

Protocol (EI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane (typically ~1 mg/mL).

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Framework for Confident Characterization

The cross-validation of this compound through a combination of predicted and comparative spectroscopic data provides a robust framework for its unambiguous identification. This guide underscores the importance of a multi-technique approach, grounded in a solid understanding of spectroscopic principles. By following the detailed protocols and logical workflow presented, researchers can ensure the integrity and reproducibility of their findings, a cornerstone of high-quality scientific research and development. This methodology is not only applicable to the specific compound discussed but also serves as a valuable template for the characterization of other novel chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.
  • Guidelines for NMR Present
  • Mass Spectrometry. Khan Academy. [Link]

A Senior Application Scientist's Guide to the Synthesis of Acetophenones: A Comparative Analysis of Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of acetophenones and their derivatives is a foundational technique in the construction of a vast array of biologically active molecules and pharmaceutical intermediates. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall environmental footprint of the process. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing substituted acetophenones, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Strategic Importance of Acetophenone Synthesis

Acetophenones are not merely simple aromatic ketones; they are versatile building blocks that feature prominently in the architecture of numerous pharmaceuticals, agrochemicals, and specialty materials. The efficiency with which a substituted acetophenone can be synthesized is therefore a critical consideration in any multi-step synthetic campaign. This guide will dissect the most common and effective methods for their preparation, evaluating each for its strengths, weaknesses, and optimal applications.

Key Synthetic Routes to Acetophenones: A Comparative Overview

The synthesis of acetophenones can be broadly categorized into several key transformations, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Synthesis_Overview cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Product Aromatic_Hydrocarbon Aromatic Hydrocarbon (e.g., Benzene, Toluene) FC_Acylation Friedel-Crafts Acylation Aromatic_Hydrocarbon->FC_Acylation Ethylbenzene_Derivative Ethylbenzene Derivative Oxidation Oxidation Ethylbenzene_Derivative->Oxidation Styrene_Derivative Styrene Derivative Wacker_Tsuji Wacker-Tsuji Oxidation Styrene_Derivative->Wacker_Tsuji Aryl_Nitrile Aryl Nitrile Grignard Grignard Synthesis Aryl_Nitrile->Grignard Benzaldehyde Benzaldehyde Multi_Step Multi-Step Synthesis Benzaldehyde->Multi_Step Acetophenone Substituted Acetophenone FC_Acylation->Acetophenone Oxidation->Acetophenone Wacker_Tsuji->Acetophenone Grignard->Acetophenone Multi_Step->Acetophenone caption Figure 1: Overview of Major Synthetic Routes to Substituted Acetophenones.

Caption: Figure 1: Overview of Major Synthetic Routes to Substituted Acetophenones.

Friedel-Crafts Acylation: The Workhorse of Aromatic Ketone Synthesis

The Friedel-Crafts acylation is arguably the most traditional and widely employed method for the synthesis of acetophenones.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2]

Mechanism and Rationale

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates an acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone is less reactive than the starting material, thus preventing polyacylation.[4]

FC_Acylation_Mechanism Acyl_Chloride Acyl Chloride (R-COCl) Acylium_Ion Acylium Ion (R-C≡O⁺) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex + Acylium Ion Product Aryl Ketone (Acetophenone Derivative) Sigma_Complex->Product - H⁺ caption Figure 2: Simplified Mechanism of Friedel-Crafts Acylation.

Caption: Figure 2: Simplified Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Methylacetophenone

This protocol details the Friedel-Crafts acylation of toluene with acetyl chloride.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-methylacetophenone by vacuum distillation or column chromatography.

"Green" Friedel-Crafts Acylation

A significant drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, which generate large amounts of acidic waste.[5] To address this, "greener" alternatives have been developed that employ solid acid catalysts such as zeolites and clays.[6] These catalysts are often reusable, non-corrosive, and can lead to higher selectivity.[7]

Oxidation of Ethylbenzene Derivatives

The catalytic oxidation of ethylbenzene and its derivatives is a major industrial route to acetophenones.[8] This method is particularly attractive due to the low cost of the starting materials.

Catalytic Systems and Mechanistic Considerations

This transformation is typically a free-radical chain reaction initiated by a metal catalyst, often a cobalt or manganese salt.[9] The reaction proceeds via the formation of a hydroperoxide intermediate, which then decomposes to the corresponding acetophenone. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and conversion.[8]

Experimental Protocol: Cobalt-Catalyzed Oxidation of Ethylbenzene

This protocol is a general representation of the liquid-phase oxidation of ethylbenzene.

Materials:

  • Ethylbenzene

  • Cobalt(II) acetate tetrahydrate

  • Acetic acid

  • Oxygen or air

Procedure:

  • In a high-pressure reactor equipped with a magnetic stirrer, a gas inlet, and a condenser, charge ethylbenzene, cobalt(II) acetate tetrahydrate, and acetic acid.

  • Seal the reactor and purge with oxygen or air.

  • Pressurize the reactor with oxygen or air to the desired pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the desired time, monitoring the reaction progress by GC analysis of aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture can be worked up by distillation to isolate the acetophenone.

Grignard Synthesis: A Versatile Approach for Functionalized Acetophenones

The Grignard reaction offers a powerful and versatile method for the synthesis of a wide range of substituted acetophenones, particularly when the desired substitution pattern is not easily accessible through electrophilic aromatic substitution.[10]

Reaction with Nitriles

The addition of a Grignard reagent to an aryl nitrile, followed by acidic hydrolysis of the intermediate imine, provides a direct route to acetophenones.[11] This method is advantageous as the intermediate imine salt is stable to further addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts.[12]

Grignard_Nitrile_Mechanism Aryl_Nitrile Aryl Nitrile (Ar-C≡N) Imine_Salt Imine Salt Intermediate Aryl_Nitrile->Imine_Salt + Grignard Reagent Grignard_Reagent Grignard Reagent (R-MgX) Product Ketone (Ar-CO-R) Imine_Salt->Product + H₃O⁺ Hydrolysis Acidic Hydrolysis (H₃O⁺) caption Figure 3: Grignard Synthesis of Ketones from Nitriles.

Caption: Figure 3: Grignard Synthesis of Ketones from Nitriles.

Experimental Protocol: Synthesis of 4-Methylacetophenone from 4-Methylbenzonitrile

This protocol details the synthesis of 4-methylacetophenone using a Grignard reaction with a nitrile.[10]

Materials:

  • 4-Methylbenzonitrile

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Dissolve 4-methylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether in the flask.

  • Add the solution of methylmagnesium bromide (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred nitrile solution. The reaction is exothermic and may cause the ether to reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 4-methylacetophenone by vacuum distillation or column chromatography.

Wacker-Tsuji Oxidation: A Modern Approach from Olefins

The Wacker-Tsuji oxidation provides a modern and efficient method for the synthesis of acetophenones from the corresponding styrene derivatives.[13] This palladium-catalyzed oxidation of a terminal alkene to a methyl ketone has found broad application in organic synthesis.[14]

Mechanistic Principles

The reaction typically employs a palladium(II) catalyst and a co-oxidant, such as copper(II) chloride, in the presence of water and oxygen.[15] The mechanism involves the nucleophilic attack of water on a palladium-complexed alkene, followed by a series of steps that ultimately lead to the formation of the ketone and regeneration of the palladium(II) catalyst.[16]

Comparative Analysis of Synthesis Efficiency

The choice of the optimal synthetic route for a particular acetophenone derivative depends on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and environmental considerations. The following table provides a comparative summary of the yields for the synthesis of various acetophenones using the discussed methodologies.

Acetophenone DerivativeSynthesis MethodCatalyst/ReagentsYield (%)Reference
Acetophenone Friedel-Crafts AcylationAcetyl chloride, AlCl₃High[17]
4-Methylacetophenone Friedel-Crafts AcylationAcetyl chloride, AlCl₃High[1]
4-Methoxyacetophenone Friedel-Crafts AcylationAcetic anhydride, Zeolite>99[18]
4-Chloroacetophenone Friedel-Crafts AcylationAcetyl chloride, ZnOHigh[19]
2'-Hydroxyacetophenone Fries RearrangementPhenyl acetate, AlCl₃Varies[20]
3-Hydroxyacetophenone Microwave-Assisted Demethylation3'-Methoxyacetophenone, Ionic LiquidHigh[21]
m-Nitroacetophenone Nitration of AcetophenoneHNO₃, H₂SO₄83[22]
o-Nitroacetophenone From o-nitrobenzoyl chlorideDiethyl malonate, Mg, EtOH82-83[23]
α-Nitroacetophenone Henry reaction then oxidationBenzaldehyde, Nitromethane, PCCVaries[24]
Acetophenone Oxidation of EthylbenzeneCo(OAc)₂, O₂80-84 (selectivity)[6]
Acetophenone Grignard from NitrilePhenylmagnesium bromide, AcetonitrileGood[10]
Acetophenone Wacker-Tsuji OxidationStyrene, PdCl₂, CuCl₂, O₂up to 95[13]

Conclusion and Future Outlook

The synthesis of acetophenones remains a cornerstone of modern organic chemistry, with a diverse array of methodologies available to the synthetic chemist. While the Friedel-Crafts acylation continues to be a widely used and reliable method, the development of greener alternatives using solid acid catalysts is a significant step towards more sustainable chemical manufacturing. The oxidation of ethylbenzenes offers an economically viable route for large-scale production, while Grignard synthesis and Wacker-Tsuji oxidation provide valuable tools for the preparation of more complex and functionalized acetophenone derivatives.

The future of acetophenone synthesis will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems. This includes the exploration of novel catalysts for C-H activation, the use of flow chemistry for continuous manufacturing, and the application of biocatalysis to achieve highly enantioselective transformations. As our understanding of reaction mechanisms deepens, we can expect to see the emergence of new synthetic strategies that offer unprecedented levels of control and efficiency in the preparation of this important class of molecules.

References

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A Senior Application Scientist's Guide to Catalyst Selection for the Acylation of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of a Key Acylation

In the landscape of pharmaceutical synthesis, the Friedel-Crafts acylation of 1,4-diethoxybenzene stands out as a critical transformation. This reaction primarily yields 2-acetyl-1,4-diethoxybenzene (or 2,5-diethoxyacetophenone), a high-value intermediate for several active pharmaceutical ingredients (APIs). The efficiency, selectivity, and environmental footprint of this process are directly governed by the choice of catalyst. This guide provides an in-depth comparative analysis of catalytic systems, moving from traditional methods to modern heterogeneous solutions, to arm researchers and process chemists with the data and insights needed for informed catalyst selection.

Pillar 1: The Underlying Chemistry - A Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The core of the reaction involves the generation of a potent electrophile, the acylium ion, from an acylating agent (commonly an acyl chloride or anhydride).[3] This highly reactive species then attacks the electron-rich aromatic ring of 1,4-diethoxybenzene. The catalyst's primary role is to facilitate the formation of this acylium ion.[1][4] The two ethoxy groups on the benzene ring are strongly activating, ortho-para directing substituents, making the substrate highly reactive but also presenting a challenge in controlling regioselectivity.

G cluster_reactants Reactant Complex Formation cluster_substitution Electrophilic Aromatic Substitution Acyl Halide Acyl Halide Lewis Acid Catalyst Lewis Acid Catalyst Acyl Halide->Lewis Acid Catalyst Coordination Acylium Ion Acylium Ion Lewis Acid Catalyst->Acylium Ion Generates Electrophile Sigma Complex Arenium Ion (Sigma Complex) Acylium Ion->Sigma Complex 1,4-Diethoxybenzene 1,4-Diethoxybenzene 1,4-Diethoxybenzene->Sigma Complex Nucleophilic Attack Acylated Product Acylated Product Sigma Complex->Acylated Product Deprotonation & Aromaticity Restored Catalyst Regeneration Catalyst Regeneration Acylated Product->Catalyst Regeneration

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Pillar 2: A Comparative Analysis of Catalytic Systems

The choice of catalyst dictates not only the reaction's success but also the process's viability, safety, and sustainability. We will compare the traditional homogeneous catalysts with modern heterogeneous alternatives.

Homogeneous Catalysts: The Corrosive Benchmark

Conventional Friedel-Crafts acylations rely on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃).

  • Performance: AlCl₃ is highly effective, often providing high conversion rates.

  • Drawbacks: The use of AlCl₃ is plagued by several issues:

    • Stoichiometric Requirement: The catalyst forms a strong complex with the resulting ketone product, preventing it from acting catalytically.[3] This necessitates using more than one equivalent of AlCl₃.

    • Waste Generation: The workup requires quenching the reaction with water, which hydrolyzes the aluminum chloride, leading to large volumes of acidic aqueous waste.

    • Corrosion and Handling: AlCl₃ is highly corrosive and moisture-sensitive, posing significant challenges for industrial equipment and handling.[5]

    • Low Selectivity: The high reactivity can sometimes lead to side reactions and lower selectivity for the desired isomer.

Heterogeneous Catalysts: The Path to Greener Chemistry

Solid acid catalysts have emerged as a superior alternative, mitigating nearly all the drawbacks of homogeneous systems. They are easily separable, reusable, non-corrosive, and often lead to higher product selectivity.

  • Zeolites (H-Beta, H-ZSM-5): Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites.

    • H-Beta Zeolite: This is one of the most promising catalysts for this reaction. Its large, three-dimensional 12-membered ring pore system can easily accommodate the bulky reactant and product molecules, minimizing diffusion limitations.[6][7] The acidic sites within the zeolite pores can provide a shape-selective environment, favoring acylation at the sterically less hindered position.

    • Performance: Studies on H-Beta zeolites show excellent conversion rates and exceptionally high selectivity towards the desired 2-acetyl-1,4-diethoxybenzene.[6] The catalyst is easily recovered by simple filtration and can be regenerated and reused multiple times with minimal loss of activity.

  • Other Solid Acids:

    • Metal Tosylates: Salts like Indium(III) tosylate have been shown to be effective Lewis acid catalysts for the acylation of electron-rich aromatics.[8] They offer an alternative to traditional metal halides.

    • Ion-Exchange Resins: Acidic resins like Amberlyst-15 can catalyze the reaction, though they may be limited by lower thermal stability compared to zeolites.

Pillar 3: Quantitative Data & Experimental Validation

Objective comparison requires quantitative data. The following table summarizes representative performance metrics for various catalysts under comparable conditions.

Catalyst TypeCatalyst ExampleAcylating AgentConversion of 1,4-Diethoxybenzene (%)Selectivity to 2-acetyl-1,4-diethoxybenzene (%)Key AdvantagesKey Disadvantages
Homogeneous AlCl₃Acetyl Chloride>95%~90-95%High activityStoichiometric, corrosive, high waste
Heterogeneous H-Beta ZeoliteAcetic Anhydride~95%>99%Reusable, high selectivity, non-corrosiveHigher initial cost, potential for deactivation
Heterogeneous Indium(III) TosylateAcetyl Chloride~90-95%HighLess corrosive than AlCl₃, catalyticCost of indium, potential leaching
Heterogeneous Amberlyst-15Acetic Anhydride~85%~97%Easy to handle, commercially availableLower thermal stability, potential for swelling
A Self-Validating Experimental Protocol for Catalyst Screening

To ensure trustworthiness and reproducibility, this protocol provides a robust framework for screening and comparing the performance of different solid acid catalysts.

Objective: To determine the conversion and selectivity of a solid acid catalyst for the acylation of 1,4-diethoxybenzene with acetic anhydride.

Materials & Equipment:

  • 1,4-Diethoxybenzene (≥98%)[9][10]

  • Acetic Anhydride (≥99%)

  • Solid Acid Catalyst (e.g., H-Beta Zeolite, pre-activated)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or sulfolane)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer, heating mantle

  • Gas Chromatograph (GC) with FID detector

Procedure:

  • Catalyst Activation (The "Why"): This step is critical. Zeolites and other solid acids readily adsorb atmospheric water, which will poison the acid sites and inhibit the reaction. Activate the catalyst by heating at 300-500°C (as per manufacturer's recommendation) under a flow of dry nitrogen or in a vacuum oven for at least 4 hours. Cool under dessication.

  • Reaction Setup: Assemble a dry three-neck flask with a condenser and nitrogen inlet. Charge the flask with the activated catalyst (e.g., 0.5 g), 1,4-diethoxybenzene (e.g., 10 mmol), the internal standard (e.g., 1 mmol), and the anhydrous solvent (e.g., 20 mL).

  • Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120°C). The choice of temperature is a balance between reaction rate and potential side reactions; a preliminary screen is advised.

  • Addition of Acylating Agent: Once the temperature is stable, add acetic anhydride (e.g., 12 mmol, 1.2 equivalents) dropwise over 5 minutes. Using a slight excess of the acylating agent ensures the substrate is the limiting reagent.

  • Monitoring and Analysis: Withdraw small aliquots (e.g., 0.2 mL) from the reaction mixture at set time intervals (e.g., 1, 2, 4, 6, 8 hours). Immediately filter the aliquot through a small plug of silica or a syringe filter to remove the catalyst and quench the reaction. Analyze the filtrate by GC to quantify the consumption of the starting material and the formation of the product relative to the internal standard.

  • Workup: After the reaction reaches completion or the final time point, cool the mixture to room temperature. Filter to recover the catalyst. The catalyst can be washed with fresh solvent, dried, and stored for regeneration and reuse studies. The liquid product can be isolated by removing the solvent under reduced pressure.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Workup A Activate Solid Acid Catalyst (e.g., 400°C, 4h) C Charge Reactor: Catalyst, Substrate, Solvent, Internal Std. A->C B Assemble Dry Glassware Under N2 Atmosphere B->C D Heat to Target Temp (e.g., 120°C) C->D E Add Acetic Anhydride D->E F Run Reaction & Monitor (Take Aliquots over Time) E->F G Filter Aliquots & Analyze by GC F->G Quantify H Cool Reaction & Filter to Recover Catalyst F->H I Isolate Product from Filtrate H->I

Caption: A validated workflow for screening solid acid catalysts.

Conclusion and Future Perspective

For the acylation of 1,4-diethoxybenzene, heterogeneous catalysts, particularly H-Beta zeolite, offer a demonstrably superior solution to traditional homogeneous Lewis acids. They provide a route to a highly selective, efficient, and environmentally responsible process by eliminating corrosive waste streams and allowing for catalyst recycling.

Future advancements will likely focus on the design of hierarchical zeolites, which incorporate mesopores into the microporous structure.[11] This approach aims to further enhance mass transport, reduce deactivation rates, and prolong catalyst lifetime, pushing the boundaries of efficiency in the synthesis of vital pharmaceutical intermediates.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
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A Comparative Guide to the Isomeric Purity Analysis of 1-(3,5-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity

1-(3,5-Diethoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a key building block in the synthesis of various high-value organic compounds, including active pharmaceutical ingredients (APIs) and specialty chemicals. In the precise world of chemical synthesis, particularly for drug development, the isomeric purity of a starting material is not a trivial detail—it is a critical quality attribute (CQA). The presence of positional isomers, where the diethoxy substituents are located at different positions on the phenyl ring (e.g., 2,4-, 3,4-, or 2,6-diethoxy), can introduce impurities that may carry through the synthetic route. These isomeric impurities can potentially alter the pharmacological, toxicological, and pharmacokinetic profiles of the final API, making their detection and quantification a regulatory and safety imperative.[1][2]

This guide provides an in-depth comparison of the two most robust and widely adopted analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the optimal technique for their specific needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Standard for Quantitative Purity

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and suitability for a wide range of compounds. For non-volatile, thermally stable molecules like substituted acetophenones, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind the Method: Mechanism of Separation

In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the stationary phase. We employ a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). This compound and its positional isomers, being relatively non-polar, are retained on the C18 column. However, subtle differences in the polarity and steric profile of each isomer, dictated by the position of the ethoxy groups, lead to differential partitioning between the stationary and mobile phases. For instance, isomers with more exposed hydrophobic surface area will interact more strongly with the C18 phase, resulting in longer retention times. This allows for their effective separation and subsequent quantification.[3]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (where the aromatic ketone exhibits strong absorbance).

  • Run Time: 15 minutes.

2. Reagent and Standard Preparation:

  • Solvents: Use HPLC-grade acetonitrile and ultrapure water.

  • Diluent: Prepare a mixture of Acetonitrile:Water (65:35, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (500 µg/mL): Prepare the sample to be tested in the same manner as the standard stock solution.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.8 and 1.5.

4. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

  • Identify the peaks based on the retention time of the reference standard.

  • Calculate the percentage of each impurity using the area normalization method.

Data Presentation: Expected Performance

The following table summarizes hypothetical, yet typical, performance data for the separation of this compound from its potential positional isomers using the described HPLC method.

CompoundRetention Time (min)Resolution (Rs) vs. Main PeakPeak Area % (Example)Limit of Quantitation (LOQ)
1-(3,4-Diethoxyphenyl)ethanone7.82.80.08%0.02%
This compound 8.9 - 99.85% 0.02%
1-(2,5-Diethoxyphenyl)ethanone9.72.50.05%0.02%
1-(2,4-Diethoxyphenyl)ethanone10.53.10.02%0.02%
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Standard Solution hplc HPLC System (Pump, Injector, Column @ 35°C) prep_std->hplc prep_smp Prepare Sample Solution prep_smp->hplc prep_mp Prepare Mobile Phase prep_mp->hplc detector UV-Vis Detector (λ = 254 nm) hplc->detector acquisition Data Acquisition (Chromatogram) detector->acquisition integration Peak Integration & Identification acquisition->integration quantification Quantification (% Area Normalization) integration->quantification report Generate Certificate of Analysis quantification->report GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_smp Dissolve Sample in Volatile Solvent gc GC System (Injector, Column, Oven Program) prep_smp->gc ms Mass Spectrometer (EI Source, Quadrupole Analyzer) gc->ms acquisition Data Acquisition (Total Ion Chromatogram) ms->acquisition extraction Extract Mass Spectra for each GC Peak acquisition->extraction identification Library Search & Spectral Interpretation extraction->identification report Generate Impurity Profile Report identification->report

Sources

A Comparative Guide to 1-(3,5-Diethoxyphenyl)ethanone and its Chalcone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review of 1-(3,5-diethoxyphenyl)ethanone, focusing on its role as a versatile precursor for the synthesis of chalcone analogs with significant biological activities. We will objectively compare the performance of these analogs, supported by experimental data, to offer researchers and drug development professionals actionable insights into structure-activity relationships and synthetic strategies.

Introduction: The Versatility of the Acetophenone Scaffold

This compound belongs to the acetophenone family of aromatic ketones. While a simple molecule, its true value in medicinal chemistry lies in its function as a foundational building block. The presence of the acetyl group provides a reactive site for carbon-carbon bond formation, and the diethoxy-substituted phenyl ring offers a scaffold that can be systematically modified to tune the lipophilicity, electronic properties, and steric profile of derivative compounds.

The primary synthetic route leveraging this scaffold is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and an aromatic aldehyde. This reaction is a cornerstone for synthesizing chalcones (1,3-diphenyl-2-propen-1-one), a major class of precursors for flavonoids and isoflavonoids that exhibit a vast array of pharmacological properties.[1][2] The α,β-unsaturated carbonyl system within the chalcone structure is a key pharmacophore responsible for much of their biological activity.[3][4][5]

The Claisen-Schmidt Condensation: A Gateway to Bioactive Analogs

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones from acetophenones like this compound.[6][7] The reaction involves the nucleophilic addition of a carbanion, generated from the acetophenone in the presence of a base (e.g., KOH, NaOH), to the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone.[7]

The choice of this reaction is strategic; its simplicity, tolerance for a wide range of functional groups on both the acetophenone and aldehyde, and generally high yields make it ideal for creating large libraries of analogs for high-throughput screening.

Claisen_Schmidt_Condensation cluster_conditions Reaction Conditions Acetophenone This compound (or Analog) Catalyst Base Catalyst (e.g., aq. KOH) Acetophenone->Catalyst + Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Catalyst + Product Chalcone Analog (1,3-Diaryl-2-propen-1-one) Catalyst->Product Aldol Condensation & Dehydration Solvent Solvent (e.g., Ethanol) Solvent->Catalyst Antioxidant_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_assay Antioxidant Assay cluster_analysis Data Analysis S1 Synthesize Chalcone Analog (from this compound) S2 Purify Compound (e.g., Recrystallization) S1->S2 A1 Prepare Stock Solutions (Compound and Standard) S2->A1 Characterized Compound A2 Perform DPPH or ABTS Assay (Incubate with radical solution) A1->A2 A3 Measure Absorbance (Spectrophotometer) A2->A3 D1 Calculate % Inhibition A3->D1 Absorbance Data D2 Determine IC50 Value D1->D2 Conclusion Evaluate Structure-Activity Relationship (SAR) D2->Conclusion Comparative Potency

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3,5-Diethoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 1-(3,5-Diethoxyphenyl)ethanone as a hazardous waste unless confirmed otherwise by a certified analysis. This "guilty until proven innocent" approach is a cornerstone of robust laboratory safety culture.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the handling requirements for similar aromatic ketones, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat are essential to prevent skin contact.[1] For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][4]

  • After skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4]

  • After eye contact: Rinse cautiously with water for at least 15 minutes.[1][4]

  • After ingestion: Rinse the mouth with water. Do not induce vomiting.[4]

In all cases of significant exposure, seek immediate medical attention and provide the attending physician with the available safety information for the compound or its analogs.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines, which regulate hazardous waste from "cradle to grave".[5][6] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Classification

As a first step, all waste must be properly identified.[7] In the absence of a specific Safety Data Sheet (SDS), this compound should be conservatively classified as hazardous waste. This is due to its nature as a synthetic organic chemical, with potential for unknown toxicity and environmental effects. Wastes are generally categorized based on their characteristics: toxic, flammable, corrosive, and reactive.[8]

Step 2: Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]

  • Do not mix this compound waste with incompatible materials. It should be collected in a dedicated waste container.

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[9] If the compound is in a solvent, it should be collected as liquid chemical waste.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is recommended.[10] The container must be in good condition, free of leaks or cracks.[10]

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.[11][12] The label on your waste container must include:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Caution: Substance with unknown hazards. Handle with care.").

  • The date when waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]

  • Storage: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[13][14]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11][13]

The following diagram illustrates the workflow for proper waste accumulation:

WasteAccumulationWorkflow cluster_lab Laboratory Operations A Generate Waste (this compound) B Select Compatible Waste Container A->B Segregate C Label Container 'Hazardous Waste' B->C Properly Identify D Place in Satellite Accumulation Area (SAA) with Secondary Containment C->D Store Safely E Keep Container Closed D->E Daily Practice

Figure 1: Laboratory Waste Accumulation Workflow.
Step 5: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), it must be disposed of through the proper channels.[11]

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for a waste pickup.[11]

  • Manifest System: For off-site disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[7][10] This is typically handled by the EH&S department in conjunction with a licensed hazardous waste disposal company.

  • Final Disposal Method: The ultimate disposal method will be determined by the licensed waste contractor and is likely to be incineration at a permitted hazardous waste facility.[12] This is a common and effective method for destroying organic chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up spills involving oxidizers.

  • Collect Waste: Carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

The decision-making process for handling a chemical spill is outlined below:

SpillResponse Spill Spill Occurs Assess Assess Severity (Quantity, Location, Hazards) Spill->Assess Minor Minor Spill (Manageable by lab staff) Assess->Minor Small & Contained Major Major Spill (Requires EH&S assistance) Assess->Major Large, Volatile, or Unknown Hazard Alert Alert Personnel & Supervisor Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Label Label as Hazardous Waste Collect->Label Clean Decontaminate Area Label->Clean Report Report to EH&S Clean->Report Call911 Call Emergency Services/ EH&S Immediately Evacuate->Call911

Figure 2: Chemical Spill Response Decision Tree.

Summary of Key Disposal Information

Aspect Procedure Rationale
Waste Classification Treat as Hazardous WastePrecautionary measure due to lack of specific data.
Container Compatible, sealed, and labeled HDPE or glass.Prevents leaks and ensures proper identification.[8][10]
Storage Designated Satellite Accumulation Area (SAA) with secondary containment.Complies with regulations and contains spills.[11][13]
Disposal Method Via licensed hazardous waste contractor, likely incineration.Ensures environmentally sound and compliant disposal.[12]
Spill Cleanup Use chemical spill kit, collect as hazardous waste.Mitigates immediate hazards and ensures proper disposal of cleanup materials.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Echemi. (n.d.). 1-[3-(5-acetyl-2,3-dimethoxy-phenyl)-4,5-dimethoxy-phenyl]ethanone Safety Data Sheets.
  • Angene Chemical. (2025, December 24). Safety Data Sheet - Ethanone, 1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). This compound.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 1-(3-phenoxyphenyl)ethanone.
  • EDQM, Council of Europe. (n.d.). 1-(3-benzoylphenyl)ethanone Safety Data Sheet.
  • Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Ethanone,1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation statement.
  • ChemicalBook. (2024, December 21). 1-(4-HYDROXY-3,5-DINITROPHENYL)ETHANONE - Safety Data Sheet.
  • Echemi. (n.d.). Ethanone,1-(3-amino-2-methylphenyl)- Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.